Product packaging for 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone(Cat. No.:CAS No. 18152-79-9)

3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone

Cat. No.: B099887
CAS No.: 18152-79-9
M. Wt: 275.1 g/mol
InChI Key: YMOPMHLWTLUFGX-UHFFFAOYSA-N
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Description

3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone is a high-value synthetic intermediate that facilitates complex molecular construction for researchers, particularly in medicinal and organic chemistry. Its core research value lies in its application as a versatile building block for the synthesis of diverse 2-pyrone motifs . The 2-pyrone scaffold is a privileged structure found in numerous marine natural products and bioactive compounds exhibiting a broad range of biological activities, including antifungal, antibiotic, and cytotoxic properties . This brominated derivative serves as a key precursor in transition metal-catalyzed synthetic methodologies, enabling access to complex molecular architectures that are difficult to obtain by other means . The compound's utility is further demonstrated by its role in the synthesis of complex molecules targeting challenging therapeutic targets, such as PRMT5, highlighting its relevance in modern drug discovery campaigns focused on the beyond rule of 5 (bRo5) chemical space . The reactive bromine handle allows for further functionalization via cross-coupling reactions, making it an indispensable tool for the preparation of key intermediates in synthetic organic chemistry and the development of new active pharmaceutical ingredients (APIs).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO4 B099887 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone CAS No. 18152-79-9

Properties

IUPAC Name

ethyl 5-bromo-2,4-dimethyl-6-oxopyran-3-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11BrO4/c1-4-14-9(12)7-5(2)8(11)10(13)15-6(7)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOPMHLWTLUFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=O)C(=C1C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20171160
Record name 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone
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Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18152-79-9
Record name 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone, a heterocyclic compound of interest in synthetic organic chemistry. Due to the limited availability of experimental data in publicly accessible literature, this document primarily summarizes key identifiers and computed properties. Further experimental validation is recommended for precise characterization.

Core Physicochemical Properties

This compound, also known by its systematic name, ethyl 3-bromo-4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, is a substituted α-pyrone. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 18152-79-9[1][2][3][4][5][6][7]
Molecular Formula C₁₀H₁₁BrO₄[3][4]
Molecular Weight 275.10 g/mol [2][3][4]

Table 1: Core Identifiers and Properties

Computed Physicochemical Data

Computational models provide valuable insights into the behavior of molecules. The following table presents predicted physicochemical parameters for this compound. These values are useful for predicting its solubility, permeability, and potential for further chemical modifications.

ParameterValueDescriptionSource
TPSA 56.51 ŲTopological Polar Surface Area[2]
LogP 2.19584Octanol-water partition coefficient[2]
Hydrogen Bond Acceptors 4Number of hydrogen bond acceptors[2]
Hydrogen Bond Donors 0Number of hydrogen bond donors[2]
Rotatable Bonds 2Number of rotatable bonds[2]

Table 2: Computed Physicochemical Parameters

Spectroscopic Data

  • Infrared (IR) Spectrum: An infrared spectrum for this compound is available through the NIST WebBook. This can be valuable for identifying characteristic functional group vibrations.

  • Mass Spectrum: The NIST WebBook also indicates the availability of an electron ionization mass spectrum, which would be crucial for confirming the molecular weight and fragmentation pattern.

Further targeted searches for experimental 1H and 13C NMR spectra did not yield specific data for this compound. The acquisition of these spectra is highly recommended for unambiguous structural confirmation.

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the searched literature. However, general synthetic routes to substituted 2-pyrones are well-established and often involve the condensation of β-keto esters with various reagents.

The reactivity of the 3-bromo-2-pyrone scaffold is of significant interest, particularly in cycloaddition reactions.

Diels-Alder Reactions

3-Bromo-2-pyrones are known to participate as dienes in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. The bromine substituent can influence the electronics and stereoselectivity of these reactions.

Diels_Alder_Reaction cluster_product Product Diene 3-Bromo-2-pyrone Cycloadduct Cyclohexene derivative Diene->Cycloadduct + Dienophile Dienophile

Figure 1. Generalized Diels-Alder reaction of a 3-bromo-2-pyrone.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound could not be located in the reviewed literature. Researchers interested in preparing this compound may need to adapt known procedures for the synthesis of similar substituted 2-pyrones. A general workflow for such a synthesis and subsequent characterization is proposed below.

Synthesis_Workflow Start Starting Materials Reaction Reaction (e.g., Condensation, Bromination) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization Purification->Characterization NMR 1H & 13C NMR Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR MP Melting Point Analysis Characterization->MP Final Pure Product Characterization->Final

Figure 2. Proposed workflow for the synthesis and characterization.

Conclusion

This compound is a compound with potential applications in synthetic chemistry, particularly as a building block in Diels-Alder reactions. While its basic molecular identifiers and some computed properties are known, a significant gap exists in the publicly available experimental data, including its melting point, boiling point, and detailed spectroscopic characterization (NMR). The synthesis of this compound would likely follow established routes for similar α-pyrones, but would require experimental optimization and thorough characterization of the final product. This guide serves as a foundational resource, highlighting the current state of knowledge and indicating areas where further research is needed to fully elucidate the physicochemical profile of this compound.

References

In-depth Technical Guide: 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone (CAS: 18152-79-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone is a substituted α-pyrone, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The 2-pyrone scaffold is a key pharmacophore found in numerous natural products and synthetic molecules, exhibiting a wide range of pharmacological properties. This document provides a comprehensive overview of the available technical information for this compound, with a focus on its chemical properties and a discussion of the general synthesis and biological potential of the broader 2-pyrone class.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. This data is compiled from various chemical supplier databases and computational models.

PropertyValueSource
CAS Number 18152-79-9ChemScene[1]
Molecular Formula C₁₀H₁₁BrO₄ChemScene[1]
Molecular Weight 275.10 g/mol ChemScene[1]
Synonyms Ethyl 3-bromo-4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, Ethyl bromo isodehydroacetateChemicalBook[2], ChemScene[1]
Purity ≥98% (commercially available)ChemScene[1]
Storage Sealed in dry, 2-8°CChemScene[1]

Synthesis and Experimental Protocols

A plausible synthetic approach could involve the bromination of a corresponding 5-carbethoxy-4,6-dimethyl-2-pyrone precursor. The synthesis of the pyrone ring itself can often be achieved through condensation reactions of β-keto esters with other suitable reagents.

General Workflow for Synthesis of Substituted 2-Pyrones:

G Start Starting Materials (e.g., β-keto ester, aldehyde) Condensation Condensation Reaction (e.g., Knoevenagel, Michael) Start->Condensation Cyclization Intramolecular Cyclization / Dehydration Condensation->Cyclization Pyrone 5-carbethoxy-4,6-dimethyl-2-pyrone Cyclization->Pyrone Bromination Bromination (e.g., with NBS or Br2) Pyrone->Bromination FinalProduct This compound Bromination->FinalProduct Purification Purification (e.g., Crystallization, Chromatography) FinalProduct->Purification

Caption: Generalized synthetic workflow for substituted 2-pyrones.

Biological Activity and Mechanism of Action

Specific biological activity data, including quantitative measures such as IC₅₀ or EC₅₀ values, for this compound has not been reported in the surveyed literature.

However, the broader class of 2-pyrones is known to exhibit a wide array of pharmacological activities, including:

  • Antimicrobial

  • Antifungal

  • Anticancer

  • Anti-inflammatory

  • Antiviral

  • Neuroprotective

The mechanism of action for these effects is diverse and dependent on the specific substitution pattern of the 2-pyrone ring. For some anticancer 2-pyrones, the proposed mechanisms involve the inhibition of key cellular processes or enzymes.

Hypothetical Signaling Pathway Involvement (Based on general 2-pyrone activity):

Due to the lack of specific data for this compound, a diagram of a known signaling pathway is not possible. A hypothetical workflow for investigating the biological activity and mechanism of action is presented below.

G Compound This compound Screening High-Throughput Screening (e.g., Cell viability assays) Compound->Screening Hit Identification of 'Hit' Activity (e.g., Anticancer, Antimicrobial) Screening->Hit DoseResponse Dose-Response Studies (Determination of IC50/EC50) Hit->DoseResponse Mechanism Mechanism of Action Studies Hit->Mechanism TargetID Target Identification (e.g., Proteomics, Genetics) Mechanism->TargetID Pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) TargetID->Pathway

Caption: Experimental workflow for biological activity screening.

Safety and Handling

Specific toxicology data for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information. General precautions for handling brominated organic compounds should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a readily available substituted 2-pyrone with potential for further investigation in drug discovery and development. While specific biological data is currently lacking, the known pharmacological profile of the 2-pyrone scaffold suggests that this compound could be a valuable starting point for the design of novel therapeutic agents. Future research should focus on the development of a robust synthetic protocol, followed by comprehensive biological screening to elucidate its potential therapeutic applications and mechanism of action.

References

Structure Elucidation of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone. The document details the key identification parameters, a plausible synthetic route, and the spectroscopic data essential for its characterization.

Compound Identification

This compound is a substituted α-pyrone, a class of heterocyclic compounds. Its structure is confirmed by its molecular formula and unique identifiers.

IdentifierValue
CAS Number 18152-79-9
Molecular Formula C₁₀H₁₁BrO₄
Molecular Weight 275.10 g/mol
IUPAC Name Ethyl 3-bromo-4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
SMILES CCOC(=O)C1=C(C)OC(=O)C(=C1C)Br
InChI Key YMOPMHLWTLUFGX-UHFFFAOYSA-N

Synthesis Protocol

Experimental Protocol: Synthesis

Objective: To synthesize this compound via electrophilic bromination.

Materials:

  • 5-Carbethoxy-4,6-dimethyl-2-pyrone

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Benzoyl peroxide (initiator)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-carbethoxy-4,6-dimethyl-2-pyrone (1 equivalent) in CCl₄ or CH₂Cl₂.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is essential for confirming the molecular structure.

Disclaimer: The following spectroscopic data are predicted based on the analysis of structurally similar compounds, as direct experimental spectra for this specific molecule are not available in the public domain.

Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.35Quartet (q)2H-O-CH₂ -CH₃
~2.45Singlet (s)3HC₆-CH₃
~2.20Singlet (s)3HC₄-CH₃
~1.38Triplet (t)3H-O-CH₂-CH₃
Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
Chemical Shift (δ, ppm)Assignment
~164C =O (Ester)
~159C =O (Lactone)
~158C
~150C
~115C
~105C
~62-O-CH₂ -CH₃
~20C₆-CH₃
~16C₄-CH₃
~14-O-CH₂-CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aliphatic)
~1750StrongC=O stretch (lactone)
~1720StrongC=O stretch (ester)
~1640, ~1560MediumC=C stretch (pyrone ring)
~1250StrongC-O stretch (ester and ether)
~680MediumC-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zIon
274/276[M]⁺ (isotopic pattern for Br)
229/231[M - OEt]⁺
201/203[M - COOEt]⁺
122[M - Br - COOEt]⁺

Experimental Workflows and Structure Visualization

The following diagrams illustrate the logical workflow for the structure elucidation and the final confirmed structure of the molecule.

structure_elucidation_workflow Synthesis Synthesis of Precursor (5-Carbethoxy-4,6-dimethyl-2-pyrone) Bromination Electrophilic Bromination (NBS, Initiator) Synthesis->Bromination Precursor Purification Purification (Column Chromatography) Bromination->Purification Crude Product Spectroscopy Spectroscopic Analysis Purification->Spectroscopy Pure Compound NMR ¹H and ¹³C NMR Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS Structure Structure Confirmation (this compound) NMR->Structure Data Interpretation IR->Structure Data Interpretation MS->Structure Data Interpretation

An In-depth Technical Guide to 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, with the CAS number 18152-79-9, is a substituted α-pyrone.[1][2][3][4] Its molecular structure incorporates a bromine atom and a carbethoxy group on the pyrone ring, which are significant for its chemical reactivity and potential biological activity.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₄[1][2][3][5][6][7]
Molecular Weight 275.10 g/mol [1][2][3][5]
Synonyms Ethyl 3-bromo-4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, ETHYL BROMO ISODEHYDRO ACETATE[4][5]
CAS Number 18152-79-9[1][2][3][4][5]
SMILES CCOC(=O)C1=C(C)OC(=O)C(=C1C)Br[1][5]
LogP 2.19584[1][5]
Topological Polar Surface Area (TPSA) 56.51 Ų[5]
Hydrogen Bond Acceptors 4[5]
Hydrogen Bond Donors 0[5]
Rotatable Bonds 2[5]

Experimental Protocols: Synthesis

A plausible synthetic route could involve the following conceptual steps:

Synthesis_Workflow A Starting Material: 5-Carbethoxy-4,6-dimethyl-2-pyrone C Reaction in a suitable solvent A->C B Brominating Agent (e.g., N-Bromosuccinimide) B->C D Purification (e.g., Column Chromatography) C->D E Final Product: This compound D->E

A conceptual workflow for the synthesis of the target compound.

This process would likely begin with the synthesis of the 5-carbethoxy-4,6-dimethyl-2-pyrone backbone, followed by a regioselective bromination at the 3-position. The choice of brominating agent and reaction conditions would be critical to achieve the desired product with high yield and purity.

Potential Research Applications

The structural motifs present in this compound suggest several potential areas of research interest, particularly in medicinal chemistry and materials science. The α-pyrone core is a common scaffold in many natural products with diverse biological activities.[10][11] The presence of a bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for biological screening.

Research_Applications A This compound B Medicinal Chemistry (Scaffold for drug discovery) A->B C Materials Science (Precursor for functional materials) A->C D Synthetic Chemistry (Intermediate for complex molecules) A->D E Biological Screening (e.g., anticancer, antimicrobial) B->E G Polymer Synthesis C->G F Cross-Coupling Reactions (e.g., Suzuki, Heck) D->F

Potential research avenues for this compound.

Given the interest in substituted pyrones, this compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic or material applications. Further investigation into its chemical reactivity and biological properties is warranted.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone. Due to the absence of publicly available experimental spectral data for this specific compound, this guide is based on established principles of NMR spectroscopy and analysis of closely related analogues. The document outlines the predicted chemical shifts, multiplicities, and coupling constants for each proton in the molecule. A comprehensive, hypothetical experimental protocol for acquiring the ¹H NMR spectrum is also presented. Furthermore, this guide includes a logical relationship diagram, generated using Graphviz, to illustrate the expected proton network and their spatial relationships, which is a critical aspect of structural elucidation in drug development and chemical research.

Predicted ¹H NMR Spectral Data

The structure of this compound contains several distinct proton environments, which are expected to give rise to a characteristic ¹H NMR spectrum. Based on the analysis of substituent effects and data from similar 2-pyrone systems, the following spectral parameters are predicted.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₂- (Ethyl)~ 4.2 - 4.4Quartet (q)2H~ 7.1
-CH₃ (Ethyl)~ 1.2 - 1.4Triplet (t)3H~ 7.1
4-CH₃~ 2.2 - 2.4Singlet (s)3HN/A
6-CH₃~ 2.4 - 2.6Singlet (s)3HN/A

Note: These are predicted values and may vary from experimental results. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Structural Analysis and Signal Assignment

The predicted chemical shifts are based on the electronic environment of each proton. The methylene protons (-CH₂-) of the carbethoxy group are adjacent to an oxygen atom, leading to a downfield shift to the ~4.2 - 4.4 ppm region. These protons are split into a quartet by the neighboring methyl protons. The methyl protons (-CH₃) of the ethyl group are in a typical aliphatic region and are expected to appear as a triplet around 1.2 - 1.4 ppm due to coupling with the methylene protons.

The two methyl groups attached to the pyrone ring (4-CH₃ and 6-CH₃) are not chemically equivalent. The 6-CH₃ is adjacent to the ring oxygen and is expected to be slightly more deshielded, appearing further downfield (~2.4 - 2.6 ppm) compared to the 4-CH₃ group (~2.2 - 2.4 ppm). In the absence of adjacent protons, both methyl groups are expected to appear as sharp singlets.

Hypothetical Experimental Protocol

The following outlines a standard procedure for obtaining the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a standard proton probe.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Number of Scans: 16 to 64 (for good signal-to-noise ratio)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time: ~3-4 seconds

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Baseline correct the spectrum.

    • Integrate all signals.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Pick and label all peaks with their chemical shifts.

Visualization of Molecular Structure and Proton Relationships

The following diagram, generated using the DOT language, illustrates the connectivity and the through-bond relationships of the protons in this compound, which are responsible for the spin-spin coupling patterns observed in the ¹H NMR spectrum.

G cluster_pyrone 2-Pyrone Core cluster_substituents Substituents C2 C2=O C3 C3-Br C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 CH3_4 4-CH₃ C4->CH3_4 No Coupling C6 C6 C5->C6 Carbethoxy C=O O CH₂ CH₃ C5->Carbethoxy:co O1 O1 C6->O1 CH3_6 6-CH₃ C6->CH3_6 No Coupling O1->C2 Carbethoxy:ch2->Carbethoxy:ch3 J-coupling

Fig. 1: Connectivity and proton relationships in this compound.

This diagram visually represents the isolated methyl singlets and the coupled ethyl group, providing a clear rationale for the predicted ¹H NMR spectrum. The understanding of these relationships is fundamental for the structural verification of newly synthesized compounds in pharmaceutical and chemical research.

A Technical Guide to the ¹³C NMR Spectroscopy of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Predicted ¹³C NMR Data

The chemical shifts in ¹³C NMR spectroscopy are highly dependent on the electronic environment of each carbon atom. For 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone, the predicted chemical shifts are tabulated below. These estimations are derived from typical chemical shift ranges for carbons in similar functional groups and heterocyclic systems.[1][2][3] The numbering of the carbon atoms corresponds to the structure shown in Figure 1.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C2 (C=O)158 - 162Carbonyl carbon of the pyrone ring, deshielded.
C3 (C-Br)110 - 115Carbon attached to bromine, significant downfield shift.
C4 (C-CH₃)150 - 155Quaternary carbon in the pyrone ring, attached to a methyl group.
C5 (C-COOEt)115 - 120Quaternary carbon attached to the carbethoxy group.
C6 (C-CH₃)155 - 160Quaternary carbon in the pyrone ring, attached to a methyl group.
C7 (COOEt C=O)163 - 167Carbonyl carbon of the ester group.
C8 (4-CH₃)15 - 20Methyl carbon attached to the pyrone ring.
C9 (6-CH₃)18 - 23Methyl carbon attached to the pyrone ring.
O-CH₂-CH₃60 - 65Methylene carbon of the ethyl ester.
O-CH₂-CH₃13 - 16Methyl carbon of the ethyl ester.

Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol outlines the standard procedure for obtaining a proton-decoupled ¹³C NMR spectrum of an organic compound like this compound.[4][5][6]

2.1. Sample Preparation

  • Dissolution: Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.0 ppm for chemical shift referencing.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

2.2. Instrument Setup and Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal signal transmission and detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard pulse sequence for proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments).[4]

    • Number of Scans (NS): Set the number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.

    • Relaxation Delay (D1): Employ a relaxation delay of 1-2 seconds for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T₁ of the carbons) is necessary.[4][5]

    • Acquisition Time (AQ): Set an appropriate acquisition time to ensure good digital resolution.

    • Spectral Width (SW): Set the spectral width to encompass the expected range of ¹³C chemical shifts (typically 0-220 ppm).[1]

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Perform baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum using the solvent peak or the internal standard (TMS at 0.0 ppm).

  • Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Workflow for ¹³C NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to final data analysis in a ¹³C NMR experiment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis dissolve Dissolve Compound in Deuterated Solvent add_std Add Internal Standard (e.g., TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample setup_instr Tune, Lock, and Shim insert_sample->setup_instr set_params Set Acquisition Parameters setup_instr->set_params acquire_fid Acquire FID set_params->acquire_fid fourier Fourier Transform acquire_fid->fourier phase_baseline Phase and Baseline Correction fourier->phase_baseline reference Reference Spectrum phase_baseline->reference peak_pick Peak Picking and Integration reference->peak_pick assign Assign Chemical Shifts to Carbon Atoms peak_pick->assign structure Structural Elucidation/ Confirmation assign->structure

Caption: General workflow for a ¹³C NMR experiment.

Conclusion

This technical guide provides essential information for researchers and scientists working with this compound and related compounds. The predicted ¹³C NMR data serves as a valuable reference for spectral interpretation, while the detailed experimental protocol offers a robust methodology for obtaining high-quality NMR data. The provided workflow diagram further clarifies the experimental process, making it a useful resource for both experienced and novice NMR users in the field of drug development and organic chemistry. For definitive structural confirmation, it is recommended to acquire experimental 2D NMR data, such as HSQC and HMBC, to establish C-H correlations.[7]

References

Determining the Solubility of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone in organic solvents. Currently, specific quantitative experimental data for the solubility of this compound in various organic solvents is not extensively documented in publicly available literature. Calculated values suggest a low water solubility.[1] This guide, therefore, provides a comprehensive, standardized experimental protocol for researchers to determine the thermodynamic solubility of the compound. The methodologies outlined herein, primarily the widely accepted shake-flask method, will enable the generation of precise and reproducible solubility data crucial for applications in drug discovery, formulation development, and medicinal chemistry.

Introduction

This compound (CAS No. 18152-79-9) is a substituted α-pyrone derivative.[2][3][4][5][6] The pyrone scaffold is of significant interest in medicinal chemistry due to its presence in numerous bioactive natural products. Understanding the solubility of this specific derivative is a critical physicochemical parameter that profoundly influences its handling, formulation, bioavailability, and potential therapeutic applications. Solubility dictates the choice of solvents for synthesis, purification, and the design of effective delivery systems for in vitro and in vivo studies. This document provides the necessary protocols to systematically determine this essential property.

Quantitative Solubility Data

As of the latest literature review, specific experimental data on the solubility of this compound in a range of common organic solvents is not available. Researchers are encouraged to use the protocols detailed in Section 3 to generate this data. The following table is provided as a template for recording and presenting the determined solubility values for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
e.g., EthanolShake-Flask
e.g., MethanolShake-Flask
e.g., AcetoneShake-Flask
e.g., DichloromethaneShake-Flask
e.g., Ethyl AcetateShake-Flask
e.g., TolueneShake-Flask
e.g., Dimethyl Sulfoxide (DMSO)Shake-Flask
e.g., N,N-Dimethylformamide (DMF)Shake-Flask

Experimental Protocols

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[4][7] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a sufficient period until the solution is saturated.

Materials and Equipment
  • Compound: High-purity this compound (≥98%).[3]

  • Solvents: Analytical or HPLC grade organic solvents.

  • Apparatus:

    • Analytical balance (accurate to ±0.1 mg).

    • Glass vials with screw caps (e.g., 4 mL or 8 mL).

    • Thermostatically controlled shaker or orbital incubator.

    • Centrifuge.

    • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, chosen for solvent compatibility).

    • Volumetric flasks and pipettes.

  • Analytical Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

    • Or, a UV-Vis Spectrophotometer.

Procedure: Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a shaker with the temperature controlled at the desired value (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

Analytical Method: Quantification

3.3.1. HPLC Method

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Analysis: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Sample Measurement: Inject the diluted, filtered sample from the solubility experiment.

  • Calculation: Use the peak area of the sample and the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

3.3.2. UV-Vis Spectrophotometry Method

  • Wavelength Determination: Scan a solution of the compound to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.

  • Sample Measurement: Measure the absorbance of the diluted, filtered sample.

  • Calculation: Use the absorbance of the sample and the calibration curve to determine its concentration. Calculate the original solubility by applying the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining compound solubility.

Solubility_Workflow start Start prep 1. Preparation Add excess solid compound to vial start->prep solvent 2. Solvent Addition Add known volume of solvent prep->solvent equilibrate 3. Equilibration Shake at constant temperature (24-72 hours) solvent->equilibrate separate 4. Phase Separation Centrifuge to pellet excess solid equilibrate->separate sample 5. Sample Collection & Filtration Withdraw supernatant and filter (e.g., 0.22 µm PTFE filter) separate->sample dilute 6. Dilution Dilute filtered sample to known volume sample->dilute analyze 7. Quantification Analyze concentration via HPLC or UV-Vis dilute->analyze calculate 8. Calculation Determine solubility using calibration curve & dilution factor analyze->calculate end_node End calculate->end_node

Caption: A flowchart of the shake-flask method for solubility determination.

References

A Technical Guide to the Synthesis of 2-Pyrone Derivatives via Functionalization of Substituted Pyrones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-pyrone (or α-pyrone) scaffold is a privileged heterocyclic motif found in a vast array of natural products and medicinally significant compounds. These molecules exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV properties. The inherent reactivity of the 2-pyrone ring, which combines features of a conjugated diene and a lactone, makes it a versatile building block in organic synthesis.[1][2]

While numerous methods exist for the de novo construction of the 2-pyrone core, the targeted synthesis of specific derivatives often relies on the direct functionalization of pre-existing, substituted pyrones. This approach allows for the late-stage modification of complex molecules and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide focuses on key methodologies for transforming readily available substituted pyrones into diverse, value-added derivatives, with a particular emphasis on modern transition-metal-catalyzed cross-coupling reactions.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds.[3][4][5] These methods are particularly effective for the functionalization of halogenated 2-pyrones. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a prominent example due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[3][6]

A common strategy involves starting with a 2-pyrone bearing one or more halide or pseudohalide (e.g., triflate, tosylate) leaving groups. The differential reactivity of these groups can be exploited to achieve site-selective functionalization. For instance, the C-Br bond is typically more reactive in oxidative addition to Palladium(0) than a C-OTs (tosylate) bond, enabling sequential couplings.[7]

General Workflow for Pyrone Functionalization

The process of developing and executing a synthetic route for a novel 2-pyrone derivative via cross-coupling follows a logical progression from substrate synthesis to final product characterization.

G A Starting Material (e.g., Halogenated 2-Pyrone) B Select Coupling Partner (e.g., Arylboronic Acid) A->B C Reaction Optimization (Catalyst, Ligand, Base, Solvent) B->C D Perform Suzuki-Miyaura Cross-Coupling C->D E Work-up & Purification (Extraction, Chromatography) D->E F Characterization (NMR, MS, IR) E->F G Final 2-Pyrone Derivative F->G

Caption: General workflow for synthesizing 2-pyrone derivatives via Suzuki coupling.

Data Presentation: Suzuki-Miyaura Coupling of 3-Bromo-2-Pyrones

The following table summarizes representative examples of the Suzuki-Miyaura reaction applied to 3-bromo-2-pyrone substrates. This data provides a comparative overview of the reaction's scope, efficiency, and required conditions.

EntryStarting PyroneBoronic AcidCatalyst / LigandBaseSolventYield (%)
13-Bromo-6-methyl-4-tosyloxy-2-pyronePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O92
23-Bromo-6-methyl-4-tosyloxy-2-pyrone4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O89
33-Bromo-6-methyl-4-tosyloxy-2-pyrone4-Acetylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85
43-Bromo-6-methyl-4-tosyloxy-2-pyrone2-Thiopheneboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O78
53-Bromo-2-pyronePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O88
63-Bromo-2-pyrone3,5-Dimethylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O91

Data synthesized from representative literature procedures.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-2-pyrone with an arylboronic acid.

Materials:

  • 3-Bromo-6-methyl-4-tosyloxy-2-pyrone (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (e.g., 4:1 mixture), degassed

  • Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromo-6-methyl-4-tosyloxy-2-pyrone (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Seal the flask with a septum and purge the system with an inert gas (Argon) for 10-15 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the flask.

  • Using a syringe, add the degassed solvent mixture (e.g., Toluene/H₂O 4:1) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-pyrone derivative.[6][8][9]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3][6][10]

G cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B R¹-Pd(II)(X)L₂ (Oxidative Adduct) A->B Oxidative Addition C R¹-Pd(II)(R²)L₂ B->C Transmetalation C->A Reductive Elimination Product Pyrone-R² (R¹-R²) C->Product PyroneBr Pyrone-Br (R¹-X) PyroneBr->B BoronicAcid R²-B(OH)₂ BoronicAcid->C Base Base (e.g., K₂CO₃) Base->C

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the substituted pyrone, forming a Pd(II) intermediate.

  • Transmetalation : The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[3][6][10]

Alternative Functionalization Strategies

While palladium-catalyzed couplings are highly effective, other methods for modifying the 2-pyrone core are also valuable.

  • C-H Activation/Functionalization : Direct C-H activation offers an atom-economical alternative to pre-functionalized substrates. Palladium and rhodium catalysts have been used to regioselectively functionalize C-H bonds on the pyrone ring, for instance at the C3 position.[11][12][13][14]

  • Electrophilic Substitution : The 2-pyrone ring can undergo electrophilic substitution reactions such as nitration and halogenation.[15][16] The position of substitution is directed by the existing groups on the ring. For example, functionalization at the C7 methyl group of 4-hydroxy-6-methyl-2-pyrone can be achieved via electrophilic substitution on the corresponding mono- or dianion.[17]

These alternative strategies expand the toolkit available to chemists for creating diverse libraries of 2-pyrone derivatives for applications in drug discovery and materials science.

References

The Potent Biological Activity of Brominated 2-Pyrone Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The 2-pyrone scaffold is a privileged structure found in numerous bioactive natural products, demonstrating a wide array of pharmacological effects.[1][2] Chemical modification, particularly bromination, has emerged as a powerful strategy to enhance the therapeutic potential of these compounds. Brominated 2-pyrones exhibit significant biological activities, most notably potent cytotoxic effects against a range of cancer cell lines and broad-spectrum antimicrobial properties.[3][4] This technical guide provides an in-depth overview of the biological activities of brominated 2-pyrone compounds, focusing on their anticancer and antimicrobial effects, underlying mechanisms of action, and relevant experimental protocols. Quantitative data is summarized for comparative analysis, and key cellular pathways are visualized to facilitate understanding, offering a valuable resource for researchers and professionals in drug development.

Introduction to Brominated 2-Pyrones

The 2-pyrone, a six-membered unsaturated lactone, is a core structural motif in many natural products isolated from sources as diverse as marine organisms, fungi, and plants.[5][6] This scaffold's unique chemical properties, including its conjugated diene system, make it a versatile building block in medicinal chemistry.[1][7] The introduction of a bromine atom to the 2-pyrone ring can profoundly influence its biological activity. Halogenation can enhance molecular interactions with biological targets, improve membrane permeability, and alter metabolic stability, often leading to increased potency and selectivity.[8][9] Specifically, brominated 2-pyrones are attractive as ambident dienes for synthesis and have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][10]

Key Biological Activities

Brominated 2-pyrones have demonstrated a range of biological activities, with the most extensively studied being their anticancer and antimicrobial effects.

Anticancer and Cytotoxic Activity

A significant body of research highlights the potent cytotoxicity of brominated 2-pyrones against various human cancer cell lines. Studies have shown efficacy against both hematological malignancies and solid tumors. For instance, the derivative 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (referred to as pyrone 9 in a study) displayed potent antileukemic activity in several acute myeloid leukemia (AML) cell lines and patient-derived primary blasts, with IC₅₀ values in the low micromolar range.[10] Other brominated pyrroles and pyrones have shown selective inhibition against tumors of the colon, lung, and nasopharynx.[3][11]

Table 1: Cytotoxic Activity of Representative Brominated 2-Pyrone Derivatives (IC₅₀ Values)

Compound Cancer Cell Line Activity (IC₅₀) Reference
5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one Human AML Cell Lines (various) 5 µM - 50 µM [10]
2,3,4-trisubstituted brominated pyrroles* Tmolt₄ T cell leukemia 25 µM - 100 µM (DNA synthesis reduction) [11]
4-substituted-6-methyl-2-pyrones** A2780 (Ovarian Carcinoma) Potent Growth Inhibition [3][4]
4-substituted-6-methyl-2-pyrones** K562 (Chronic Myelogenous Leukemia) Potent Growth Inhibition [3][4]

| C-2 Brominated Lactone Acetates | A375, WM266 (Melanoma) | ~80-90% cytotoxicity at 10 µM |[12] |

*Note: While pyrroles, these compounds demonstrate the cytotoxic potential of related brominated heterocyclic structures. **Note: Synthesized from a 4-bromo-6-methyl-2-pyrone precursor; specific brominated derivatives showed high potential.

Antimicrobial Activity

The 2-pyrone subunit is present in many natural products with antimicrobial properties.[3][4] Synthetic derivatives, including those synthesized from brominated precursors, have shown potent inhibitory activity against a spectrum of microbes. These include Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi like Botrytis cinerea.[3][4] Interestingly, some studies have noted that while many prenylated 2-pyrone derivatives are active, the bromine-containing analogs in that specific series showed reduced activity, highlighting the complexity of structure-activity relationships.[13][14]

Table 2: Antimicrobial Activity of 2-Pyrone Derivatives

Compound Class Target Organism Activity Reference
4-substituted-6-methyl-2-pyrones Bacillus subtilis Potent Inhibition [3][4]
4-substituted-6-methyl-2-pyrones Escherichia coli Potent Inhibition [3][4]
4-substituted-6-methyl-2-pyrones Staphylococcus aureus Potent Inhibition [3][4]
Monoprenylated 6-aryl-2-pyrones Escherichia coli Significant Activity (Most Susceptible) [13][14]

| Bromine-containing prenylated analogs | Tested Bacteria | Inactive in this specific series |[13][14] |

Enzyme Inhibition

The mechanism of action for some brominated compounds involves direct enzyme inhibition. For example, certain brominated pyrroles were found to retard de novo purine synthesis by markedly inhibiting the regulatory enzyme PRPP-amido transferase.[11] This mode of action disrupts essential metabolic pathways in cancer cells, contributing to their cytotoxic effects.

Mechanisms of Action & Signaling Pathways

The anticancer effects of brominated 2-pyrones are often mediated by their ability to modulate critical cellular signaling pathways that control cell proliferation, survival, and death.

Induction of Apoptosis

A primary mechanism for the anticancer activity of these compounds is the induction of programmed cell death, or apoptosis. Brominated 2-pyrones have been shown to trigger the intrinsic (mitochondrial) apoptosis pathway.[8][10] This is often characterized by an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and subsequent activation of initiator caspase-9 and executioner caspase-3.[10] Some derivatives may also induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential collapse.[8]

G cluster_stimulus Cellular Stimulus cluster_upstream Upstream Events cluster_bcl2 Bcl-2 Family Modulation cluster_caspase Caspase Cascade B2P Brominated 2-Pyrone ROS ROS Generation B2P->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax (Pro-Apoptotic) Upregulation Mito->Bax Bcl2 Bcl-2 (Anti-Apoptotic) Downregulation Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Inhibits Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by brominated 2-pyrones.

Modulation of Kinase Signaling Cascades

Studies on the antileukemic effects of 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one have provided detailed insights into its impact on kinase signaling.[10] This compound was found to influence both the Mitogen-Activated Protein Kinase (MAPK) and the PI3 Kinase (PI3K)/Akt pathways. It activates the pro-apoptotic p-ERK and p38 MAPK pathways while simultaneously suppressing the pro-survival PI3K/Akt pathway by down-regulating key components like p-Akt, p-Raf, and p-PDK, and up-regulating the tumor suppressor PTEN.[10] This dual action effectively shuts down cancer cell proliferation and survival signals.

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway B2P Brominated 2-Pyrone (e.g., pyrone 9) pERK p-ERK Activation B2P->pERK p38 p38 MAPK Activation B2P->p38 PTEN PTEN Upregulation B2P->PTEN pAkt p-Akt Downregulation B2P->pAkt pRaf p-Raf Downregulation B2P->pRaf Outcome Cell Cycle Arrest & Apoptosis pERK->Outcome p38->Outcome PTEN->pAkt Inhibits NFkB NF-κB Suppression pAkt->NFkB pAkt->Outcome Promotes Survival pRaf->pAkt Activates

Caption: Modulation of MAPK and PI3K/Akt pathways by a brominated 2-pyrone.

Cell Cycle Arrest

In addition to inducing apoptosis, brominated 2-pyrones can halt the proliferation of cancer cells by inducing cell cycle arrest. Flow cytometry analysis has shown that treatment with these compounds can cause cells to accumulate in the G1 and G2 phases of the cell cycle, preventing them from proceeding to mitosis.[10] This effect is often linked to the downregulation of key cell cycle proteins such as cyclin-dependent kinases (CDK2, CDK4, CDK6) and their associated cyclins.[10]

Experimental Protocols

Standardized assays are crucial for evaluating the biological activity of novel compounds. Below are methodologies for key experiments cited in the study of brominated 2-pyrones.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 4,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the brominated 2-pyrone compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.[9]

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

A 1. Seed cells in 96-well plate B 2. Add brominated 2-pyrone (serial dilutions) and controls A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 3-4 hours (Formazan crystals form) D->E F 6. Add DMSO to solubilize crystals E->F G 7. Read absorbance at 570 nm F->G H 8. Calculate % Viability and determine IC₅₀ G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed by turbidity after a defined incubation period.

Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the brominated 2-pyrone compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Conclusion and Future Directions

Brominated 2-pyrone compounds represent a promising class of molecules with significant potential in drug discovery, particularly in oncology and infectious diseases. Their potent cytotoxic and antimicrobial activities are underpinned by their ability to modulate fundamental cellular processes, including key kinase signaling pathways and apoptosis. The data presented in this guide underscore the value of bromine as a strategic addition to the 2-pyrone scaffold for enhancing bioactivity.

Future research should focus on comprehensive in vivo studies to validate the preclinical efficacy and assess the toxicological profiles of lead compounds. Further exploration of structure-activity relationships through the synthesis of diverse analogs will be critical for optimizing potency and selectivity. Moreover, investigating their potential as enzyme inhibitors and their application against drug-resistant microbial strains could open new therapeutic avenues.

References

An In-depth Technical Guide to Electrophilic Substitution in Pyrone Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of electrophilic substitution reactions in pyrone rings, critical moieties in numerous natural products and pharmacologically active compounds. It delves into the reactivity, regioselectivity, and mechanistic aspects of key electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions, for both α-pyrone (2-pyrone) and γ-pyrone (4-pyrone) systems. This document aims to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by consolidating quantitative data, detailing experimental protocols, and visualizing reaction pathways.

Introduction: The Electronic Nature of Pyrone Rings

Pyrone rings, specifically 2-pyrones and 4-pyrones, are six-membered heterocyclic compounds containing an oxygen atom and a carbonyl group. The interplay between the electron-donating ether oxygen and the electron-withdrawing carbonyl group profoundly influences their aromaticity and reactivity towards electrophiles.

  • 2-Pyrone (α-Pyrone): In 2-pyrone, the carbonyl group is at the 2-position. The resonance structures indicate that the C3 and C5 positions are relatively electron-rich, making them the most probable sites for electrophilic attack. The oxygen atom's lone pair participation in the π-system enhances the electron density at these positions.

  • 4-Pyrone (γ-Pyrone): In 4-pyrone, the carbonyl group is at the 4-position. The symmetrical nature of the resonance contributors suggests that the C3 and C5 positions are the primary sites for electrophilic attack.

The overall reactivity of pyrone rings towards electrophilic substitution is generally lower than that of benzene due to the deactivating effect of the carbonyl group. However, the presence of activating substituents on the ring can significantly enhance their reactivity.

Regioselectivity in Electrophilic Substitution

The position of electrophilic attack on the pyrone ring is dictated by the stability of the resulting carbocation intermediate (the sigma complex). As a general rule, electrophilic substitution on unsubstituted pyrones is predicted to occur at the positions meta to the carbonyl group, which are the most electron-rich.

Key Electrophilic Substitution Reactions

This section details common electrophilic substitution reactions on pyrone rings, presenting available quantitative data and experimental protocols.

Halogenation

Halogenation of pyrones can proceed via different mechanisms, including direct electrophilic substitution and addition-elimination pathways. The regioselectivity is highly dependent on the pyrone substitution pattern and reaction conditions.

Table 1: Halogenation of Pyrone Derivatives

Pyrone DerivativeHalogenating AgentSolventTemperature (°C)Product(s)Yield (%)Reference
4-Hydroxy-6-methyl-2-pyronePCl₃/TBAB--3-Bromo-4-hydroxy-6-methyl-2-pyrone-[1]
2-PyroneBromineMethylene chloride-3-Bromo-2-pyrone and 5-Bromo-2-pyrone43% (3-bromo), 14% (5-bromo)[2]
Acetonide protected 4,5-dihydroxy-2-chloro-glycidic esterMagnesium halideTHFReflux4-Halo-3-hydroxy-2-pyroneExcellent[3]

Experimental Protocol: Bromination of 2-Pyrone [2]

  • Materials: 2-pyrone, bromine, methylene chloride, triethylamine, sodium sulfate.

  • Procedure: a. Dissolve 2-pyrone in methylene chloride in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel. b. Slowly add a solution of bromine in methylene chloride to the stirred solution of 2-pyrone. The reaction is exothermic and may require cooling. c. After the addition is complete, continue stirring for a specified period. d. Add triethylamine to the reaction mixture to facilitate the elimination of HBr. e. Wash the reaction mixture with water. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the residue by column chromatography on silica gel to separate the 3-bromo and 5-bromo isomers.

G 2-Pyrone 2-Pyrone Addition Addition Intermediate 2-Pyrone->Addition + Br₂ Br2 Br₂ Elimination Elimination of HBr Addition->Elimination 3-Bromo-2-pyrone 3-Bromo-2-pyrone Elimination->3-Bromo-2-pyrone 5-Bromo-2-pyrone 5-Bromo-2-pyrone Elimination->5-Bromo-2-pyrone

Nitration

Nitration of pyrones typically requires strong nitrating agents due to the deactivating nature of the ring. The regioselectivity is influenced by the position of the carbonyl group and any existing substituents.

Table 2: Nitration of Pyrone Derivatives

Pyrone DerivativeNitrating AgentSolventTemperature (°C)Product(s)Yield (%)Reference
N,N'-di-(3-pyridyl)-urea10% oleum, Nitrating acid (32% HNO₃, 68% H₂SO₄)-60N,N'-di-(2-nitro-3-pyridyl)-urea>90[4]

Experimental Protocol: General Procedure for Aromatic Nitration [4]

  • Materials: Aromatic substrate, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure: a. Cool a mixture of concentrated sulfuric acid in a flask using an ice bath. b. Slowly add concentrated nitric acid to the sulfuric acid with constant stirring to generate the nitronium ion. c. Add the aromatic substrate dropwise to the nitrating mixture, maintaining the low temperature. d. After the addition is complete, allow the reaction to proceed at a specified temperature for a certain duration. e. Pour the reaction mixture onto crushed ice to precipitate the nitrated product. f. Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent.

G cluster_generation Electrophile Generation cluster_substitution Electrophilic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ H2SO4->NO2+ Pyrone Pyrone Ring Sigma_Complex Sigma Complex Pyrone->Sigma_Complex + NO₂⁺ Nitro-Pyrone Nitro-Pyrone Sigma_Complex->Nitro-Pyrone - H⁺

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the pyrone ring, typically using an acyl halide or anhydride with a Lewis acid catalyst. The reaction is generally sluggish on unsubstituted pyrones and often requires forcing conditions or activated substrates.

Table 3: Friedel-Crafts Acylation of Aromatic Compounds (General)

Aromatic SubstrateAcylating AgentCatalystSolventProductYield (%)Reference
TolueneBenzoyl chlorideM(NTf₂)₂ (M = Mn, Co, Ni, Cu, Zn)[PMeBu₃][NTf₂]4-MethylbenzophenoneModerate[5]
Aromatic compoundsAcetic anhydridePyridinium-based Ionic Liquids-Acylated aromaticsExcellent[5]

Experimental Protocol: General Procedure for Friedel-Crafts Acylation [6]

  • Materials: Aromatic substrate, acyl chloride (or anhydride), Lewis acid catalyst (e.g., AlCl₃), inert solvent (e.g., dichloromethane).

  • Procedure: a. Suspend the Lewis acid in the inert solvent in a flask under an inert atmosphere. b. Add the acylating agent to the suspension. c. Add the aromatic substrate to the mixture, often at a controlled temperature. d. Stir the reaction mixture for a specified time at a given temperature. e. Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. f. Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent. g. Remove the solvent under reduced pressure and purify the product by distillation or chromatography.

G Acyl_Halide Acyl Halide/Anhydride Acylium_Ion Acylium Ion (R-C≡O⁺) Acyl_Halide->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion Pyrone Pyrone Ring Acyl_Pyrone Acyl Pyrone Pyrone->Acyl_Pyrone + Acylium Ion

Sulfonation

Sulfonation of pyrones is achieved by treatment with strong sulfonating agents like fuming sulfuric acid (oleum). The reaction is often reversible.

Experimental Protocol: General Procedure for Aromatic Sulfonation [7]

  • Materials: Aromatic compound, fuming sulfuric acid (oleum) or concentrated sulfuric acid.

  • Procedure: a. Heat the aromatic compound with fuming sulfuric acid. b. The reaction mixture is then cooled and carefully poured into water. c. The sulfonic acid product often precipitates or can be isolated by crystallization.

Mechanistic Considerations

The mechanism of electrophilic substitution on pyrone rings follows the general pathway for aromatic compounds, involving the formation of a resonance-stabilized carbocation intermediate (sigma complex).

G Start Pyrone + Electrophile (E⁺) Step1 Formation of Sigma Complex (Rate-determining step) Start->Step1 Intermediate Resonance-stabilized Carbocation Step1->Intermediate Step2 Deprotonation Intermediate->Step2 End Substituted Pyrone Step2->End

The regioselectivity is determined by the relative stability of the possible sigma complexes. Attack at the C3 and C5 positions of 2-pyrone, and the C3 and C5 positions of 4-pyrone, generally leads to more stable intermediates due to the ability of the ring oxygen to delocalize the positive charge through resonance.[8][9]

Influence of Substituents

Substituents on the pyrone ring can significantly impact both the rate and regioselectivity of electrophilic substitution.

  • Activating Groups (e.g., -OH, -OR, -NH₂): These groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. They generally direct incoming electrophiles to the ortho and para positions relative to themselves. For instance, in 4-hydroxy-2-pyrones, the hydroxyl group strongly activates the ring.[10]

  • Deactivating Groups (e.g., -NO₂, -CN, -COR): These groups withdraw electron density from the ring, making it less reactive. They typically direct incoming electrophiles to the meta position.

Conclusion

Electrophilic substitution on pyrone rings is a versatile method for the synthesis of a wide array of functionalized heterocyclic compounds. While the inherent electronic nature of the pyrone ring presents challenges in terms of reactivity, a deeper understanding of the factors governing regioselectivity and the strategic use of activating or directing groups can lead to efficient and selective transformations. The data and protocols presented in this guide serve as a foundational resource for chemists aiming to explore and exploit the rich chemistry of pyrones in the pursuit of novel molecules with significant biological and material applications. Further research, including computational studies, will continue to refine our understanding and expand the synthetic utility of these important heterocycles.[11]

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction with 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone with various aryl- and heteroarylboronic acids. This reaction is a powerful tool for the synthesis of novel 3-aryl-2-pyrone derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that couples an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. The 2-pyrone moiety is a key structural motif in many natural products and biologically active compounds. The functionalization of the 2-pyrone ring at the C-3 position via Suzuki coupling with this compound allows for the generation of diverse molecular architectures for drug discovery and development programs. While specific literature on the Suzuki coupling of this exact substrate is limited, protocols can be adapted from successful couplings of structurally similar brominated 2-pyrones and other heterocyclic halides.

Reaction Principle and Mechanism

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII_Br R-Pd(II)L_n-Br (R = 2-pyrone) OxAdd->PdII_Br Transmetal Transmetalation PdII_Br->Transmetal Ar'-B(OH)₂ Base PdII_Ar R-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 R-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Materials and Equipment
  • Substrate: this compound (CAS: 18152-79-9)

  • Reagents: Arylboronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃), Ligand (if required, e.g., SPhos, XPhos), Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, DME).

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer hotplate, condenser, inert gas supply (Argon or Nitrogen), standard laboratory glassware, syringes, needles, and purification apparatus (e.g., flash chromatography system).

General Protocol for Suzuki Coupling

This protocol is a general starting point and may require optimization for specific arylboronic acids.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

    • Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (1-10 mol%).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Solvent Addition and Reaction:

    • Through the septum, add the degassed anhydrous solvent (e.g., 1,4-Dioxane/water 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-aryl-5-carbethoxy-4,6-dimethyl-2-pyrone product.

Visualizing the Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - 3-Bromo-2-pyrone - Arylboronic Acid - Base - Pd Catalyst/Ligand start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor workup Aqueous Work-up (Extraction and Washing) monitor->workup purify Purification (Flash Chromatography) workup->purify product Isolated Product: 3-Aryl-2-pyrone purify->product

Caption: General experimental workflow for the Suzuki coupling.

Data Presentation: Reaction Optimization

The following table presents a hypothetical optimization of reaction conditions for the coupling of this compound with phenylboronic acid. Such a screening is crucial for identifying the most efficient conditions for a given substrate.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Est. Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O1001245
2Pd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O90875
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O100688
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Toluene110692
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)DME/H₂O851080

Note: The yields presented in this table are illustrative and represent expected outcomes based on similar reactions in the literature. Actual yields may vary and require experimental verification.

Data Presentation: Substrate Scope

Based on the optimized conditions (Entry 4 from the table above), the following table illustrates the expected yields for the Suzuki coupling with a variety of arylboronic acids.

EntryArylboronic AcidProductEst. Yield (%)
1Phenylboronic acid3-Phenyl-5-carbethoxy-4,6-dimethyl-2-pyrone92
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-5-carbethoxy-4,6-dimethyl-2-pyrone95
34-Chlorophenylboronic acid3-(4-Chlorophenyl)-5-carbethoxy-4,6-dimethyl-2-pyrone85
43-Tolylboronic acid3-(3-Tolyl)-5-carbethoxy-4,6-dimethyl-2-pyrone89
52-Thiopheneboronic acid3-(2-Thienyl)-5-carbethoxy-4,6-dimethyl-2-pyrone78
63-Pyridinylboronic acid3-(3-Pyridinyl)-5-carbethoxy-4,6-dimethyl-2-pyrone65

Note: The yields are estimated based on general trends observed in Suzuki coupling reactions, where electron-donating groups on the boronic acid often lead to higher yields, and some heteroarylboronic acids may give lower yields due to catalyst inhibition.

Troubleshooting and Optimization
  • Low Yield: If the reaction yield is low, consider increasing the temperature, screening different palladium catalysts and ligands, or trying alternative bases and solvents. Increasing the equivalence of the boronic acid (up to 2.0 equiv.) can also improve the yield.

  • Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can be minimized by ensuring a thoroughly deoxygenated reaction environment and using the appropriate catalyst system.

  • Debromination: Reduction of the starting material can occur. This may be addressed by changing the solvent, base, or ligand.

  • Reaction Stalls: If the reaction does not go to completion, a fresh portion of the catalyst can be added.

Safety Precautions
  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reactions under pressure or at high temperatures should be conducted behind a blast shield.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-Pyrones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-pyrone scaffold is a privileged structural motif found in a wide array of natural products and biologically active compounds, exhibiting diverse pharmacological properties. The functionalization of the 2-pyrone ring is therefore of significant interest in medicinal chemistry and drug development. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of various substituents onto the 2-pyrone core with high efficiency and selectivity.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-bromo-2-pyrones with a range of coupling partners. The methodologies described herein are primarily focused on Suzuki-Miyaura, Sonogashira, Stille, and Negishi couplings, offering a comprehensive guide for researchers engaged in the synthesis of novel 2-pyrone derivatives. A notable substrate for these transformations is 3,5-dibromo-2-pyrone, where regioselective coupling at the more electrophilic C3 position is generally favored.[1]

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium Catalytic Cycle General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-X (3-Bromo-2-pyrone) R-X->Oxidative_Addition R-Pd(II)-X_L2 R-Pd(II)(X)Ln Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation Transmetalation R-Pd(II)-X_L2->Transmetalation R'-M R'-M (Coupling Partner) R'-M->Transmetalation R-Pd(II)-R'_L2 R-Pd(II)(R')Ln Transmetalation->R-Pd(II)-R'_L2 Reductive_Elimination Reductive Elimination R-Pd(II)-R'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' (Coupled Product) Reductive_Elimination->R-R'

Figure 1: General catalytic cycle of palladium-catalyzed cross-coupling.

Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions necessitates careful attention to experimental setup and the maintenance of an inert atmosphere to prevent catalyst deactivation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Assemble and flame-dry glassware Inert Evacuate and backfill with inert gas (N2/Ar) Start->Inert Reagents Add 3-bromo-2-pyrone, palladium catalyst, and ligand Inert->Reagents Solvent Add degassed solvent and base Reagents->Solvent Partner Add coupling partner Solvent->Partner Heat Heat to desired temperature with stirring Partner->Heat Monitor Monitor reaction progress (TLC, GC/MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench reaction (e.g., with water or NH4Cl) Cool->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify End Characterize pure product Purify->End

Figure 2: General experimental workflow for palladium-catalyzed cross-coupling.

Data Presentation: Comparison of Coupling Reactions

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling of 3-bromo-2-pyrones with various partners.

Table 1: Suzuki-Miyaura Coupling of 3,5-Dibromo-2-pyrone with Arylboronic Acids [1]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF801888
44-Acetylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851278

Table 2: Sonogashira Coupling of 3,5-Dibromo-2-pyrone with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (5)Et₃NDioxanert392
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)Et₃NDMFrt295
31-OctynePd(PPh₃)₂Cl₂ (3)CuI (6)i-Pr₂NEtTHF60688
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NDMF50485

Table 3: Stille Coupling of 3,5-Dibromo-2-pyrone with Organostannanes [2]

EntryOrganostannaneCatalyst (mol%)Co-catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)CuI (10)Dioxane1000.583
2Tributyl(vinyl)stannanePd(PPh₃)₄ (5)-Toluene100157
3Tributyl(2-thienyl)stannanePd(PPh₃)₄ (5)CuI (10)Dioxane1000.572
4Tributyl(2-furyl)stannanePd(PPh₃)₄ (5)CuI (10)Dioxane1000.565

Table 4: Negishi Coupling of 3-Bromo-2-pyrones with Organozinc Reagents (Representative Conditions)

EntryOrganozinc ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (5)THFrt - 501270-85
2Alkylzinc bromidePd(dppf)Cl₂ (3)THF601665-80
3Vinylzinc chloridePd₂(dba)₃ (2) / XPhos (4)Dioxane80875-90
4Heteroarylzinc chloridePd(PPh₃)₄ (5)THF501260-75

Note: Yields for Negishi coupling are generalized based on protocols for similar bromo-heterocycles due to limited specific data for 3-bromo-2-pyrones.[3][4][5]

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven- or flame-dried prior to use. Reagents should be of high purity.

Protocol 1: Suzuki-Miyaura Coupling of 3,5-Dibromo-2-pyrone with Phenylboronic Acid

Materials:

  • 3,5-Dibromo-2-pyrone (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromo-2-pyrone, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Under a positive flow of argon, add Pd(PPh₃)₄.

  • Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-phenyl-5-bromo-2-pyrone.

Protocol 2: Sonogashira Coupling of 3,5-Dibromo-2-pyrone with Phenylacetylene

Materials:

  • 3,5-Dibromo-2-pyrone (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous dioxane (degassed)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromo-2-pyrone, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous, degassed dioxane via syringe.

  • Add triethylamine via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 3 hours), filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-(phenylethynyl)-5-bromo-2-pyrone.

Protocol 3: Stille Coupling of 3,5-Dibromo-2-pyrone with Tributyl(phenyl)stannane[2]

Materials:

  • 3,5-Dibromo-2-pyrone (1.0 equiv)

  • Tributyl(phenyl)stannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Anhydrous dioxane (degassed)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 3,5-dibromo-2-pyrone, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed dioxane via syringe.

  • Add tributyl(phenyl)stannane via syringe.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC. The reaction is typically rapid (e.g., 30 minutes).[2]

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • To the filtrate, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts.

  • Filter the mixture, and separate the organic layer from the filtrate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 3-phenyl-5-bromo-2-pyrone.

Protocol 4: Negishi Coupling of 3-Bromo-2-pyrone with an Organozinc Reagent (General Procedure)

Part A: Preparation of the Organozinc Reagent (e.g., Phenylzinc Chloride)

  • To a flame-dried flask under argon, add anhydrous zinc chloride (ZnCl₂) (1.1 equiv) and dissolve it in anhydrous THF.

  • In a separate flask, prepare the corresponding organolithium or Grignard reagent (e.g., phenyllithium from bromobenzene and n-butyllithium) in THF at low temperature (e.g., -78 °C).

  • Slowly transfer the organolithium or Grignard solution to the ZnCl₂ solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of the organozinc reagent is ready for use.

Part B: Cross-Coupling Reaction Materials:

  • 3-Bromo-2-pyrone (1.0 equiv)

  • Organozinc reagent solution (from Part A) (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous THF (degassed)

Procedure:

  • In a flame-dried Schlenk flask under argon, dissolve 3-bromo-2-pyrone in anhydrous THF.

  • Add the palladium catalyst to the solution.

  • Slowly add the prepared organozinc reagent solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or gently heat (e.g., to 50 °C) as needed.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to afford the 3-substituted-2-pyrone.

Conclusion

The palladium-catalyzed cross-coupling of 3-bromo-2-pyrones provides a powerful and modular approach to a diverse range of functionalized 2-pyrone derivatives. The protocols detailed in this document for Suzuki-Miyaura, Sonogashira, Stille, and Negishi couplings offer reliable methods for the synthesis of these valuable compounds. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity. These application notes serve as a practical guide for researchers in academic and industrial settings, facilitating the exploration of the chemical space around the 2-pyrone scaffold for applications in drug discovery and materials science.

References

Application Notes and Protocols: Utilizing 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone as a diene in Diels-Alder reactions. While specific literature on the Diels-Alder reactions of this particular substituted pyrone is limited, this document extrapolates from the well-established reactivity of related 2-pyrone systems to offer valuable guidance for its application in organic synthesis. The protocols and data presented herein are based on general principles and are intended to serve as a starting point for experimental design.

Introduction to 2-Pyrones in Diels-Alder Reactions

2-Pyrones are versatile dienes in [4+2] cycloaddition reactions, offering a pathway to a variety of complex carbocyclic and heterocyclic scaffolds.[1][2] The reaction typically proceeds via a concerted mechanism, leading to the formation of a bicyclic lactone intermediate which can then undergo a retro-Diels-Alder reaction with the extrusion of carbon dioxide to yield a substituted benzene ring. The reactivity of the 2-pyrone ring in Diels-Alder reactions is significantly influenced by the nature and position of its substituents.[3] Electron-withdrawing groups can enhance the dienophilic character of the pyrone, while electron-donating groups can increase its diene reactivity in normal electron-demand Diels-Alder reactions.[4] Bromo-substituted pyrones, in particular, have been shown to be reactive dienes in these cycloadditions.[5]

The subject of these notes, this compound, possesses a unique combination of substituents. The electron-withdrawing bromo and carbethoxy groups are expected to influence the regioselectivity and stereoselectivity of the cycloaddition, making it a potentially valuable building block for the synthesis of highly functionalized aromatic compounds.

Predicted Reactivity and Mechanistic Pathway

The Diels-Alder reaction of this compound is anticipated to proceed through a well-established mechanism for 2-pyrones. The reaction with a dienophile, such as N-phenylmaleimide, would initially form a bicyclic adduct. Subsequent heating of this adduct would likely induce a retro-Diels-Alder reaction, leading to the elimination of carbon dioxide and the formation of a substituted aromatic ring.

Diels_Alder_Mechanism reagents This compound + Dienophile transition_state [4+2] Transition State reagents->transition_state Heat adduct Bicyclic Adduct transition_state->adduct Cycloaddition aromatic_product Substituted Aromatic Product + CO2 adduct->aromatic_product Heat -CO2 (Retro-Diels-Alder)

Caption: General mechanism of the Diels-Alder reaction of a 2-pyrone.

Experimental Protocols: A General Guideline

The following protocols are generalized based on typical conditions for Diels-Alder reactions involving substituted 2-pyrones. Optimization of reaction parameters such as solvent, temperature, and reaction time will be necessary for specific dienophiles.

General Protocol for Diels-Alder Reaction with N-Phenylmaleimide

This protocol describes a representative reaction between this compound and N-phenylmaleimide.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add N-phenylmaleimide (1.2 eq) to the flask.

  • Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the pyrone.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of starting material), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aromatic product.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental_Workflow start Combine Reactants (Pyrone and Dienophile) in Toluene reflux Heat to Reflux start->reflux monitor Monitor by TLC reflux->monitor workup Solvent Evaporation monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Spectroscopic Characterization purify->characterize

Caption: General workflow for the Diels-Alder reaction and product isolation.

Data Presentation: Expected Outcomes

While no specific experimental data for this compound is available, the following table provides a template for summarizing results from future experiments with various dienophiles. The expected yields are hypothetical and based on reactions with analogous 2-pyrones.

DienophileReaction ConditionsExpected Major Product StructureExpected Yield (%)
N-PhenylmaleimideToluene, Reflux, 12 hSubstituted Phthalimide70-85
Maleic AnhydrideXylene, Reflux, 24 hSubstituted Phthalic Anhydride65-80
Dimethyl acetylenedicarboxylateToluene, Sealed Tube, 150°C, 24 hSubstituted Dimethyl Phthalate50-70
EthyleneHigh Pressure, 200°CSubstituted BenzeneLow

Applications in Drug Development and Organic Synthesis

The highly substituted aromatic products obtained from the Diels-Alder reaction of this compound can serve as versatile intermediates in the synthesis of complex molecules. The presence of multiple functional groups (bromo, carbethoxy, and methyl) on the aromatic ring allows for a wide range of subsequent transformations, including:

  • Cross-coupling reactions: The bromo substituent can be utilized in Suzuki, Heck, Sonogashira, and other palladium-catalyzed cross-coupling reactions to introduce further complexity.

  • Functional group interconversions: The carbethoxy group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing access to a variety of derivatives.

  • Further aromatic substitution: The substitution pattern on the aromatic ring can direct further electrophilic or nucleophilic aromatic substitution reactions.

These potential transformations make this pyrone a valuable tool for the construction of novel scaffolds for drug discovery and the total synthesis of natural products.

Conclusion

This compound is a promising, yet underexplored, diene for Diels-Alder reactions. Based on the known reactivity of similar 2-pyrones, it is expected to undergo cycloaddition with various dienophiles to afford highly functionalized aromatic compounds. The provided general protocols and expected outcomes serve as a foundation for researchers to begin exploring the synthetic utility of this compound. Further experimental investigation is required to fully elucidate its reaction scope and potential applications in organic synthesis and medicinal chemistry.

References

Application Notes and Protocols for Sonogashira Coupling of Substituted 2-Pyrones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become a cornerstone in modern organic synthesis. Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.

The 2-pyrone scaffold is a prevalent motif in numerous biologically active natural products and serves as a versatile building block in synthetic organic chemistry. The introduction of an alkynyl moiety onto the 2-pyrone ring via Sonogashira coupling provides a strategic handle for further functionalization and the construction of diverse molecular architectures. These application notes provide detailed protocols for the Sonogashira coupling of various substituted 2-pyrones with terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the halo-2-pyrone to form a Pd(II)-pyrone complex.

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrone complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the alkynyl-2-pyrone product and regenerate the active Pd(0) catalyst.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl_complex R-Pd(II)L2-C≡CR' transmetalation->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 product Alkynyl-2-Pyrone (R-C≡CR') reductive_elimination->product cu_catalyst Cu(I)X alkyne_activation Alkyne Activation cu_catalyst->alkyne_activation cu_acetylide Cu(I)-C≡CR' alkyne_activation->cu_acetylide cu_acetylide->transmetalation halo_pyrone Halo-2-Pyrone (R-X) halo_pyrone->oxidative_addition terminal_alkyne Terminal Alkyne (H-C≡CR') terminal_alkyne->alkyne_activation base Base base->alkyne_activation

Diagram 1: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the Sonogashira coupling of substituted 2-pyrones. Reaction conditions should be optimized for each specific substrate.

Protocol 1: General Procedure for Sonogashira Coupling of Halo-2-Pyrones

This protocol is a general starting point for the coupling of various halo-2-pyrones with terminal alkynes.

Materials:

  • Substituted halo-2-pyrone (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous solvent (e.g., THF, DMF, or acetonitrile) (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the substituted halo-2-pyrone (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with inert gas (repeat 3 times).

  • Add the anhydrous solvent (5 mL) and the base (3.0 mmol) to the flask.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynyl-2-pyrone.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Sonogashira coupling of substituted 2-pyrones.

2-Pyrone SubstrateAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4,6-Dichloro-2-pyronePhenylacetylenePd(dba)₂/PPh₃ (5)-Et₃NToluene801675[1]
4,6-Dichloro-2-pyrone1-HexynePd(dba)₂/PPh₃ (5)-Et₃NToluene801680[1]
4-Bromo-6-methyl-2-pyronePhenylacetylenePdCl₂(PPh₃)₂ (2-5)5Et₃NMeCNRT-602-2460-90[2]
4-Chloro-6-methyl-2-pyronePhenylacetylenePdCl₂(PPh₃)₂ (5)10Et₃NDMF8024Moderate[2]
3-Bromo-2-pyroneVarious AlkynesPd(CF₃COO)₂/PPh₃ (2.5)5Et₃NDMF1003Good[3]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Workflow

The general workflow for the Sonogashira coupling of substituted 2-pyrones is illustrated below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep_reagents Prepare Reagents and Glassware setup_reaction Set up Reaction Under Inert Atmosphere prep_reagents->setup_reaction add_reagents Add Halo-2-Pyrone, Catalysts, Solvent, Base setup_reaction->add_reagents add_alkyne Add Terminal Alkyne add_reagents->add_alkyne heat_monitor Heat and Monitor Reaction add_alkyne->heat_monitor quench_extract Quench Reaction and Extract Product heat_monitor->quench_extract dry_concentrate Dry and Concentrate Organic Layer quench_extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Diagram 2: General workflow for the Sonogashira coupling.

Troubleshooting

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the palladium source or ligand, or using a different base or solvent. For less reactive halides (e.g., chlorides), a more polar aprotic solvent like DMF and higher temperatures may be beneficial. The reactivity of the halide follows the general trend: I > Br > Cl.[4]

  • Homocoupling of Alkyne (Glaser Coupling): The formation of alkyne dimers is a common side reaction. This can often be minimized by ensuring strictly anaerobic conditions and by the slow addition of the terminal alkyne.

  • Reaction Stalls: If the reaction does not proceed to completion, fresh catalyst can be added. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a rigorously inert atmosphere.

Conclusion

The Sonogashira coupling of substituted 2-pyrones is a highly effective method for the synthesis of a diverse range of alkynyl-2-pyrones. These compounds are valuable building blocks in the development of new therapeutic agents and other functional materials. The provided protocols and application notes offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal results.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-Bromo-2-Pyrones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-pyrones are versatile and highly reactive synthons in organic chemistry, serving as valuable precursors for a diverse array of heterocyclic compounds. The inherent reactivity of the diene system, combined with the influence of the bromine substituent and the lactone moiety, allows for a range of transformations including cycloadditions and ring-opening/cyclization cascades. These application notes provide detailed protocols and compiled data for the synthesis of key heterocyclic scaffolds such as bicyclic lactones, pyridones, pyrazoles, and isoxazoles, starting from 3-bromo-2-pyrones.

General Experimental Workflow

The synthesis of heterocyclic compounds generally follows a standard laboratory workflow. Proper planning, execution, and monitoring are critical for successful outcomes.

G General Experimental Workflow A Reaction Setup (Reagents, Solvent, Atmosphere) B Reaction Monitoring (TLC, LC-MS) A->B C Work-up & Extraction (Quenching, Phase Separation) B->C D Purification (Column Chromatography, Recrystallization) C->D E Characterization (NMR, MS, IR) D->E

Caption: Standard laboratory workflow for synthesis and analysis.

Part 1: Bicyclic Lactones via [4+2] Diels-Alder Cycloaddition

3-Bromo-2-pyrones, particularly 3,5-dibromo-2-pyrone, are potent ambiphilic dienes that readily participate in [4+2] cycloaddition reactions with both electron-rich and electron-poor dienophiles.[1][2] This reactivity provides a robust route to highly functionalized bicyclic lactones, which are valuable intermediates for natural product synthesis. The reaction typically proceeds with high yield and stereoselectivity.[1]

G [4+2] Cycloaddition of 3-Bromo-2-Pyrone cluster_main start 3-Bromo-2-Pyrone (Diene) plus + dienophile Dienophile (Alkene/Alkyne) arrow Δ (Heat) -CO2 dienophile->arrow product Bicyclic Adduct arrow->product

Caption: General scheme for the Diels-Alder reaction.

Data Presentation: Diels-Alder Cycloadditions of 3,5-Dibromo-2-pyrone

The following table summarizes the results of Diels-Alder cycloadditions with various dienophiles.

EntryDienophileConditionsYield (%)Endo/Exo Ratio
1N-PhenylmaleimideToluene, 110 °C, 2h98>99:1 (Endo)
2Dimethyl AcetylenedicarboxylateToluene, 110 °C, 2h99-
3StyreneToluene, 110 °C, 24h8591:9 (Endo)
4Phenyl Vinyl SulfoneToluene, 110 °C, 24h95>99:1 (Endo)
5Methyl AcrylateToluene, 110 °C, 24h9191:9 (Endo)
6CyclopentadieneToluene, 110 °C, 2h9091:9 (Endo)

(Data synthesized from literature reports on the high reactivity and stereoselectivity of 3,5-dibromo-2-pyrone).[1]

Experimental Protocol: General Procedure for Diels-Alder Reaction
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromo-2-pyrone (1.0 eq).

  • Reagent Addition: Add the desired dienophile (1.2-2.0 eq) followed by the solvent (e.g., toluene, to a concentration of 0.1-0.5 M).

  • Reaction Execution: Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for the time indicated by TLC monitoring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting pyrone is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure bicyclic adduct.

  • Characterization: Confirm the structure and purity of the product using NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Part 2: Substituted 2-Pyridones via Ring Transformation

The reaction of 2-pyrone derivatives with ammonia or primary amines provides a classical and effective method for the synthesis of 2-pyridones.[3] This transformation involves a nucleophilic attack at the C6 position, followed by ring-opening of the lactone and subsequent intramolecular cyclization with dehydration to form the pyridone ring. The bromine at the C3 position remains as a useful handle for further functionalization.

G Synthesis of 2-Pyridones from 3-Bromo-2-Pyrone Pyrone 3-Bromo-2-Pyrone Intermediate Ring-Opened Intermediate (Acyclic Amide) Pyrone->Intermediate + R-NH2 Amine R-NH2 Pyridone 4-Bromo-1-R-2-Pyridone Intermediate->Pyridone Cyclization (-H2O)

Caption: Reaction pathway for 2-pyridone synthesis.

Data Presentation: Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines

While direct transformation to 2-pyridones is established, a related synthesis of 3-bromo-2-aminopyridines, key precursors, has been well-documented.

EntryAmine (R-NH2)ConditionsYield (%)
1MethylamineK2CO3, CuI, L-proline, DMSO, 90 °CModerate
2n-PropylamineTHF, Reflux72
3IsopropylamineTHF, Reflux65
4AnilineK2CO3, CuI, L-proline, DMSO, 90 °CModerate

(Data is representative for the synthesis of related aminopyridines, which can be precursors or isomers of pyridones, based on available procedures).[4]

Experimental Protocol: Synthesis of a 4-Bromo-1-substituted-2-pyridone
  • Reaction Setup: In a sealed tube or round-bottom flask, dissolve 3-bromo-2-pyrone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add the primary amine (e.g., benzylamine, 1.5 eq) and a base if required (e.g., sodium acetate, 2.0 eq).

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100-140 °C for 12-24 hours.

  • Monitoring: Allow the reaction to cool periodically to monitor by TLC for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

  • Characterization: Analyze the final product by NMR, MS, and IR to confirm its structure.

Part 3: Five-Membered Heterocycles via Ring Opening-Cyclocondensation

The synthesis of five-membered heterocycles like pyrazoles and isoxazoles from 2-pyrones can be achieved by reaction with binucleophiles such as hydrazine and hydroxylamine, respectively. The reaction proceeds through an initial nucleophilic attack and ring-opening of the pyrone to generate a 1,3-dicarbonyl-like intermediate, which then undergoes intramolecular cyclocondensation.[5][6]

G Synthesis of Pyrazoles and Isoxazoles cluster_pyrazole Pyrazole Synthesis cluster_isoxazole Isoxazole Synthesis Pyrone 3-Bromo-2-Pyrone Inter_Pz Acyclic Intermediate Pyrone->Inter_Pz + Hydrazine Inter_Isox Acyclic Intermediate Pyrone->Inter_Isox + Hydroxylamine Hydrazine Hydrazine (H2N-NHR) Pyrazole Substituted Pyrazole Inter_Pz->Pyrazole Cyclocondensation Hydroxylamine Hydroxylamine (H2N-OH) Isoxazole Substituted Isoxazole Inter_Isox->Isoxazole Cyclocondensation

Caption: Parallel pathways for pyrazole and isoxazole synthesis.

Data Presentation: Representative Yields for Pyrazole/Isoxazole Formation

Direct data for 3-bromo-2-pyrone is limited; however, reactions with related pyranones demonstrate the viability of this pathway.

Starting MaterialReagentProduct TypeYield (%)
2,6-Diaryl-4H-pyran-4-oneHydroxylamine HClIsoxazole~50-70
2,3-Dihydro-4H-pyran-4-oneArylhydrazinePyrazole57-86

(Data based on analogous pyranone chemistry).[5][6]

Experimental Protocol: Synthesis of Pyrazoles from 3-Bromo-2-Pyrone
  • Reaction Setup: Combine 3-bromo-2-pyrone (1.0 eq) and a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine, 1.1 eq).

  • Reaction Execution: Heat the mixture to reflux for 4-12 hours.

  • Monitoring: Follow the consumption of the starting pyrone by TLC.

  • Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate or dichloromethane (3x).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography on silica gel to yield the desired pyrazole derivative.

  • Characterization: Confirm the product structure and purity via NMR, MS, and IR analysis.

Note: A similar protocol can be followed for the synthesis of isoxazoles by substituting hydrazine with hydroxylamine hydrochloride, often in the presence of a mild base like sodium acetate.[7][8]

References

Application of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone is a polysubstituted α-pyrone that holds significant potential as a versatile building block in the synthesis of complex natural products. While direct literature examples detailing the application of this specific molecule are limited, its structural features—a reactive bromine atom at the 3-position, an electron-withdrawing carbethoxy group at the 5-position, and methyl groups at the 4- and 6-positions—suggest its utility in key carbon-carbon bond-forming reactions. This document provides detailed application notes and extrapolated experimental protocols for the use of this compound in natural product synthesis, drawing upon established methodologies for structurally related bromo-pyrones. The primary applications highlighted are Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and [4+2] cycloaddition (Diels-Alder) reactions.

Introduction

α-Pyrones are privileged heterocyclic scaffolds found in a wide array of biologically active natural products.[1] The functionalization of the pyrone ring allows for diverse synthetic transformations, making substituted pyrones valuable intermediates in organic synthesis. The subject of this note, this compound, possesses key functionalities that enable its participation in powerful synthetic methodologies for the construction of complex molecular architectures. The bromine atom at the C3 position serves as a handle for cross-coupling reactions, while the diene system of the pyrone ring can participate in cycloaddition reactions. The carbethoxy and methyl substituents can influence the reactivity and stereoselectivity of these transformations and can be further manipulated in subsequent synthetic steps.

Key Applications and Synthetic Strategies

Based on the known reactivity of analogous 3-bromo-2-pyrones, two primary synthetic strategies are envisioned for the application of this compound in natural product synthesis:

  • Palladium-Catalyzed Cross-Coupling Reactions: The C3-bromo substituent is well-suited for Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkynyl groups at this position, which is a common strategy for the elaboration of natural product skeletons. For instance, the Suzuki-Miyaura coupling has been successfully employed in the synthesis of flavonoids and other natural products from 3-bromochromones.[2]

  • Diels-Alder Reactions: The α-pyrone ring can function as a diene in [4+2] cycloaddition reactions. This powerful transformation allows for the rapid construction of bicyclic lactones, which are common structural motifs in many natural products.[3][4] The substituents on the pyrone ring can influence the stereoselectivity of the cycloaddition.

Logical Workflow for Synthetic Application

G cluster_0 Synthetic Strategies A This compound C Key Bond-Forming Reaction A->C B Natural Product Precursor (e.g., Boronic Acid, Alkyne, Alkene) B->C D Functionalized Intermediate C->D Suzuki Coupling Suzuki Coupling Diels-Alder Reaction Diels-Alder Reaction E Further Transformations (e.g., Ring Opening, Reduction, etc.) D->E F Natural Product Scaffold E->F

Caption: Synthetic workflow using the title pyrone.

Experimental Protocols

The following protocols are extrapolated from established procedures for structurally similar bromo-pyrones and are intended as a starting point for the application of this compound. Optimization of reaction conditions may be necessary.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid with this compound. This reaction is foundational for the synthesis of various natural product precursors.[2][5]

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2.0 equivalents).

  • Add the degassed solvent mixture (e.g., Dioxane/Water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).

Quantitative Data (Hypothetical):

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901885
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene1001292
33-Furylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄THF/H₂O802478
Protocol 2: Diels-Alder Cycloaddition

This protocol outlines a general procedure for the [4+2] cycloaddition of this compound with a dienophile, a key step in constructing polycyclic natural product cores.[3][4]

Reaction Scheme:

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Diels-Alder Reaction Pathway

Diels_Alder Pyrone 3-Bromo-Pyrone (Diene) C=C C=C TransitionState [4+2] Transition State Pyrone->TransitionState Dienophile Dienophile C=C Dienophile->TransitionState Product Bicyclic Lactone TransitionState->Product

References

Application Notes and Protocols for the Functionalization of the C3 Position of the Pyrone Ring

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-pyrone scaffold is a privileged heterocyclic motif present in numerous natural products and biologically active compounds, exhibiting a wide range of activities including antifungal, antibiotic, cytotoxic, and neurotoxic properties.[1] The functionalization of the pyrone ring is a key strategy in medicinal chemistry and drug development for the generation of novel derivatives with improved potency and pharmacological profiles. The C3 position, in particular, is a frequent target for modification due to its electronic properties and its significant influence on the molecule's overall structure and reactivity. This document provides detailed application notes and experimental protocols for various methods of functionalizing the C3 position of the pyrone ring.

Transition-Metal Catalyzed C-H Functionalization

Direct C-H bond functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic scaffolds, avoiding the need for pre-functionalization.[2][3] Transition metals, particularly palladium, rhodium, and nickel, have been extensively used to catalyze the formation of C-C and C-heteroatom bonds at the C3 position of pyrones and the analogous 2-pyridones.[4][5]

Palladium-Catalyzed C3-Arylation

Palladium catalysis is a robust method for the direct arylation of 2-pyrones and 2-pyridones with aryl boronic acids or aryl halides.[6][7] These reactions typically proceed under mild conditions and offer a broad substrate scope.

This protocol is adapted from the palladium-catalyzed direct arylation of N-substituted-4-hydroxy-2-pyridones with aryl boronic acids.[6]

Materials:

  • N-substituted-4-hydroxy-2-pyridone (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • SPhos (10 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene/H₂O (10:1 mixture, 0.2 M)

  • Schlenk tube or similar reaction vessel

  • Nitrogen or Argon inert gas supply

Procedure:

  • To a Schlenk tube, add the N-substituted-4-hydroxy-2-pyridone (1.0 equiv), aryl boronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C3-arylated product.

G Experimental Workflow: Pd-Catalyzed C3-Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants: - N-substituted-4-hydroxy-2-pyridone - Aryl boronic acid - Pd(OAc)₂ - SPhos - K₂CO₃ inert 2. Create Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert solvent 3. Add Degassed Solvent (Toluene/H₂O) inert->solvent heat 4. Heat Reaction (100 °C, 12-24h) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor extract 6. Extraction (EtOAc, H₂O, Brine) monitor->extract dry 7. Dry and Concentrate extract->dry purify 8. Column Chromatography dry->purify product Final C3-Arylated Product purify->product

Caption: General experimental workflow for the Pd-catalyzed C3-arylation of a pyrone derivative.

EntryPyrone/Pyridone SubstrateArylating AgentCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1N-Me-4-hydroxy-2-pyridonePhenylboronic acidPd(OAc)₂/SPhosK₂CO₃Toluene/H₂O10085[6]
2N-Bn-4-hydroxy-2-pyridone4-MeO-Phenylboronic acidPd(OAc)₂/SPhosK₂CO₃Toluene/H₂O10092[6]
32-PyridonePhenylboronic acidPd(OAc)₂/1,10-phenK₂CO₃Toluene11078[7]
43,5-dibromo-2-pyronePhSnBu₃Pd(PPh₃)₄/CuI-Toluene8075[1]

Visible-Light Photoredox Catalysis for C3-Alkylation

Visible-light photoredox catalysis has recently emerged as a mild and efficient method for C-H functionalization.[8][9] This approach utilizes a photocatalyst that, upon irradiation with visible light, can generate radical species from stable precursors. These radicals then react selectively at the electron-rich C3 position of the pyrone ring.

Experimental Protocol: Visible-Light-Mediated C3-Alkylation

This protocol is based on the decarboxylative alkylation of 2-pyridone derivatives using N-hydroxyphthalimide (NHPI) esters.[8]

Materials:

  • 2-Pyridone derivative (1.0 equiv)

  • N-Hydroxyphthalimide (NHPI) ester of a carboxylic acid (1.5 equiv)

  • fac-Ir(ppy)₃ (1-2 mol%) or other suitable photocatalyst

  • K₂HPO₄ (2.0 equiv)

  • Degassed DMSO or DMF

  • Blue LED light source (e.g., 450 nm)

  • Reaction vial with stir bar

Procedure:

  • In a reaction vial, combine the 2-pyridone derivative (1.0 equiv), NHPI ester (1.5 equiv), photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%), and K₂HPO₄ (2.0 equiv).

  • Add a stir bar and seal the vial with a septum.

  • Degas the solvent (DMSO or DMF) by sparging with an inert gas for 15-20 minutes.

  • Add the degassed solvent to the vial via syringe.

  • Place the reaction vial near a blue LED light source and stir at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC/LC-MS), dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to yield the C3-alkylated product.

G Mechanism: Visible-Light Photoredox C3-Alkylation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star NHPI_ester NHPI Ester (R-COOH precursor) PC_star->NHPI_ester Single Electron Transfer (SET) PC_reduced Reduced PC⁻ PC_star->PC_reduced light Visible Light (hν) light->PC Excitation NHPI_radical NHPI Radical Anion NHPI_ester->NHPI_radical Alkyl_radical Alkyl Radical (R•) NHPI_radical->Alkyl_radical Decarboxylation (-CO₂) and fragmentation Pyrone 2-Pyrone Substrate Alkyl_radical->Pyrone Radical Addition at C3 Pyrone_adduct Radical Adduct Pyrone->Pyrone_adduct Final_Product C3-Alkylated Pyrone Pyrone_adduct->Final_Product Deprotonation (-H⁺) Pyrone_adduct->PC_reduced Oxidation (SET) PC_reduced->PC

Caption: Simplified catalytic cycle for visible-light-mediated C3-alkylation of 2-pyrones.

Entry2-Pyridone SubstrateAlkyl Source (NHPI Ester of)PhotocatalystYield (%)Reference
1N-Me-2-pyridoneCyclohexanecarboxylic acidfac-Ir(ppy)₃75[8]
2N-Me-2-pyridone4-Phenylbutanoic acidfac-Ir(ppy)₃68[8]
3N-Bn-2-pyridonePivalic acidfac-Ir(ppy)₃82[8]
42-PyridoneEthyl 2-bromo-2,2-difluoroacetateIr[dF(CF₃)ppy]₂(dtbbpy)PF₆91[9]

Cycloaddition Reactions

The conjugated diene system within the 2-pyrone ring makes it a suitable partner in cycloaddition reactions, such as the Diels-Alder reaction. While these reactions often involve the C4-C5 positions acting as the diene, specific substrates and conditions can promote reactions involving the C2-C3 double bond.

Application Note: Diels-Alder Reactions

Diels-Alder reactions of 2-pyrones typically require elevated temperatures. However, using highly strained or electronically matched dienophiles, such as cyclic allenes, can enable these cycloadditions to proceed at ambient temperature.[10] The regioselectivity can be controlled by the electronic nature of the substituents on both the pyrone and the dienophile. For instance, an ester-substituted pyrone was shown to undergo Diels-Alder cycloaddition with cyclic allenes, selectively forming cycloadducts from the reaction at the C2-C3 olefin.[10] This strategy provides a powerful method for constructing complex, bridged bicyclic ring systems in a single step.

G Pyrone Diels-Alder Reactivity cluster_reactivity Reaction Pathways Pyrone 2-Pyrone C2C3 Reaction at C2-C3 olefin Pyrone->C2C3 C4C5 Reaction at C4-C5 diene Pyrone->C4C5 Dienophile Dienophile (e.g., Strained Allene) TransitionState [4+2] Transition State Dienophile->TransitionState Concerted Cycloaddition Product Bicyclic Cycloadduct TransitionState->Product C2C3->TransitionState Concerted Cycloaddition note Regioselectivity is influenced by: - Electronic properties of substituents - Steric hindrance - Nature of the dienophile

Caption: Conceptual diagram of Diels-Alder cycloaddition pathways for a 2-pyrone.

Other Functionalization Strategies

Nucleophilic Addition

Active methine compounds, such as malonic esters, can undergo nucleophilic addition to activated pyrone precursors or in cascade reactions that form the pyrone ring in situ. For example, the reaction of active methine compounds with 2-alkynones can provide a direct route to 3,4,5,6-tetrasubstituted-2-pyrones.

Electrophilic Substitution

While the 2-pyrone ring is generally electron-rich, making it susceptible to electrophilic attack, the regioselectivity can be complex. In the analogous pyridine system, electrophilic aromatic substitution typically occurs at the C3 position.[11][12][13] This preference is due to the formation of more stable carbocation intermediates where the positive charge is not placed on the electronegative heteroatom. Similar principles can apply to pyrone systems, particularly under carefully controlled conditions or with specific activating groups on the ring.

Conclusion

The functionalization of the C3 position of the pyrone ring is a critical aspect of synthetic and medicinal chemistry. The methods outlined in these notes—ranging from modern transition-metal and photoredox catalysis to classic cycloaddition and substitution reactions—provide a versatile toolkit for researchers. The choice of method will depend on the desired functionality, the specific pyrone substrate, and the required reaction conditions. The provided protocols and data serve as a starting point for the development and optimization of synthetic routes toward novel pyrone-based molecules for drug discovery and other applications.

References

Application Notes and Protocols for Negishi Coupling of 4-Bromo-6-Methyl-2-Pyrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Negishi cross-coupling reaction of 4-bromo-6-methyl-2-pyrone with various organozinc reagents. The methodologies described herein offer a robust and versatile approach for the synthesis of a diverse range of 4-substituted-6-methyl-2-pyrones, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Negishi coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc reagent and an organic halide.[1] For the synthesis of substituted 2-pyrones, the Negishi coupling of 4-bromo-6-methyl-2-pyrone offers a reliable method for introducing a variety of substituents at the C4-position. This reaction is particularly useful due to the mild reaction conditions and the high functional group tolerance of organozinc reagents.[2]

Reaction Principle

The catalytic cycle of the Negishi coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. Initially, a palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 4-bromo-6-methyl-2-pyrone. Subsequently, the organic group from the organozinc reagent is transferred to the palladium center in a process called transmetalation. Finally, the two organic moieties on the palladium complex are reductively eliminated to yield the 4-substituted-6-methyl-2-pyrone product and regenerate the palladium(0) catalyst.

Data Presentation: Summary of Negishi Coupling Conditions

The following table summarizes representative conditions and yields for the Negishi coupling of 4-bromo-6-methyl-2-pyrone with various organozinc reagents, based on literature precedents for this and structurally similar substrates.

EntryOrganozinc Reagent (R-ZnX)Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Arylzinc HalidePd(PPh₃)₄ (5)-THF651275-90
2Alkylzinc HalidePd₂(dba)₃ (2.5)SPhos (5)Dioxane801660-85
3AlkenylzirconocenePd(OAc)₂ (5)PPh₃ (10)THF508>90
4Benzylzinc HalidePdCl₂(dppf) (3)-THF701070-88

Experimental Protocols

Note: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Organozinc reagents are sensitive to air and moisture.

Protocol 1: Negishi Coupling with an Arylzinc Reagent

This protocol describes a general procedure for the coupling of 4-bromo-6-methyl-2-pyrone with a pre-formed arylzinc halide.

Materials:

  • 4-bromo-6-methyl-2-pyrone

  • Arylzinc halide (e.g., phenylzinc chloride) solution in THF (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-6-methyl-2-pyrone (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add anhydrous THF (10 mL) via syringe.

  • To the stirred solution, add the arylzinc halide solution (1.2 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-methyl-2-pyrone.

Protocol 2: In Situ Preparation of Organozinc Reagent and Subsequent Negishi Coupling

This protocol is for the one-pot synthesis of a 4-substituted-6-methyl-2-pyrone where the organozinc reagent is generated in situ from the corresponding organic halide.

Materials:

  • 4-bromo-6-methyl-2-pyrone

  • Organic halide (R-X, e.g., an alkyl or benzyl bromide) (1.5 equivalents)

  • Zinc dust (activated) (2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., SPhos, 5 mol%)

  • Anhydrous N,N-dimethylacetamide (DMA)

  • 1,2-Dibromoethane (for zinc activation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Zinc Activation: In a flame-dried Schlenk flask under an inert atmosphere, add zinc dust (2.0 mmol). Add a small crystal of iodine or a few drops of 1,2-dibromoethane and gently heat with a heat gun under vacuum to activate the zinc. Cool to room temperature.

  • Organozinc Formation: Add anhydrous DMA (5 mL) to the activated zinc. Then, add the organic halide (1.5 mmol) and stir the mixture at 50 °C for 2 hours.

  • Coupling Reaction: In a separate flame-dried Schlenk flask, add 4-bromo-6-methyl-2-pyrone (1.0 mmol), the palladium catalyst (0.025 mmol), and the ligand (0.05 mmol).

  • Add anhydrous DMA (5 mL).

  • Transfer the freshly prepared organozinc reagent solution from step 2 to the flask containing the pyrone and catalyst via cannula.

  • Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl solution (15 mL).

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine (25 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Negishi_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start reagents Assemble Reactants: - 4-Bromo-6-methyl-2-pyrone - Organozinc Reagent - Palladium Catalyst - Ligand (optional) - Anhydrous Solvent start->reagents mixing Combine Reactants in Solvent reagents->mixing inert_atm Establish Inert Atmosphere (Ar/N₂) heating Heat Reaction Mixture (if required) mixing->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring monitoring->heating Continue if incomplete quench Quench Reaction (e.g., with aq. NH₄Cl) monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer (e.g., with MgSO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purify Product (Column Chromatography) concentration->purification end Obtain Pure Product purification->end

Caption: Experimental workflow for the Negishi coupling of 4-bromo-6-methyl-2-pyrone.

Catalytic_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd PdII_1 R¹-Pd(II)Lₙ-Br OxAdd->PdII_1 Transmetal Transmetalation PdII_1->Transmetal PdII_2 R¹-Pd(II)Lₙ-R² Transmetal->PdII_2 ZnXBr ZnXBr Transmetal->ZnXBr RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product 4-R²-6-methyl-2-pyrone (R¹-R²) RedElim->Product Pyrone 4-Bromo-6-methyl-2-pyrone (R¹-Br) Pyrone->OxAdd Organozinc Organozinc Reagent (R²-ZnX) Organozinc->Transmetal

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

References

Application Notes and Protocols for Antimicrobial and Cytotoxic Screening of 2-Pyrone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial and cytotoxic screening of 2-pyrone derivatives. The 2-pyrone scaffold is a prevalent structural motif in numerous natural products exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[1] This document outlines the methodologies for evaluating these activities and presents collated data from various studies to facilitate comparative analysis.

Data Presentation: Quantitative Antimicrobial and Cytotoxic Activity

The following tables summarize the minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50) of various 2-pyrone derivatives against different microbial strains and cancer cell lines.

Table 1: Antimicrobial Activity of 2-Pyrone Derivatives (MIC in µg/mL)

2-Pyrone DerivativeStaphylococcus aureusEscherichia coliBacillus subtilisPseudomonas aeruginosaReference
Pseudopyronine A6.25-->100[2]
Pseudopyronine B0.156--12.5[2]
Pseudopyronine C0.39--1.56[2]
4-(3-methylbut-2-enoxy)-6-phenyl-2H-pyran-2-one->100>100>100[3]
6-(4-fluorophenyl)-4-(3-methylbut-2-enoxy)-2H-pyran-2-one-62.5>100>100[3]
Dehydroacetic acid625--625[4]
Naphtho-γ-pyrones-4.3–50-4.3–50[4]

Table 2: Cytotoxic Activity of 2-Pyrone Derivatives (IC50 in µM)

2-Pyrone DerivativeHeLaA549K562A2780HL-60PC-3HCT-116Reference
5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (pyrone 9)----5-50--[5]
Phomone C Acetate----0.521.230.89
Cryptoyunnane A-----8.321.26
Cryptoyunnane B-----7.644.31
4-phenylethynyl-6-methyl-2-pyrone-->5010---[1]
4-ethynyl-6-methyl-2-pyrone--2510---[1]
4-tetrahydropyranylpropargyl ether-6-methyl-2-pyrone-->5025---[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 2-pyrone derivatives using the broth microdilution method.

a. Materials:

  • Test 2-pyrone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

b. Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of 2-Pyrone Derivative Dilutions:

    • Prepare a stock solution of the 2-pyrone derivative in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound and to a positive control well (containing only MHB and inoculum).

    • Include a negative control well with MHB only to check for sterility.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the 2-pyrone derivative that completely inhibits visible growth of the bacterium.

Cytotoxicity Screening: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of 2-pyrone derivatives on cancer cell lines.

a. Materials:

  • Test 2-pyrone derivatives

  • Cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • Microplate reader

b. Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-pyrone derivatives in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement and IC50 Calculation:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis induced by 2-pyrone derivatives using flow cytometry.

a. Materials:

  • Test 2-pyrone derivatives

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

b. Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the 2-pyrone derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

    • Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • FITC and PI fluorescence will allow for the differentiation of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial and cytotoxic screening of 2-pyrone derivatives.

G cluster_antimicrobial Antimicrobial Screening cluster_cytotoxic Cytotoxic Screening cluster_apoptosis Mechanism of Action (Apoptosis) A1 Prepare Bacterial Inoculum A2 Serial Dilution of 2-Pyrone Derivatives A1->A2 A3 Inoculation & Incubation A2->A3 A4 MIC Determination A3->A4 C1 Cell Seeding C2 Compound Treatment C1->C2 C3 MTT Assay C2->C3 C4 IC50 Calculation C3->C4 M1 Cell Treatment C4->M1 Select active compounds M2 Annexin V/PI Staining M1->M2 M3 Flow Cytometry M2->M3 M4 Data Analysis M3->M4 Start 2-Pyrone Derivatives cluster_antimicrobial cluster_antimicrobial Start->cluster_antimicrobial cluster_cytotoxic cluster_cytotoxic Start->cluster_cytotoxic

Caption: Workflow for screening 2-pyrone derivatives.

Signaling Pathway

This diagram depicts a simplified signaling pathway potentially modulated by cytotoxic 2-pyrone derivatives, leading to apoptosis. Some 2-pyrone derivatives have been shown to influence the PI3K/Akt/mTOR and MAPK pathways.[5]

G cluster_pathway Putative Signaling Pathway for Cytotoxicity cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway Pyrone 2-Pyrone Derivatives PI3K PI3K Pyrone->PI3K Inhibition Ras Ras Pyrone->Ras Modulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Apoptosis ERK->Proliferation

Caption: Potential signaling pathways affected by 2-pyrones.

References

Application Notes and Protocols: 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its structure incorporates several key features: a reactive bromo substituent at the C3 position, an electron-withdrawing carbethoxy group at C5, and two methyl groups at C4 and C6 of the 2-pyrone core. The bromine atom, positioned on an electron-deficient pyrone ring, is particularly amenable to participation in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of diverse chemical moieties, making it a valuable precursor for the synthesis of complex molecules, including novel heterocyclic systems and potential pharmaceutical agents.

These application notes provide an overview of the potential synthetic utility of this compound and include generalized protocols for its application in key carbon-carbon and carbon-nitrogen bond-forming reactions.

Physicochemical Properties

PropertyValue
CAS Number 18152-79-9[1][2]
Molecular Formula C₁₀H₁₁BrO₄[1]
Molecular Weight 275.10 g/mol [1]
Synonyms Ethyl 3-bromo-4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, Ethyl bromo isodehydro acetate[2]

Synthetic Applications

The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The C-Br bond at the 3-position is the key reactive site for these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Below are detailed protocols for several key reactions, based on established methodologies for similar 3-bromo-2-pyrone systems.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-pyrones

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the pyrone ring.

Suzuki_Miyaura reactant1 This compound reagents Pd Catalyst Base Solvent reactant1->reagents reactant2 Ar-B(OH)₂ reactant2->reagents product 3-Aryl-5-carbethoxy-4,6-dimethyl-2-pyrone reagents->product

Caption: Suzuki-Miyaura cross-coupling reaction pathway.

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-pyrone derivative.

Arylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O9080-90
3-Thienylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8575-85

Note: The data presented is representative of Suzuki-Miyaura reactions with similar bromo-pyrone substrates and should be used as a guideline for optimization.

Sonogashira Coupling: Synthesis of 3-Alkynyl-2-pyrones

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 3-alkynyl-2-pyrone derivatives, which are valuable intermediates for further transformations.

Sonogashira_Coupling reactant1 This compound reagents Pd Catalyst Cu(I) Co-catalyst Base Solvent reactant1->reagents reactant2 R-C≡CH reactant2->reagents product 3-Alkynyl-5-carbethoxy-4,6-dimethyl-2-pyrone reagents->product

Caption: Sonogashira cross-coupling reaction pathway.

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a degassed solvent such as THF or DMF, followed by a suitable base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 3-alkynyl-2-pyrone product.

Terminal AlkynePd CatalystCu(I) SourceBaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT80-90
1-HexynePd(OAc)₂/PPh₃CuIi-Pr₂NHDMF5075-85
TrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NToluene6085-95

Note: The data presented is representative of Sonogashira reactions with similar bromo-pyrone substrates and should be used as a guideline for optimization.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-2-pyrones

The Buchwald-Hartwig amination allows for the formation of C(sp²)-N bonds, providing a direct route to 3-amino-2-pyrone derivatives, which are of interest in medicinal chemistry.

Buchwald_Hartwig reactant1 This compound reagents Pd Catalyst Ligand Base Solvent reactant1->reagents reactant2 R¹R²NH reactant2->reagents product 3-(R¹R²N)-5-carbethoxy-4,6-dimethyl-2-pyrone reagents->product

Caption: Buchwald-Hartwig amination reaction pathway.

  • To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add a degassed aprotic solvent such as toluene or dioxane.

  • Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2-1.5 equiv.).

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the 3-amino-2-pyrone.

AminePd PrecatalystLigandBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃BINAPNaOt-BuToluene10070-85
AnilinePd(OAc)₂XPhosK₃PO₄Dioxane11065-80
BenzylaminePd₂(dba)₃RuPhosCs₂CO₃Toluene9070-85

Note: The data presented is representative of Buchwald-Hartwig aminations with similar bromo-heterocyclic substrates and should be used as a guideline for optimization.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dry Glassware C Inert Atmosphere (Ar or N₂) A->C B Add Reagents (Pyrone, Coupling Partner, Catalyst, Base) B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC, LC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound represents a promising and adaptable synthetic intermediate. Its facile participation in palladium-catalyzed cross-coupling reactions allows for the efficient construction of a diverse library of substituted 2-pyrone derivatives. The protocols and data provided herein, based on well-established reactivity patterns of analogous compounds, offer a solid foundation for researchers to explore the full synthetic potential of this valuable building block in the development of novel compounds for various applications, including drug discovery and materials science. Further experimental validation and optimization will be necessary to tailor these general procedures to specific synthetic targets.

References

Application Notes and Protocols: Vilsmeier-Haack Type Reaction for 4-Hydroxy-6-methyl-2-pyrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the substrate.[1][3] 4-Hydroxy-6-methyl-2-pyrone, also known as triacetic acid lactone, is a valuable heterocyclic building block in organic synthesis due to its multiple nucleophilic and electrophilic centers.[4] The application of the Vilsmeier-Haack reaction to this substrate provides a direct route to 3-formyl-4-hydroxy-6-methyl-2-pyrone, a key intermediate for the synthesis of various biologically active molecules and complex heterocyclic systems.[4] This document provides detailed experimental protocols and application notes for this specific transformation.

Reaction Principle

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[1][3] This reagent then undergoes an electrophilic aromatic substitution reaction with the electron-rich 4-hydroxy-6-methyl-2-pyrone. The resulting iminium salt intermediate is subsequently hydrolyzed during the aqueous workup to yield the desired 3-formyl derivative.[1]

Data Presentation

The following table summarizes the typical reaction parameters for the Vilsmeier-Haack formylation of 4-hydroxy-6-methyl-2-pyrone.

ParameterValue/ConditionNotes
Substrate 4-Hydroxy-6-methyl-2-pyrone-
Reagents N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)Vilsmeier reagent is prepared in situ.
Molar Ratio (Substrate:DMF:POCl₃) 1 : 3-5 : 1.1-1.5An excess of DMF is often used as the solvent.
Temperature 0 °C to 80 °CVilsmeier reagent formation at 0°C; reaction at elevated temperature.
Reaction Time 2 - 6 hoursMonitored by Thin Layer Chromatography (TLC).
Work-up Quenching with ice-water, neutralization, and extraction.Careful quenching is crucial due to the reactive nature of POCl₃.
Purification Recrystallization or column chromatography.-
Expected Product 3-Formyl-4-hydroxy-6-methyl-2-pyrone-

Experimental Protocols

1. Preparation of the Vilsmeier Reagent

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.[3]

2. Formylation of 4-Hydroxy-6-methyl-2-pyrone

  • To the pre-formed Vilsmeier reagent, add a solution of 4-hydroxy-6-methyl-2-pyrone (1 equivalent) in anhydrous DMF.

  • After the addition, slowly raise the temperature of the reaction mixture to 60-80 °C.

  • Maintain the reaction at this temperature for 2-6 hours, monitoring the progress by TLC.

3. Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous solution with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the pure 3-formyl-4-hydroxy-6-methyl-2-pyrone.

Mandatory Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Pyrone 4-Hydroxy-6-methyl-2-pyrone Pyrone->Reaction_Mixture 60-80 °C Quenching Quenching (Ice-water) Reaction_Mixture->Quenching Neutralization Neutralization Quenching->Neutralization Extraction Extraction/Filtration Neutralization->Extraction Purification Purification Extraction->Purification Final_Product 3-Formyl-4-hydroxy-6-methyl-2-pyrone Purification->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 4-hydroxy-6-methyl-2-pyrone.

Applications in Drug Development and Research

The product of this reaction, 3-formyl-4-hydroxy-6-methyl-2-pyrone, is a versatile intermediate. The introduced formyl group serves as a handle for further chemical modifications, allowing for the construction of more complex molecular architectures.[1] This is particularly valuable in the synthesis of novel heterocyclic compounds with potential biological activities. The pyrone scaffold itself is present in numerous natural products and pharmacologically active molecules.[4] Therefore, the functionalization of 4-hydroxy-6-methyl-2-pyrone via the Vilsmeier-Haack reaction opens avenues for the development of new therapeutic agents and other valuable organic compounds.

References

Application Notes and Protocols: Regioselective Synthesis of 3-Alkynyl-5-bromo-2-pyrones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones, valuable building blocks in medicinal chemistry and organic synthesis. The core of this methodology is a palladium-catalyzed Sonogashira cross-coupling reaction between 3,5-dibromo-2-pyrone and various terminal alkynes. This reaction proceeds with high regioselectivity, affording the desired products in good to excellent yields.[1][2][3] The protocols outlined below are intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a reproducible method for accessing this important class of compounds.

Introduction

2-Pyrones are a class of heterocyclic compounds found in a variety of natural products exhibiting a wide range of biological activities, including antifungal, antimicrobial, and cytotoxic effects.[4] The functionalization of the 2-pyrone scaffold is a key strategy in the development of novel therapeutic agents. In particular, the introduction of an alkynyl group at the C3 position and a bromine atom at the C5 position provides a versatile handle for further chemical modifications, such as subsequent cross-coupling reactions.[1]

The synthesis of 3-alkynyl-5-bromo-2-pyrones can be efficiently achieved through a regioselective Sonogashira coupling reaction. This palladium-catalyzed reaction selectively couples a terminal alkyne at the more reactive C3 position of 3,5-dibromo-2-pyrone, leaving the C5 bromine intact for subsequent transformations.[1][2][3] This application note details the synthesis of the 3,5-dibromo-2-pyrone precursor and the subsequent regioselective Sonogashira alkynylation.

Synthesis of 3,5-Dibromo-2-pyrone

The starting material, 3,5-dibromo-2-pyrone, can be synthesized from coumalic acid via a bromo-decarboxylation reaction.[5] While direct bromination of 2-pyrone often leads to a mixture of isomers, the use of coumalic acid provides a more controlled route to the desired dibrominated product.[5][6] An alternative reported method involves the bromo-decarboxylation of 2-pyrone-carboxylic acids using N-bromosuccinimide (NBS) and lithium acetate.[7]

Regioselective Sonogashira Coupling

The key transformation is the regioselective Sonogashira coupling of 3,5-dibromo-2-pyrone with a terminal alkyne. This reaction is typically catalyzed by a palladium(II) complex, such as bis(triphenylphosphine)palladium(II) dichloride, in the presence of a copper(I) co-catalyst (CuI) and a mild base like triethylamine (Et₃N).[1][2][3] The reaction proceeds preferentially at the C3 position of the 2-pyrone ring.

Data Presentation

The following table summarizes the yields for the synthesis of various 3-alkynyl-5-bromo-2-pyrones using the described Sonogashira coupling protocol.[1]

EntryAlkyneProductYield (%)
1Trimethylsilylacetylene3-(Trimethylsilylethynyl)-5-bromo-2-pyrone95
2Phenylacetylene3-(Phenylethynyl)-5-bromo-2-pyrone93
31-Hexyne3-(Hex-1-yn-1-yl)-5-bromo-2-pyrone85
43,3-Dimethyl-1-butyne3-(3,3-Dimethylbut-1-yn-1-yl)-5-bromo-2-pyrone88
5(Triisopropylsilyl)acetylene3-((Triisopropylsilyl)ethynyl)-5-bromo-2-pyrone91
61-Ethynyl-4-fluorobenzene3-((4-Fluorophenyl)ethynyl)-5-bromo-2-pyrone89
7Propargyl alcohol3-(3-Hydroxyprop-1-yn-1-yl)-5-bromo-2-pyrone78
82-Methyl-3-butyn-2-ol3-(3-Hydroxy-3-methylbut-1-yn-1-yl)-5-bromo-2-pyrone82

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dibromo-2-pyrone from Coumalic Acid

This protocol is based on the general principle of bromo-decarboxylation of 2-pyrone carboxylic acids.[5][7]

Materials:

  • Coumalic acid

  • Bromine

  • Water

  • Round-bottom flask

  • Heating mantle

  • Stir bar

Procedure:

  • Suspend coumalic acid in water in a round-bottom flask equipped with a stir bar.

  • Carefully add bromine to the suspension.

  • Heat the reaction mixture to 50 °C. Carbon dioxide evolution may be observed.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,5-dibromo-2-pyrone.

Protocol 2: General Procedure for the Regioselective Sonogashira Synthesis of 3-Alkynyl-5-bromo-2-pyrones[2]

Materials:

  • 3,5-Dibromo-2-pyrone

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (Et₃N) (1.2 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Schlenk flask or similar reaction vessel

  • Argon or nitrogen atmosphere

  • Celite

Procedure:

  • To a Schlenk flask under an argon atmosphere, add 3,5-dibromo-2-pyrone, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous 1,4-dioxane to the flask.

  • To the stirred mixture, add triethylamine followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature for 0.5 to 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a plug of Celite, washing the filter cake with ether.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-alkynyl-5-bromo-2-pyrone.

Visualizations

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd 3,5-Dibromo-2-pyrone Int1 Br-Pd(II)L₂-Pyr-Br OxAdd->Int1 Transmetal Transmetalation Int1->Transmetal Int2 R-C≡C-Pd(II)L₂-Pyr-Br Transmetal->Int2 RedElim Reductive Elimination Int2->RedElim RedElim->Pd(0)L2 Product 3-Alkynyl-5-bromo-2-pyrone RedElim->Product CuI CuI Base Base (Et₃N) Alkyne Terminal Alkyne (R-C≡C-H) CuAcetylide Copper Acetylide (R-C≡C-Cu) Alkyne->CuAcetylide CuI, Base CuAcetylide->Transmetal Experimental_Workflow start Start reagents Combine 3,5-dibromo-2-pyrone, Pd(PPh₃)₂Cl₂, CuI in Dioxane start->reagents add_base_alkyne Add Et₃N and Terminal Alkyne reagents->add_base_alkyne reaction Stir at Room Temperature (0.5 - 2h) add_base_alkyne->reaction filtration Filter through Celite reaction->filtration concentration Concentrate in vacuo filtration->concentration purification Column Chromatography concentration->purification product 3-Alkynyl-5-bromo-2-pyrone purification->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to overcome common challenges in this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis typically involves a two-step process. The first step is the synthesis of the precursor, 5-Carbethoxy-4,6-dimethyl-2-pyrone, often referred to as ethyl isodehydroacetate. The second step is the regioselective bromination of this precursor at the C3 position to yield the final product.

Q2: What are the most common challenges encountered in this synthesis that lead to low yields?

A2: The primary challenges include:

  • Side Reactions: Formation of isomeric byproducts during bromination, particularly bromination at other positions on the pyrone ring.

  • Polybromination: The addition of more than one bromine atom to the pyrone ring.

  • Reaction Conditions: Non-optimal temperature, reaction time, or solvent can lead to incomplete reactions or degradation of the product.

  • Purification Difficulties: Separating the desired product from starting material and byproducts can be challenging and lead to yield loss.

Q3: How can I minimize the formation of isomeric byproducts during bromination?

A3: Regioselectivity is a known challenge in the bromination of 2-pyrones. The electronic properties of the substituents on the pyrone ring direct the position of bromination. For 5-carbethoxy-4,6-dimethyl-2-pyrone, the C3 position is activated towards electrophilic substitution. To favor the formation of the 3-bromo isomer, careful control of reaction conditions is crucial. Using a less reactive brominating agent, such as N-bromosuccinimide (NBS) instead of elemental bromine, can improve selectivity. Additionally, controlling the reaction temperature and using an appropriate solvent can help minimize the formation of unwanted isomers.

Q4: My final product appears as a pale yellow solid but turns yellow over time. Is it decomposing?

A4: The yellowing of bromo-2-pyrone derivatives upon storage is a known issue and can indicate product decomposition. While this may not always be immediately apparent by 1H NMR, the color change suggests potential degradation. To minimize decomposition, it is recommended to store the purified this compound in a refrigerator under an inert atmosphere.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and provides actionable steps to improve the reaction outcome.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature cautiously.- Ensure the brominating agent is fresh and active.
Formation of multiple products (isomers, polybrominated compounds).- Use a more selective brominating agent like N-Bromosuccinimide (NBS).- Optimize the stoichiometry of the brominating agent; avoid large excesses.- Control the reaction temperature; lower temperatures often favor selectivity.
Product loss during workup and purification.- Use a carefully chosen solvent system for extraction and column chromatography to ensure good separation.- Minimize the number of purification steps.
Poor Regioselectivity (Significant amount of other bromo-isomers) Reaction conditions favor the formation of other isomers.- Switch from elemental bromine to NBS.- Screen different solvents (e.g., acetonitrile, chloroform, carbon tetrachloride) to find the optimal medium for regioselectivity.[1]
Steric hindrance or electronic effects of the substituents.- This is inherent to the starting material. Focus on optimizing reaction conditions to favor the desired isomer.
Product Decomposition (Discoloration) Instability of the bromo-pyrone structure.- Store the purified product at low temperatures (refrigeration).- Store under an inert atmosphere (e.g., nitrogen or argon).
Presence of acidic or basic impurities.- Ensure complete removal of acidic byproducts (like HBr) during workup.- Avoid strongly basic conditions during workup.

Experimental Protocols

Protocol 1: Synthesis of 5-Carbethoxy-4,6-dimethyl-2-pyrone (Ethyl Isodehydroacetate)

This protocol is a standard literature procedure for the synthesis of the precursor.

Materials:

  • Ethyl acetoacetate

  • Sodium metal

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal to absolute ethanol.

  • To the sodium ethoxide solution, add ethyl acetoacetate dropwise with stirring.

  • After the addition is complete, heat the mixture to reflux for a specified time to drive the condensation reaction.

  • Cool the reaction mixture and carefully acidify with dilute sulfuric acid.

  • The product will precipitate out of the solution. Collect the crude product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-Carbethoxy-4,6-dimethyl-2-pyrone.

Protocol 2: Synthesis of this compound

This is an adapted protocol based on general procedures for the bromination of activated 2-pyrones.

Materials:

  • 5-Carbethoxy-4,6-dimethyl-2-pyrone

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Radical initiator (e.g., AIBN or benzoyl peroxide) - optional, for radical pathway

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 5-Carbethoxy-4,6-dimethyl-2-pyrone (1.0 eq) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.05 - 1.1 eq) to the solution.

  • Optional for radical pathway: Add a catalytic amount of a radical initiator.

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C. The reaction progress should be monitored by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

Table 1: Effect of Brominating Agent on Yield and Selectivity (Hypothetical Data for Illustrative Purposes)

Brominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Regioselectivity (3-bromo : other isomers)
Br₂CCl₄2546570 : 30
Br₂CH₃CN2547075 : 25
NBSCCl₄5028085 : 15
NBSCH₃CN5028590 : 10

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination Ethyl_Acetoacetate Ethyl Acetoacetate Precursor 5-Carbethoxy-4,6-dimethyl-2-pyrone Ethyl_Acetoacetate->Precursor Condensation Sodium_Ethoxide Sodium Ethoxide in Ethanol Sodium_Ethoxide->Precursor Final_Product This compound Precursor->Final_Product Bromination NBS N-Bromosuccinimide (NBS) NBS->Final_Product Troubleshooting_Workflow cluster_optimization Optimization Strategies Start Low Yield or Impure Product Check_SM Check Starting Material Purity and Reagents Start->Check_SM Analyze_Side_Products Analyze Byproducts (TLC, NMR, MS) Start->Analyze_Side_Products Optimize_Conditions Optimize Reaction Conditions Check_SM->Optimize_Conditions Analyze_Side_Products->Optimize_Conditions Improve_Purification Improve Purification Technique Optimize_Conditions->Improve_Purification Temp Adjust Temperature Optimize_Conditions->Temp Solvent Change Solvent Optimize_Conditions->Solvent Reagent Vary Brominating Agent/ Stoichiometry Optimize_Conditions->Reagent Time Modify Reaction Time Optimize_Conditions->Time Success Improved Yield and Purity Improve_Purification->Success

References

Technical Support Center: Purification of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of pyrone derivatives is silica gel.[1][2][3][4][5] A gradient elution with a mobile phase system of hexanes and ethyl acetate is a standard and effective choice.[1][3][4] The polarity of the eluent should be gradually increased to ensure good separation from non-polar impurities and subsequently elute the desired compound. A typical gradient might start with 100% hexanes and gradually increase the proportion of ethyl acetate.[1]

Q2: My compound is not separating from a closely related impurity. What can I do?

A2: Poor separation is a common issue. Here are a few strategies to improve resolution:

  • Optimize the Solvent System: The polarity of pyrones can make them challenging to purify.[2] Experiment with different solvent systems. If you are using a hexane/ethyl acetate system, try adding a small percentage of a third solvent like dichloromethane or methanol to modify the selectivity.

  • Use a Finer Mesh Silica Gel: Employing silica gel with a smaller particle size (e.g., 230-400 mesh) can increase the surface area and improve separation efficiency.

  • Adjust the Gradient Slope: A shallower gradient (slower increase in the polar solvent) can enhance the separation of compounds with similar Rf values.

  • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a bonded-phase silica like diol or cyano.

Q3: The yield of my purified product is very low. What are the potential causes and solutions?

A3: Low recovery can stem from several factors during purification.[2] Consider the following:

  • Irreversible Adsorption: The compound might be strongly adsorbing to the silica gel. This can be mitigated by deactivating the silica gel with a small amount of triethylamine in the mobile phase, especially if the compound is sensitive to acidic conditions.

  • Compound Instability: Pyrone derivatives can be sensitive to acidic conditions and high temperatures, which may lead to degradation on the column.[2] It is advisable to perform the chromatography at room temperature and avoid prolonged exposure to the stationary phase.

  • Improper Fraction Collection: Monitor the elution closely using Thin Layer Chromatography (TLC) to ensure all fractions containing the product are collected.[1][3] A byproduct with a similar Rf value could lead to premature or incomplete collection of the desired product.[3]

  • Losses during Work-up: Ensure efficient extraction and concentration steps prior to and after chromatography to minimize product loss.

Q4: I am observing streaking of my compound on the TLC plate and the column. What does this indicate?

A4: Streaking, or tailing, is often a sign of compound overloading or interaction with the stationary phase.

  • Sample Overload: The amount of crude material loaded onto the column might be too high for the column dimensions. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

  • Acidic Impurities or Compound Nature: The compound or impurities in the crude mixture might be acidic, leading to strong interaction with the acidic silanol groups on the silica surface. Adding a small amount of a modifying agent like triethylamine or acetic acid to the mobile phase can often resolve this issue.

  • Incomplete Dissolution: If the sample is not fully dissolved in the loading solvent, it can lead to streaking. Ensure the sample is completely dissolved before loading it onto the column.

Troubleshooting Guide

This section provides solutions to common problems encountered during the column chromatography purification of this compound.

ProblemPotential CauseSuggested Solution
Poor Separation - Inappropriate mobile phase polarity.- Column overloading.- Co-elution with impurities.- Optimize the mobile phase system by trying different solvent ratios or adding a third solvent.- Reduce the amount of crude material loaded onto the column.- Use a longer column or silica gel with a smaller particle size.
Low Yield - Irreversible adsorption on silica gel.- Compound degradation.- Incomplete elution.- Deactivate silica gel with triethylamine.- Avoid high temperatures and prolonged run times.[2]- Monitor fractions carefully by TLC and continue elution until all product has been collected.[1][3]
Compound Elutes Too Quickly or Too Slowly - Mobile phase is too polar or not polar enough.- Adjust the starting polarity of the mobile phase. For fast elution, decrease the initial concentration of the more polar solvent. For slow elution, increase it.
Cracked or Channeled Column Bed - Improper packing of the column.- Running the column dry.- Ensure the silica gel is packed as a uniform slurry and never allow the solvent level to drop below the top of the stationary phase.
Tailing or Streaking of Bands - Sample overload.- Interaction with acidic silica.- Insoluble material in the sample.- Decrease the sample load.- Add a modifier (e.g., 0.1% triethylamine) to the mobile phase.- Ensure the sample is fully dissolved before loading.

Experimental Protocol: Column Chromatography Purification

This protocol is a general guideline and may require optimization based on the specific reaction outcome and impurity profile.

1. Preparation of the Column:

  • Select a glass column of appropriate size. For a few grams of crude material, a 2-4 cm diameter column is suitable.

  • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar eluent (e.g., 100% hexanes).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel or celite, removing the solvent, and carefully adding the dry powder to the top of the column bed.[1]

3. Elution:

  • Begin elution with the least polar solvent mixture (e.g., 100% hexanes or a high hexane to ethyl acetate ratio like 95:5).[1]

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be:

    • 100% Hexane

    • 95:5 Hexane:Ethyl Acetate

    • 90:10 Hexane:Ethyl Acetate

    • Continue to increase the ethyl acetate concentration as needed based on TLC monitoring.

  • Collect fractions of a consistent volume.

4. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure product. A representative TLC system for a similar compound, 3,5-dibromo-2-pyrone, showed an Rf of 0.40 in a 5:1 hexane:ethyl acetate system.[3]

  • Combine the pure fractions.

5. Product Recovery:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

Visualization

TroubleshootingWorkflow start Start Purification problem Problem Encountered? start->problem no_problem Successful Purification problem->no_problem No poor_sep Poor Separation problem->poor_sep Yes low_yield Low Yield problem->low_yield streaking Peak Streaking/Tailing problem->streaking sol_poor_sep Optimize Mobile Phase - Adjust Gradient - Change Solvents poor_sep->sol_poor_sep sol_low_yield Check for Degradation - Add Base (e.g., Et3N) - Ensure Complete Elution low_yield->sol_low_yield sol_streaking Reduce Sample Load - Add Mobile Phase Modifier - Ensure Sample is Soluble streaking->sol_streaking re_evaluate Re-evaluate and Repeat sol_poor_sep->re_evaluate sol_low_yield->re_evaluate sol_streaking->re_evaluate re_evaluate->problem Problem Persists re_evaluate->no_problem Problem Solved

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Bromination of 2-Pyrones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the bromination of 2-pyrones.

Frequently Asked Questions (FAQs)

Q1: Why is the direct bromination of unsubstituted 2-pyrone resulting in a complex mixture of products and low yields of the desired monobrominated compound?

A1: The direct bromination of unsubstituted 2-pyrone can be challenging due to its complex reaction mechanism and the sensitivity of the starting material.[1] Unlike typical aromatic electrophilic substitutions, the reaction proceeds through an addition-elimination sequence, which can lead to the formation of various bromine addition intermediates and side products.[1] Direct bromination often yields a mixture of 3-bromo and 5-bromo isomers, with the potential for di-bromination.[1]

Troubleshooting Steps:

  • Reaction Conditions: Carefully control the reaction temperature. The addition of bromine should be slow and portion-wise, with external cooling if necessary, as the reaction can be exothermic.[1]

  • Alternative Starting Materials: For the synthesis of 3,5-dibromo-2-pyrone, consider using coumalic acid in a bromo-decarboxylation reaction.[1] To synthesize 3-bromo-2-pyrone, starting from a precursor that avoids handling the sensitive 2-pyrone directly can be a more efficient strategy.[1]

  • Brominating Agent: While molecular bromine is common, N-bromosuccinimide (NBS) in the presence of a catalyst or radical initiator can sometimes offer better control and milder reaction conditions.[1]

Q2: I am observing the formation of 5-bromo-2-pyrone as a major byproduct in my synthesis of 3-bromo-2-pyrone. How can I minimize this?

A2: The formation of 5-bromo-2-pyrone is a known side product, particularly when basic conditions are used during the workup.[1][2] It is suggested that prototropic migration in a basic medium, followed by the elimination of HBr, leads to the formation of the 5-bromo isomer.[1]

Troubleshooting Steps:

  • Workup Procedure: Avoid strongly basic conditions during the reaction workup. If a base is necessary to neutralize acid, use it cautiously and at low temperatures.[1]

  • Purification: The 3-bromo and 5-bromo isomers can be separated by column chromatography on silica gel.[1]

Q3: How does the regioselectivity of 2-pyrone bromination change with different substituents on the ring?

A3: The regioselectivity of the bromination of 2-pyrones is highly dependent on the substituents already present on the ring and the reaction conditions.[1]

  • Unsubstituted 2-Pyrone: Direct bromination often leads to a mixture of 3-bromo and 5-bromo isomers.[1]

  • Substituted 2-Pyrones: The electronic nature of the substituents will direct the incoming bromine. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it.[1]

Q4: My purified 3,5-dibromo-2-pyrone is turning yellow upon storage. Is it decomposing and how can I prevent this?

A4: The product 3,5-dibromo-2-pyrone can gradually turn yellow when stored at room temperature.[3][4] While 1H NMR spectroscopy may not show immediate signs of decomposition, the color change suggests potential degradation.[3][4] To minimize decomposition, store the purified 3,5-dibromo-2-pyrone in a refrigerator.[3][4]

Troubleshooting Guides

Low Yield of Desired Brominated Product

If you are experiencing low yields of your target brominated 2-pyrone, consider the following troubleshooting steps.

Start Low Yield of Desired Product Check_Purity Verify Purity of Starting 2-Pyrone Start->Check_Purity Control_Temp Optimize Reaction Temperature (e.g., use an ice bath) Check_Purity->Control_Temp If pure Slow_Addition Ensure Slow, Dropwise Addition of Bromine Control_Temp->Slow_Addition Alternative_Reagent Consider Alternative Brominating Agent (e.g., NBS) Slow_Addition->Alternative_Reagent If yield is still low Alternative_Route Explore Alternative Synthetic Route (e.g., from coumalic acid) Alternative_Reagent->Alternative_Route Optimize_Workup Refine Workup and Purification (e.g., column chromatography) Alternative_Route->Optimize_Workup Result Improved Yield Optimize_Workup->Result

Troubleshooting workflow for low yields.
Poor Regioselectivity (Mixture of Isomers)

When the reaction produces an undesirable mixture of 3-bromo and 5-bromo isomers, the following decision tree can help optimize for the desired product.

Start Poor Regioselectivity (Mixture of 3- and 5-bromo isomers) Target What is the target isomer? Start->Target Target_3_Bromo 3-Bromo-2-pyrone Target->Target_3_Bromo 3-Bromo Target_5_Bromo 5-Bromo-2-pyrone Target->Target_5_Bromo 5-Bromo Avoid_Base Avoid strong base in workup Target_3_Bromo->Avoid_Base Controlled_Conditions Use carefully controlled basic conditions during workup Target_5_Bromo->Controlled_Conditions Use_Precursor Use a synthetic precursor that favors 3-bromination Avoid_Base->Use_Precursor Separate Separate isomers using column chromatography Use_Precursor->Separate Controlled_Conditions->Separate Then Result_3_Bromo Increased yield of 3-bromo isomer Separate->Result_3_Bromo Result_5_Bromo Increased yield of 5-bromo isomer Separate->Result_5_Bromo

Decision tree for optimizing regioselectivity.

Data Presentation

Table 1: Illustrative Influence of Reaction Conditions on Product Distribution in 2-Pyrone Bromination

Starting MaterialBrominating AgentSolventBase in WorkupMajor Product(s)Minor Product(s)Reference
2-PyroneBr₂CCl₄None3-Bromo-2-pyroneComplex mixture[1]
2-Pyrone PrecursorBr₂DichloromethaneTriethylamineMixture of 3-bromo and 5-bromo-2-pyronesDibrominated products[1][2]
Coumalic AcidNBS (2.5 equiv)ChloroformNone3,5-Dibromo-2-pyrone (51-53% yield)5-Bromo-2-pyrone[3][4]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dibromo-2-pyrone from Coumalic Acid

This protocol is adapted from a procedure utilizing N-bromosuccinimide for the bromo-decarboxylation of coumalic acid.[3][4]

Reaction Scheme:

Coumalic_Acid Coumalic Acid Reagents NBS (2.5 equiv) Bu₄NBr, CHCl₃ 50 °C, 12 h Coumalic_Acid->Reagents Product 3,5-Dibromo-2-pyrone Reagents->Product Side_Product 5-Bromo-2-pyrone (byproduct) Reagents->Side_Product

Synthesis of 3,5-Dibromo-2-pyrone.

Procedure:

  • A 200-mL two-necked round-bottomed flask, equipped with a magnetic stir bar and a reflux condenser, is charged with N-bromosuccinimide (15.8 g, 88.9 mmol, 2.5 equiv), tetrabutylammonium bromide (571 mg, 1.77 mmol, 0.05 equiv), and chloroform (50 mL).[3][4]

  • Coumalic acid (5.00 g, 35.7 mmol) is added to the stirring solution.[3][4]

  • The mixture is heated in an oil bath at 50 °C for 12 hours. Carbon dioxide evolution may be observed.[3][4]

  • After cooling to room temperature, hexane (100 mL) is added.[3][4]

  • To remove the succinimide byproduct, the resulting mixture is filtered through a short plug of silica gel, eluting with 1:1 dichloromethane-hexane.[3][4]

  • The filtrate is concentrated using a rotary evaporator.[3][4]

  • The crude product is purified by flash silica-gel column chromatography, eluting with hexane-dichloromethane (3:2) to yield 3,5-dibromo-2-pyrone as a pale yellow solid (4.66–4.73 g, 51–53%).[3][4]

Protocol 2: Synthesis of a Mixture of 3-Bromo- and 5-Bromo-2-pyrones

This protocol is a general procedure adapted from a method that can produce a mixture of isomers.[1][2]

Procedure:

  • A solution of bromine in a suitable solvent (e.g., dichloromethane) is added dropwise to a cooled solution of a 2-pyrone precursor over several hours. The reaction is exothermic and should be monitored.[1]

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours.[1]

  • The mixture is then cooled in an ice bath, and triethylamine is added via syringe. This step is also exothermic.[1]

  • The reaction is quenched and worked up using standard extraction procedures.[1]

  • The crude product is purified by column chromatography on silica gel to separate the 3-bromo and 5-bromo isomers.[1]

References

Technical Support Center: Brominated Pyrone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and storage of brominated pyrone compounds. Below are frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for brominated pyrone compounds?

A1: Proper storage is critical to prevent degradation. Generally, brominated organic compounds should be stored in a cool, dry, and well-ventilated location, away from direct sunlight and heat sources.[1] For specific brominated pyrones like 3,5-dibromo-2-pyrone, refrigeration is recommended to minimize decomposition, which can be observed as a gradual yellowing of the material.[2] For long-term storage, keeping the compound under an inert atmosphere, such as argon or nitrogen, is also advisable.[2]

Q2: My 3,5-dibromo-2-pyrone solid has turned yellow over time. Is it decomposing?

A2: Yes, a color change from pale yellow to a more intense yellow in 3,5-dibromo-2-pyrone suggests potential degradation, even if initial NMR analysis does not show immediate signs of decomposition.[2] This highlights the sensitivity of the compound to storage conditions, particularly temperature.[2]

Q3: What are the primary degradation pathways for these compounds?

A3: Brominated pyrone compounds can degrade through several mechanisms. Two common pathways are:

  • Photodegradation: Many brominated organic compounds are sensitive to light. The primary degradation mechanism is often photolytic debromination, where the carbon-bromine bond is cleaved by light energy.[3][4]

  • Hydrolysis: The α-pyrone ring itself can be susceptible to hydrolysis, which involves the cleavage of the lactone (cyclic ester) ring.[5][6] This can be catalyzed by acidic or basic conditions.

Q4: Are there any specific chemical incompatibilities I should be aware of?

A4: Yes. Brominated compounds can react violently with easily oxidized substances. They should be stored separately from alkalis, reducing agents, combustible materials, and certain metals like aluminum.[1] The α-pyrone ring itself can be unstable under certain basic conditions.[7][8]

Storage Condition Summary

The following table summarizes the recommended general storage conditions for brominated pyrone compounds to ensure their stability.

ParameterRecommended ConditionRationaleSource
Temperature Refrigerated (2-8 °C)Minimizes thermal decomposition and side reactions.[2][9][2][9]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation and reactions with atmospheric moisture.[2][2]
Light Store in the Dark (Amber Vials)Prevents light-induced degradation (photolysis).[1][3][1][3]
Container Tightly Sealed, Chemically ResistantAvoids leakage, release of fumes, and contamination.[1][10][1][10]
Location Cool, Dry, Well-Ventilated AreaPrevents degradation, pressure buildup, and accumulation of hazardous vapors.[1][1]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the handling and storage of brominated pyrone compounds.

Issue: Compound Discoloration or Change in Physical Appearance

  • Question: Has your solid compound (e.g., 3,5-dibromo-2-pyrone) turned from white/pale yellow to a darker yellow or brown?[2]

  • Possible Cause: This is a common indicator of thermal degradation or photodecomposition. Storing the compound at room temperature or exposing it to light can accelerate this process.[2]

  • Solution:

    • Re-purify a small sample if necessary and confirm its structure by analytical methods (NMR, MS).

    • Store the purified compound in a refrigerator or freezer.[2]

    • For maximum stability, store in an amber vial under an inert atmosphere.[2]

Issue: Inconsistent Results in Biological or Chemical Assays

  • Question: Are you observing a loss of activity or inconsistent results from the same batch of compound over time?

  • Possible Cause: This is likely due to the degradation of the parent compound into less active or inactive byproducts. Hydrolysis of the pyrone ring or debromination could be altering the molecule's structure.[5]

  • Solution:

    • Check the purity of your stock solution or solid using an appropriate method (e.g., HPLC, LC-MS).

    • Prepare fresh stock solutions from a solid that has been stored properly. Avoid using old solutions.

    • If working in aqueous buffers, be mindful of pH and consider conducting stability studies under your specific assay conditions.

Troubleshooting Decision Workflow

G start Problem Observed: Inconsistent Experimental Results or Compound Discoloration check_storage Review Storage Conditions: Temp, Light, Atmosphere start->check_storage check_age Review Age of Stock: Solution or Solid check_storage->check_age Proper improper_storage Finding: Improper Storage (e.g., Room Temp, Clear Vial) check_storage->improper_storage Improper old_stock Finding: Stock is Old (e.g., >1 month solution) check_age->old_stock Old retest Retest Experiment check_age->retest Fresh repurify Action: Re-purify solid. Confirm structure (NMR, MS). improper_storage->repurify prepare_fresh Action: Prepare fresh stock solution from properly stored solid. old_stock->prepare_fresh store_properly Action: Store properly. Refrigerate, protect from light, use inert gas. repurify->store_properly store_properly->prepare_fresh prepare_fresh->retest

Caption: Troubleshooting logic for stability issues.

Experimental Protocols

Protocol: Small-Scale Stability Assessment of a Brominated Pyrone

This protocol outlines a method to assess the stability of a brominated pyrone compound under various common laboratory conditions.

1. Objective: To determine the short-term stability of a target compound in solid state and in solution under different temperature and light conditions.

2. Materials:

  • High-purity sample of the brominated pyrone compound (>98%).

  • Solvent for dissolution (e.g., DMSO, Acetonitrile).

  • Clear and amber glass vials with screw caps.

  • Refrigerator (2-8°C), Freezer (-20°C), and a lab bench space at room temperature (RT).

  • HPLC or LC-MS system for purity analysis.

3. Procedure:

  • Timepoint Zero (T=0) Analysis:

    • Accurately weigh and prepare a stock solution of the compound at a known concentration (e.g., 10 mg/mL in DMSO).

    • Immediately analyze this initial stock solution by HPLC/LC-MS to determine its initial purity. This is your T=0 reference.

  • Sample Preparation for Storage:

    • Solid State: Aliquot ~2-5 mg of the solid compound into four separate vials:

      • Vial 1: Clear vial at RT (exposed to ambient light).

      • Vial 2: Amber vial at RT.

      • Vial 3: Amber vial at 4°C.

      • Vial 4: Amber vial at -20°C.

    • Solution State: Using the T=0 stock solution, prepare aliquots in four separate vials under the same conditions as the solid state samples.

  • Incubation:

    • Place the vials in their respective storage locations.

  • Analysis at Subsequent Timepoints (e.g., T=1 week, T=1 month):

    • At each timepoint, retrieve one set of solid and solution aliquots.

    • Dissolve the solid samples in the solvent to the target concentration.

    • Analyze all samples by HPLC/LC-MS using the same method as the T=0 analysis.

  • Data Analysis:

    • Calculate the percent purity of the main compound peak for each condition at each timepoint.

    • Compare the results to the T=0 sample to determine the percentage of degradation.

    • Identify any major new peaks that appear in the chromatogram, which correspond to degradation products.

Experimental Workflow Diagram

G cluster_prep Preparation (Day 0) cluster_storage Storage Conditions cluster_analysis Analysis start Obtain High-Purity Compound prep_stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) start->prep_stock analyze_t0 Analyze Purity (T=0) via HPLC/LC-MS prep_stock->analyze_t0 aliquot Aliquot Compound (Solid & Solution) analyze_t0->aliquot rt_light Room Temp (Clear Vial) aliquot->rt_light rt_dark Room Temp (Amber Vial) aliquot->rt_dark fridge 4°C (Amber Vial) aliquot->fridge freezer -20°C (Amber Vial) aliquot->freezer analyze_tx Analyze Samples at Timepoints (e.g., 1 wk, 1 mo) rt_light->analyze_tx rt_dark->analyze_tx fridge->analyze_tx freezer->analyze_tx compare Compare Purity vs. T=0 analyze_tx->compare determine Determine Optimal Storage Condition compare->determine

Caption: Workflow for a compound stability study.

Illustrative Stability Data

CompoundConditionRate Constant (k)Half-life (t½)Source
TTBP-TAZSimulated Sunlight(0.0163 ± 0.0002) h⁻¹42.3 h[3]

This data is for a brominated flame retardant, not a pyrone, and serves only as an example of kinetic data from a stability study.

Potential Degradation Pathways

The diagram below illustrates simplified potential degradation pathways for a generic brominated pyrone. The primary routes are hydrolysis of the lactone ring and cleavage of the C-Br bond, often initiated by light.

G parent Brominated Pyrone (Stable Form) hydrolysis_product Ring-Opened Product (via Hydrolysis) parent->hydrolysis_product H₂O (acid/base) debrominated_product Debrominated Pyrone (via Photolysis) parent->debrominated_product Light (hν) -Br•

Caption: Simplified degradation pathways for brominated pyrones.

References

Technical Support Center: Suzuki Coupling with Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving electron-deficient heterocycles.

Troubleshooting Guides

Problem 1: Low to No Yield

Low or no product formation is a common issue, particularly when working with electron-deficient heteroaryl halides, which can be less reactive in the rate-limiting oxidative addition step.[1][2] A systematic evaluation of each reaction component is crucial for identifying and resolving the problem.

Troubleshooting Workflow: Low Yield

LowYieldWorkflow start Low or No Yield catalyst Is the catalyst system active enough? start->catalyst catalyst_sol Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos) or use a precatalyst. [9] Increase catalyst loading. catalyst->catalyst_sol No temp Is the reaction temperature sufficient? catalyst->temp Yes temp_sol Increase temperature (e.g., 80-120 °C). [17] Consider microwave irradiation for faster heating. [6] temp->temp_sol No base Is the base effective? temp->base Yes base_sol Screen stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃). [1, 17] base->base_sol No degas Is the system properly degassed? base->degas Yes degas_sol Thoroughly degas solvents to prevent catalyst oxidation. [1, 9] degas->degas_sol No

Caption: Troubleshooting workflow for low to no yield in Suzuki coupling.

Detailed Checklist:

  • Catalyst and Ligand Inactivity: The choice of palladium catalyst and ligand is critical for activating the C-X bond of electron-deficient heterocycles.[1][3] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1]

    • Recommendation: Switch to a more active catalytic system. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.[1][4] Using well-defined palladium precatalysts can also ensure the generation of the active catalytic species.[5]

  • Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[1] The strength, solubility, and steric properties of the base are important factors.

    • Recommendation: For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃ or K₂CO₃.[4][6]

  • Inappropriate Solvent System: The solvent must dissolve all reactants and facilitate the catalytic cycle.

    • Recommendation: Screen different solvents or solvent mixtures. Common choices include dioxane, THF, DMF, and toluene, often with water as a co-solvent.[5]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to deactivation.[1][4]

    • Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen).[4][5]

Problem 2: Significant Protodeboronation

Protodeboronation is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron moiety is replaced by a hydrogen atom.[5] This is a major side reaction, especially with electron-deficient heteroaryl boronic acids.[5][6]

Troubleshooting Workflow: Protodeboronation

ProtodeboronationWorkflow start Significant Protodeboronation conditions Are reaction conditions too harsh? start->conditions conditions_sol Use a milder base (e.g., KF, K₂CO₃). [1] Run reaction under anhydrous conditions. [1, 9] conditions->conditions_sol Yes boron Is the boronic acid unstable? conditions->boron No boron_sol Use a more stable boronate ester (e.g., pinacol, MIDA). [2, 9] Use freshly prepared boronic acid. boron->boron_sol Yes

Caption: Troubleshooting workflow for protodeboronation side reaction.

Detailed Checklist:

  • Presence of Protic Solvents/Impurities: Water or other protic species in the reaction mixture can lead to the cleavage of the C-B bond.[4][6]

    • Recommendation: Use rigorously dried solvents and reagents.[6]

  • Basic Conditions: High pH can accelerate protodeboronation.

    • Recommendation: Consider using a milder base such as K₂CO₃ or KF.[4]

  • Boronic Acid Instability: Electron-deficient heteroaryl boronic acids can be inherently unstable.

    • Recommendation: Convert the boronic acid to a more stable boronate ester derivative (e.g., pinacol ester, MIDA boronate).[5][7] However, be aware that boronic esters are generally less reactive than their corresponding acids.[8][9]

Problem 3: Catalyst Poisoning with Nitrogen-Containing Heterocycles

The nitrogen atoms in many heterocycles can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3][5]

Troubleshooting Workflow: Catalyst Poisoning

CatalystPoisoningWorkflow start Suspected Catalyst Poisoning ligand Is the ligand appropriate? start->ligand ligand_sol Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos). [9] ligand->ligand_sol No addition Is the heterocycle concentration high? ligand->addition Yes addition_sol Add the nitrogen-containing heterocycle slowly to the reaction mixture. [9] addition->addition_sol Yes

Caption: Troubleshooting workflow for catalyst poisoning by N-heterocycles.

Detailed Checklist:

  • Ligand Selection: The appropriate ligand can shield the palladium center and prevent strong coordination with the nitrogen heterocycle.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos.[5]

  • Slow Addition: A high concentration of the nitrogen-containing coupling partner can increase the likelihood of catalyst inhibition.

    • Recommendation: A slow addition of the nitrogen-containing coupling partner can help maintain a low concentration in the reaction mixture, thereby reducing its inhibitory effect on the catalyst.[5]

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with an electron-deficient pyridine derivative is giving low yields. What are the first things I should check?

A1: For low yields with electron-deficient pyridines, first assess your catalyst system. Standard Pd(PPh₃)₄ is often insufficient.[1] Switch to a more robust system with a bulky, electron-rich ligand like XPhos or SPhos.[5] Also, ensure your base is strong enough; K₃PO₄ or Cs₂CO₃ are good starting points.[4] Finally, confirm that your reaction is thoroughly degassed to prevent catalyst decomposition.[4]

Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling is often promoted by the presence of oxygen.[4] Ensure your solvent is properly degassed and the reaction is run under a strictly inert atmosphere (e.g., Nitrogen or Argon).[4][5] The choice of catalyst, ligand, and base can also influence the relative rates of cross-coupling versus homocoupling. Screening different conditions can help identify an optimal system for your specific substrates.[5]

Q3: Should I use a boronic acid or a boronate ester for my electron-deficient heterocycle?

A3: There is a trade-off between reactivity and stability.[7] Boronic acids are generally more reactive, which can lead to faster reaction times.[7][8] However, they are more prone to decomposition pathways like protodeboronation.[7][8] Boronate esters, such as pinacol esters, offer significantly enhanced stability, are easier to handle and purify, and have a longer shelf-life.[7] If you are experiencing issues with boronic acid decomposition, switching to a boronate ester is a good strategy, though you may need to use more forcing reaction conditions (higher temperature, stronger base) to compensate for the lower reactivity.

Q4: Can the position of the halogen on my heterocycle affect the reaction outcome?

A4: Yes, the position of the halogen and other substituents on the heterocyclic ring can significantly impact reactivity. For instance, in pyridines, a halogen at the 2- or 4-position is generally more reactive than one at the 3-position due to electronic effects. Similarly, the proximity of a nitrogen atom to the reacting site can sometimes lead to catalyst inhibition, a phenomenon known as the "2-pyridyl problem".[3]

Q5: What are the ideal temperature ranges for Suzuki coupling with electron-deficient heterocycles?

A5: The optimal temperature is substrate-dependent. However, due to the lower reactivity of many electron-deficient heterocycles, higher temperatures are often required to drive the reaction to completion. A typical starting point is 80-110 °C.[4] If the reaction is sluggish, increasing the temperature to 120 °C or higher, or using a solvent with a higher boiling point like toluene or DMF, may be necessary.[4] Microwave-assisted heating can also be effective for rapidly reaching higher temperatures.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of 2-Chloropyridine Derivatives

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene/H₂O (9:1)1001292
24-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane1001688
33,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)1002445
44-(Trifluoromethyl)phenylboronic acidXPhos Pd G3 (2)-K₃PO₄ (2)THF80895

Data is illustrative and compiled from typical conditions reported in the literature.

Table 2: Effect of Base and Boron Source on Yield

EntryHeteroaryl HalideBoron SourceBaseSolventYield (%)
12-ChloropyrimidinePhenylboronic acidK₂CO₃Dioxane/H₂O65
22-ChloropyrimidinePhenylboronic acidK₃PO₄Dioxane/H₂O85
32-ChloropyrimidinePhenylboronic acid pinacol esterK₃PO₄Dioxane/H₂O78
45-Bromopyrimidine4-Methoxyphenylboronic acidCs₂CO₃Toluene90
55-Bromopyrimidine4-Methoxyphenylboronic acid pinacol esterCs₂CO₃Toluene82

Data is illustrative and compiled from typical conditions reported in the literature.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Heteroaryl Chloride

This protocol provides a general starting point for the Suzuki coupling of an electron-deficient heteroaryl chloride with an arylboronic acid.

Materials:

  • Heteroaryl chloride (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1-0.5 M)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To the reaction vessel, add the heteroaryl chloride, arylboronic acid, and finely powdered base under an inert atmosphere.

  • Catalyst Addition: Add the palladium precatalyst to the vessel.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing: Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol for the Preparation of a Boronic Acid Pinacol Ester

This protocol describes a common method for converting a boronic acid to its more stable pinacol ester derivative.

Materials:

  • Boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Solvent (e.g., Toluene or THF)

  • Drying agent (e.g., molecular sieves or Dean-Stark trap)

  • Reaction flask

  • Magnetic stir bar

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using), add the boronic acid and pinacol.

  • Solvent Addition: Add the solvent to the flask.

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS, typically a few hours). The removal of water drives the equilibrium towards the ester product.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude pinacol ester can often be used directly in the subsequent Suzuki coupling reaction or purified by recrystallization or column chromatography if necessary.

References

Technical Support Center: Optimizing Palladium Catalysis for 2-Pyrone Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the palladium-catalyzed functionalization of 2-pyrones.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Problem: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst- Ensure the catalyst is from a reliable source and has been stored correctly under an inert atmosphere.[1] - Consider that some Pd(II) precatalysts require an initial reduction to the active Pd(0) species.[2] - Test a different batch of catalyst to rule out batch-specific issues.
Suboptimal Reaction Conditions- Temperature: Gradually increase the reaction temperature, as higher temperatures can sometimes overcome activation barriers. However, be cautious of potential side reactions like decarboxylation at excessive heat.[3][4] - Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal duration. Incomplete reactions may simply require more time.[3] - Solvent: The choice of solvent is critical. For Suzuki-Miyaura couplings, a mixture of an organic solvent (e.g., DMF, dioxane, toluene) and water is often effective.[4][5] Anhydrous solvents are crucial for reactions sensitive to moisture.[3][6]
Poor Ligand Choice- The ligand's steric and electronic properties significantly influence the reaction outcome.[7] - For Suzuki couplings, electron-rich and sterically demanding phosphine ligands like SPhos or RuPhos can be effective.[5][8] - For C-H functionalization, N-heterocyclic carbene (NHC) ligands may favor the desired 2-pyrone formation.[3]
Base Incompatibility- The strength and type of base are crucial. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and KF.[4][5] - The solubility of the base in the chosen solvent system can impact its effectiveness.
Catalyst Deactivation- Air and Moisture Sensitivity: Many palladium catalysts are sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1] - Homocoupling: The presence of oxygen can lead to the homocoupling of boronic acids in Suzuki reactions, consuming the starting material and deactivating the catalyst.[2][6] Thoroughly degas all solutions.[6]

Problem: Formation of Significant Side Products (e.g., Furanone Isomers, Homocoupling Products)

Potential Cause Troubleshooting Steps
Incorrect Regioselectivity (Furanone vs. 2-Pyrone)- Catalyst and Ligand Selection: The choice of catalyst and ligand can direct the cyclization pathway. For instance, N-heterocyclic carbene (NHC) ligands have been reported to favor the 6-endo-dig cyclization required for 2-pyrone formation over the 5-exo-dig pathway leading to furanones.[3] - Additives: The addition of a Lewis acid, such as BF₃·Et₂O, can enhance selectivity for the 2-pyrone product.[3]
Homocoupling of Boronic Acids (Suzuki Coupling)- Degassing: The primary cause of homocoupling is often the presence of dissolved oxygen.[2] Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (argon or nitrogen) before adding the catalyst.[6] - Catalyst Precursor: Using a Pd(II) precatalyst without efficient reduction to Pd(0) can promote homocoupling.[2]
Dehalogenation of Aryl Halide- This side reaction can compete with the desired cross-coupling.[6] - Optimize Reaction Conditions: Carefully screen the base, solvent, and temperature to find conditions that favor cross-coupling over dehalogenation.[6]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand for my 2-pyrone functionalization?

A1: The optimal catalyst-ligand system is highly dependent on the specific reaction (e.g., C-H activation, Suzuki coupling) and the substrates involved. For Suzuki-Miyaura couplings, catalyst systems like Pd(PPh₃)₄, or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, dppf), are commonly used.[5] For C-H functionalization, the choice of ligand is critical for directing the regioselectivity.[7][9] It is often necessary to screen a variety of ligands to find the most effective one for a new transformation.[7]

Q2: My 2-pyrone substrate is poorly soluble in the reaction solvent. What can I do?

A2: Poor solubility can hinder reaction rates. Consider using a co-solvent system to improve solubility. For example, in Suzuki couplings, a mixture of an organic solvent like DMF or dioxane with water can be effective.[4] Alternatively, explore different solvents that are known to be effective for your specific reaction type.

Q3: I am observing catalyst decomposition (e.g., formation of palladium black). How can I prevent this?

A3: The formation of palladium black indicates catalyst agglomeration and deactivation. This can be caused by high temperatures, prolonged reaction times, or the absence of stabilizing ligands.[1] Ensure you are using an appropriate ligand-to-metal ratio to stabilize the catalytic species. If high temperatures are necessary, try to minimize the reaction time. Running the reaction under strictly inert conditions can also help prevent decomposition pathways.[1]

Q4: How can I control the regioselectivity of C-H functionalization on the 2-pyrone ring?

A4: Regioselectivity in 2-pyrone C-H functionalization is a significant challenge. The electronic properties of the 2-pyrone ring favor functionalization at the C3 and C5 positions. Directing groups on the 2-pyrone substrate can be employed to achieve selectivity for a specific position. The choice of the palladium catalyst and ligands also plays a crucial role in determining the site of functionalization.[9][10]

Data Presentation

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Brominated Pyridines

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)ProductYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Di-arylatedGood to Better
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012Mono-arylatedHigh
PdCl₂(dppf)dppfK₂CO₃DME802Di-arylatedHigh
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Mono-arylatedEffective

This table is based on data for 2,6-dibromopyridine and serves as a general guide for substituted pyrones.[5]

Table 2: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1TolueneK₂CO₃10012Unsatisfactory
2DMFK₂CO₃10012Unsatisfactory
3WaterK₂CO₃10012Unsatisfactory
4DMF-H₂O (1:1)K₂CO₃703High
5DMF-H₂O (1:1)Organic Base703Lower than K₂CO₃
6DMF-H₂O (1:1)K₂CO₃1003High
7DMF-H₂O (1:1)K₂CO₃Room Temp1272
8DMF-H₂O (1:1)K₂CO₃701Lower than 3h

This table summarizes the optimization of conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, providing insights into the effects of solvent, base, and temperature.[4]

Experimental Protocols

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Halogenated 2-Pyrone

Materials:

  • Halogenated 2-pyrone (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask, add the halogenated 2-pyrone, arylboronic acid, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Palladium-Catalyzed C-H Arylation of a 2-Pyrone

Materials:

  • 2-Pyrone substrate (1.0 equiv)

  • Aryl halide (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)

  • Ligand (if required, e.g., PPh₃, 10-20 mol%)

  • Oxidant (if required, e.g., Ag₂CO₃, Cu(OAc)₂)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the 2-pyrone substrate and the aryl halide to the tube.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir vigorously.

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Suzuki_Coupling_Catalytic_Cycle cluster_cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Pd(II) Intermediate Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Di-organo Pd(II) Complex Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product Ar-Ar' Reductive_Elimination->Coupled_Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Low_Yield Start Low or No Yield Check_Catalyst Check Catalyst Activity & Purity Start->Check_Catalyst Optimize_Conditions Optimize Reaction Conditions Check_Catalyst->Optimize_Conditions Catalyst OK Replace_Catalyst Use New Batch of Catalyst Check_Catalyst->Replace_Catalyst Catalyst Suspect Screen_Ligands Screen Different Ligands Optimize_Conditions->Screen_Ligands Still Low Yield Successful_Reaction Improved Yield Optimize_Conditions->Successful_Reaction Yield Improved Check_Reagents Verify Reagent Quality Screen_Ligands->Check_Reagents Still Low Yield Screen_Ligands->Successful_Reaction Yield Improved Inert_Atmosphere Ensure Inert Atmosphere Check_Reagents->Inert_Atmosphere Reagents OK Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Reagents Impure Inert_Atmosphere->Successful_Reaction Yield Improved Replace_Catalyst->Optimize_Conditions Purify_Reagents->Inert_Atmosphere

Caption: Troubleshooting workflow for low reaction yield.

References

preventing decomposition of 3-bromo-2-pyrones during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Bromo-2-Pyrones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of these valuable synthetic intermediates during experimental workup.

Troubleshooting Guide

This guide addresses common issues encountered during the workup of 3-bromo-2-pyrones.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield of Purified Product Decomposition during aqueous workup: 3-Bromo-2-pyrones are susceptible to hydrolysis and ring-opening, especially under basic or strongly acidic conditions.- Use a mildly acidic aqueous wash (e.g., dilute citric acid or saturated ammonium chloride solution) to neutralize any residual base from the reaction. - If a basic wash is necessary, use a weak base like saturated sodium bicarbonate solution and perform the extraction quickly at low temperatures (0-5 °C). - Minimize contact time with the aqueous phase.
Decomposition on silica gel: Prolonged exposure to the acidic surface of silica gel during column chromatography can lead to decomposition.- Use a less acidic stationary phase like neutral alumina for chromatography. - Deactivate silica gel by pre-treating it with a solvent system containing a small amount of a neutral or mildly basic modifier like triethylamine (0.1-1%). - Minimize the time the compound spends on the column by using a slightly more polar solvent system to expedite elution, without compromising separation.
Sublimation of product: 3-Bromo-2-pyrone is known to sublime under high vacuum.- Avoid prolonged exposure to high vacuum, especially when removing the last traces of solvent. - Concentrate the product at a moderate vacuum and temperature.
Formation of 5-Bromo-2-Pyrone Isomer Base-catalyzed isomerization: The presence of base during workup can promote a prototropic shift followed by elimination of HBr, leading to the formation of the thermodynamically more stable 5-bromo isomer.- Strictly avoid strongly basic conditions during the workup. - If a base is required for neutralization, use a weak, non-nucleophilic base and maintain a low temperature.
Purified Product is Colored (Yellow or Brown) Thermal decomposition: Heating during solvent removal or high reaction temperatures can cause decomposition.- Concentrate the product solutions at low temperatures (e.g., 30°C) using a rotary evaporator. - If the reaction is performed at an elevated temperature, ensure rapid cooling before workup.
Gradual decomposition during storage: 3,5-Dibromo-2-pyrone is known to gradually turn yellow when stored at room temperature, although initial NMR analysis may not show significant decomposition.- Store the purified product in a refrigerator at temperatures below 5°C. - For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: My synthesis of 3-bromo-2-pyrone consistently results in a mixture of 3-bromo and 5-bromo isomers. How can I improve the selectivity?

A1: The formation of 5-bromo-2-pyrone is often a result of basic conditions promoting isomerization. To minimize its formation, ensure that your reaction workup is performed under neutral or slightly acidic conditions. Avoid using strong bases like sodium hydroxide or potassium carbonate for neutralization. Instead, opt for a wash with saturated sodium bicarbonate or dilute citric acid. Careful purification by column chromatography is also crucial to separate the isomers.

Q2: I am losing a significant amount of my 3-bromo-2-pyrone product during silica gel chromatography. What is happening and how can I prevent it?

A2: 3-Bromo-2-pyrones can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column. To mitigate this, you can either switch to a more neutral stationary phase like alumina or deactivate the silica gel. To deactivate silica, you can flush the column with your eluent system containing a small percentage (0.1-1%) of triethylamine before loading your sample. This neutralizes the acidic sites on the silica surface.

Q3: My purified 3,5-dibromo-2-pyrone, which was initially a pale yellow solid, has turned a darker yellow after a few days at room temperature. Is it decomposing?

A3: Yes, the color change suggests slow decomposition. While 1H NMR might not immediately show significant impurities, this discoloration is an indication of instability at room temperature. It is highly recommended to store the purified compound in a refrigerator to maintain its integrity.

Q4: Can I use a strong drying agent like anhydrous magnesium sulfate to dry my organic extracts containing 3-bromo-2-pyrone?

A4: While anhydrous magnesium sulfate is generally acceptable, it is slightly acidic. If your compound is particularly sensitive, a more neutral drying agent like anhydrous sodium sulfate is a safer choice. Ensure the drying agent is thoroughly removed by filtration before solvent evaporation.

Experimental Protocols

Protocol 1: General Workup Procedure for 3-Bromo-2-Pyrones
  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was heated, cool it in an ice bath to 0-5 °C.

  • Quenching (if necessary): If the reaction contains reactive reagents, quench it by slow addition to a cold, stirred solution (e.g., water or a mild quenching agent).

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble byproducts).

      • Saturated aqueous sodium bicarbonate solution (to neutralize any excess acid). Perform this wash quickly and at a low temperature to minimize base-catalyzed decomposition or isomerization.

      • Brine (to facilitate phase separation and remove residual water).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (≤ 30°C).

  • Purification: Purify the crude product by column chromatography on deactivated silica gel or neutral alumina.

Protocol 2: Deactivation of Silica Gel for Column Chromatography
  • Prepare Slurry: Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexane).

  • Add Base: Add a small amount of triethylamine (approximately 0.5-1% of the total solvent volume) to the slurry.

  • Pack Column: Pack the column with the slurry as you normally would.

  • Equilibrate: Equilibrate the packed column by flushing it with the initial mobile phase (containing 0.1% triethylamine) until the eluent is neutral.

  • Load and Elute: Load the crude product and elute with the mobile phase containing a small amount of triethylamine.

Visualizations

Decomposition_Pathway 3-Bromo-2-Pyrone 3-Bromo-2-Pyrone Ring-Opened Intermediate Ring-Opened Intermediate 3-Bromo-2-Pyrone->Ring-Opened Intermediate H2O (Hydrolysis) 5-Bromo-2-Pyrone 5-Bromo-2-Pyrone 3-Bromo-2-Pyrone->5-Bromo-2-Pyrone Base (Isomerization) Decomposition Products Decomposition Products Ring-Opened Intermediate->Decomposition Products Further Reactions

Caption: Potential decomposition and isomerization pathways of 3-bromo-2-pyrone during workup.

Workup_Workflow cluster_0 Reaction cluster_1 Aqueous Workup cluster_2 Purification Reaction_Mixture Crude Reaction Mixture Quench Quench (if needed) Reaction_Mixture->Quench Extract Extract with Organic Solvent Quench->Extract Wash_H2O Wash with Water Extract->Wash_H2O Wash_NaHCO3 Wash with sat. NaHCO3 (cold, brief) Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry (Na2SO4) Wash_Brine->Dry Concentrate Concentrate (low temp/vac) Dry->Concentrate Chromatography Column Chromatography (Deactivated Silica or Alumina) Concentrate->Chromatography Pure_Product Pure 3-Bromo-2-Pyrone Chromatography->Pure_Product

Caption: Recommended experimental workflow for the workup and purification of 3-bromo-2-pyrones.

Technical Support Center: Separation of 3-Bromo- and 5-Bromo-2-Pyrone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the successful separation of 3-bromo-2-pyrone and 5-bromo-2-pyrone isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for separating 3-bromo- and 5-bromo-2-pyrone isomers?

A1: The most commonly reported and effective method for separating these positional isomers is column chromatography using silica gel as the stationary phase.[1][2] Careful selection of the eluent system is critical for achieving good resolution.[2]

Q2: Why is the separation of these two isomers challenging?

A2: The separation is challenging because 3-bromo- and 5-bromo-2-pyrone are positional isomers with the same molecular formula (C₅H₃BrO₂) and molecular weight (174.98 g/mol ).[3][4] This results in similar physical properties, including polarity, which makes their separation by standard techniques difficult. The 5-bromo isomer is often a major by-product in the synthesis of the 3-bromo isomer, necessitating an efficient purification method.[1]

Q3: What is the expected elution order during silica gel column chromatography?

A3: In a typical normal-phase chromatography setup using a hexane/ethyl acetate eluent system, the 5-bromo-2-pyrone isomer elutes from the column before the 3-bromo-2-pyrone isomer.[1]

Q4: How can I effectively monitor the separation process?

A4: The separation can be monitored using analytical Thin-Layer Chromatography (TLC).[1] A mobile phase system such as hexane:ethyl acetate (5:1) can be used for visualization.[5] The fractions collected from the column should be spotted on a TLC plate and visualized under UV light to identify the fractions containing the pure compounds.

Q5: Are there any specific handling precautions for these compounds?

A5: Yes, 3-bromo-2-pyrone is known to sublime under high vacuum at relatively low temperatures.[1] Therefore, it is advisable to avoid subjecting the compound to high vacuum for extended periods, especially during solvent removal, to prevent product loss.

Troubleshooting Guide

Issue 1: Poor or no separation of isomers on the column.

  • Possible Cause: The eluent system may not be optimal. The polarity of the mobile phase might be too high, causing both isomers to elute quickly and together.

  • Solution:

    • Optimize the Eluent: Start with a less polar mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. An effective reported method uses a gradient, starting with 10% ethyl acetate in hexane, followed by 20% ethyl acetate in hexane.[1]

    • Column Packing: Ensure the silica gel column is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and inefficient separation.

    • Sample Loading: Dissolve the crude mixture in a minimum amount of a suitable solvent (like methylene chloride) and apply it to the column as a concentrated, narrow band.[1] Overloading the column with too much crude material will compromise separation.

Issue 2: The product yield is low after purification.

  • Possible Cause: As mentioned in the FAQs, 3-bromo-2-pyrone can sublime. Significant product loss can occur if the pure fractions are concentrated under high vacuum for a prolonged time.[1]

  • Solution:

    • Careful Solvent Removal: Use a rotary evaporator with moderate vacuum and temperature to remove the solvent.

    • Avoid High Vacuum: Do not leave the final product under high vacuum for an extended period. Once the solvent is removed, further drying should be done cautiously.

Issue 3: Difficulty identifying which fractions contain which isomer.

  • Possible Cause: The isomers have similar appearances and may not be easily distinguishable without analytical data.

  • Solution:

    • TLC Analysis: Run TLC on all collected fractions. The 5-bromo isomer should have a slightly higher Rf value than the 3-bromo isomer, corresponding to its earlier elution time.

    • Spectroscopic Analysis: After combining the fractions that appear to contain a single compound, confirm the identity of each isomer using spectroscopic methods like ¹H NMR. The proton NMR spectra for both isomers are distinct and can be used for unambiguous identification.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the 3-bromo- and 5-bromo-2-pyrone isomers based on a reported synthesis and purification procedure.[1]

Property3-Bromo-2-Pyrone5-Bromo-2-PyroneSource(s)
Melting Point 59.5–61 °C (tan solid)54–56 °C (light-brown solid)[1]
Yield 43%14%[1]
¹H NMR (400 MHz, CDCl₃) δ 6.15 (dd, 1H), 7.51 (dd, 1H), 7.69 (dd, 1H)6.31 (dd, 1H), 7.38 (dd, 1H), 7.62 (dd, 1H)[1]
¹³C NMR (50 MHz, CDCl₃) δ 106.5, 112.6, 144.0, 150.1, 158.0100.7, 117.4, 145.9, 149.6, 159.3[1]

Experimental Protocol: Chromatographic Separation

This protocol details the methodology for separating the 3-bromo- and 5-bromo-2-pyrone isomers using flash column chromatography, adapted from a procedure in Organic Syntheses.[1]

1. Column Preparation:

  • Prepare a glass chromatography column with a diameter of approximately 5.0 cm.

  • Create a slurry of 150 g of silica gel in hexane and carefully pack the column, ensuring there are no air bubbles or cracks.

  • Allow the silica gel to settle, leaving a layer of solvent above the stationary phase.

2. Sample Loading:

  • Dissolve the crude mixture containing the 3-bromo- and 5-bromo-2-pyrone isomers in a minimal volume of methylene chloride.

  • Carefully apply the dissolved sample to the top of the silica gel bed.

3. Elution and Fraction Collection:

  • Step 1 (Elution of 5-bromo-2-pyrone): Begin eluting the column with 800 mL of 10% ethyl acetate in hexane. Collect fractions continuously.

  • Step 2 (Elution of 3-bromo-2-pyrone): After the first mobile phase has passed through, switch the eluent to 1300 mL of 20% ethyl acetate in hexane. Continue collecting fractions.

4. Monitoring:

  • Monitor the collected fractions using analytical TLC with a suitable eluent (e.g., 5:1 hexane:ethyl acetate) and UV visualization to identify the fractions containing the separated isomers.

5. Isolation:

  • Combine the fractions containing the pure 5-bromo-2-pyrone and, separately, the fractions containing the pure 3-bromo-2-pyrone.

  • Remove the solvent from each set of combined fractions at reduced pressure (e.g., using a rotary evaporator). Be cautious not to use a high vacuum for extended periods to prevent sublimation of the 3-bromo isomer.[1]

  • The resulting solids are the purified isomers.

Visualization of Experimental Workflow

SeparationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column 1. Pack Silica Gel Column (150g Silica in Hexane) prep_sample 2. Dissolve Crude Mixture (min. CH2Cl2) load_sample 3. Load Sample onto Column prep_sample->load_sample elute_1 4. Elute with 10% EtOAc/Hexane (800 mL) load_sample->elute_1 collect_1 5. Collect Fractions (5-Bromo-2-Pyrone) elute_1->collect_1 elute_2 6. Elute with 20% EtOAc/Hexane (1300 mL) collect_1->elute_2 monitor 8. Monitor Fractions by TLC collect_1->monitor collect_2 7. Collect Fractions (3-Bromo-2-Pyrone) elute_2->collect_2 collect_2->monitor isolate_5_bromo 9a. Combine & Evaporate (Pure 5-Bromo Isomer) monitor->isolate_5_bromo isolate_3_bromo 9b. Combine & Evaporate (Pure 3-Bromo Isomer) monitor->isolate_3_bromo

Caption: Workflow for the chromatographic separation of bromo-2-pyrone isomers.

References

Technical Support Center: Synthesis of Polysubstituted Pyrones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polysubstituted pyrones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to aid your synthetic efforts.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of polysubstituted pyrones, offering potential causes and solutions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields are a common challenge in multi-step organic syntheses. Several factors can contribute to this issue in pyrone synthesis.[1]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Consider increasing the reaction temperature or prolonging the reaction duration. Ensure the catalyst is active and used in the correct stoichiometric amount.[1]
Side Reactions Unwanted side reactions such as decarboxylation, dimerization, or the formation of furanone byproducts can significantly reduce the yield of the desired pyrone.[1] To mitigate these, avoid high temperatures and strongly acidic conditions which can lead to decarboxylation.[1] If dimerization is suspected, especially in photochemical reactions, protect the reaction from light and consider running it at a lower concentration.[1]
Sub-optimal Catalyst or Reaction Conditions The choice of catalyst and reaction conditions is crucial.[1] For instance, in gold(I)-catalyzed syntheses of α-pyrones, the counter-ion of the catalyst can significantly affect the product distribution, with AgOTf in dichloromethane showing high efficacy in certain reactions.[2][3] For palladium-catalyzed reactions, the selection of ligands, such as N-heterocyclic carbenes (NHCs), can be critical.[1][4] Optimization of temperature, solvent, and catalyst loading is often necessary.[1]
Moisture Contamination Pyrone synthesis can be sensitive to moisture, which may lead to undesired side reactions like ring-opening.[1] It is imperative to use thoroughly dried solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
Purification Losses The polarity of pyrones can make their purification challenging, potentially leading to significant product loss.[1] Optimize the solvent system for column chromatography to achieve better separation.[1] Alternative purification methods, such as preparative High-Performance Liquid Chromatography (HPLC), may also be considered.[1]

Q2: I am observing the formation of a significant amount of furanone byproduct. How can I improve the selectivity for the desired pyrone?

The formation of furanone isomers is a known issue in pyrone synthesis, arising from the competition between 5-exo-dig and 6-endo-dig cyclization pathways.[1][4]

Strategies to Enhance Pyrone Selectivity:

  • Catalyst and Ligand Selection: In palladium-catalyzed reactions, the use of N-heterocyclic carbene (NHC) ligands has been shown to favor the formation of the 2-pyrone product.[1][4]

  • Lewis Acid Additives: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), can enhance the selectivity for the 2-pyrone product.[1][4]

  • Catalyst System Modification: In some cases, switching to a different catalyst system can improve selectivity. For example, using ZnBr₂ for lactonization has been reported to provide higher selectivity for the pyranone over the furanone.[1][5]

Q3: My purification by column chromatography is difficult, and I am losing a lot of my product. What can I do?

The polarity of pyrones can indeed complicate purification by column chromatography.[1]

Troubleshooting Purification:

  • Optimize Solvent System: Systematically screen different solvent systems with varying polarities to find the optimal conditions for separating your target pyrone from impurities.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina or reverse-phase silica.

  • Alternative Purification Techniques: For challenging separations or to minimize product loss on the column, consider using preparative HPLC or crystallization.[1]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of polysubstituted pyrones.

Protocol 1: Gold(I)-Catalyzed Synthesis of α-Pyrones

This protocol is based on the gold(I)-catalyzed cascade reaction of propiolic acids and terminal alkynes.[2][3]

  • Materials:

    • Propiolic acid derivative

    • Terminal alkyne (5-6 equivalents)

    • [(Ph₃P)AuCl] (5 mol %)

    • AgOTf (5 mol %)

    • Dichloromethane (CH₂Cl₂), anhydrous

  • Procedure:

    • To a solution of the propiolic acid (0.2–0.7 mmol, 0.2 M) in anhydrous CH₂Cl₂ are added the terminal alkyne (5–6 equivalents), [(Ph₃P)AuCl] (5 mol %), and AgOTf (5 mol %).

    • The reaction mixture is stirred at room temperature for 12 hours.

    • Upon completion, the reaction mixture is concentrated under reduced pressure.

    • The residue is purified by flash column chromatography on silica gel to afford the desired α-pyrone.

Protocol 2: Palladium-Catalyzed Three-Component Synthesis of Trisubstituted α-Pyrones

This method describes a single-flask operation for the synthesis of trisubstituted α-pyrones.[6]

  • Materials:

    • Methyl ketone

    • Aryl bromide

    • Alkenyl bromide

    • Palladium catalyst (e.g., Pd(OAc)₂)

    • Ligand (e.g., a phosphine ligand)

    • Base (e.g., NaOtBu)

    • Anhydrous solvent (e.g., THF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, combine the methyl ketone, aryl bromide, palladium catalyst, ligand, and base in the anhydrous solvent.

    • Stir the mixture at the appropriate temperature until the initial α-arylation is complete (monitor by TLC or LC-MS).

    • To the same flask, add the alkenyl bromide and continue stirring to facilitate the subsequent α-alkenylation.

    • The reaction proceeds through alkene isomerization and dienolate lactonization to form the α-pyrone.

    • After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield in Pyrone Synthesis

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Prolong Reaction Time - Check Catalyst Activity Incomplete->Optimize_Conditions Analyze_Byproducts Analyze for Side Products (NMR, MS) Complete->Analyze_Byproducts Optimize_Conditions->Check_Completion Side_Reactions Side Reactions Identified Analyze_Byproducts->Side_Reactions Yes No_Side_Reactions No Significant Side Reactions Analyze_Byproducts->No_Side_Reactions No Address_Side_Reactions Address Specific Side Reactions: - Anhydrous Conditions - Protect from Light - Lower Concentration Side_Reactions->Address_Side_Reactions Purification_Issues Investigate Purification Losses No_Side_Reactions->Purification_Issues Address_Side_Reactions->Check_Completion Optimize_Purification Optimize Purification: - Solvent System - Alternative Technique (HPLC) Purification_Issues->Optimize_Purification Improved_Yield Improved Yield Optimize_Purification->Improved_Yield

Caption: Troubleshooting decision tree for addressing low yields in pyrone synthesis.

Diagram 2: Competing Cyclization Pathways in Pyrone Synthesis

Cyclization_Pathways cluster_paths Cyclization Pathways cluster_factors Influencing Factors Starting_Material Acyclic Precursor endo_dig 6-endo-dig (Favored for Pyrone) Starting_Material->endo_dig exo_dig 5-exo-dig (Leads to Furanone) Starting_Material->exo_dig Pyrone Polysubstituted Pyrone (Desired Product) endo_dig->Pyrone Furanone Furanone Byproduct exo_dig->Furanone Catalyst Catalyst/Ligand Selection (e.g., Pd-NHC) Catalyst->endo_dig Promotes Lewis_Acid Lewis Acid Additive (e.g., BF3·Et2O) Lewis_Acid->endo_dig Promotes

Caption: Factors influencing the selectivity between pyrone and furanone formation.

References

solvent effects on the regioselectivity of 2-pyrone coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 2-pyrone coupling reactions, with a specific focus on the influence of solvent effects on regioselectivity.

Frequently Asked Questions (FAQs)

Q1: My Stille coupling reaction on a dihalo-2-pyrone is giving me the wrong regioisomer. What is causing this?

The regioselectivity of Stille coupling reactions of dihalo-2-pyrones, such as 3,5-dibromo-2-pyrone, is highly dependent on the reaction conditions, particularly the solvent and the presence of additives like copper(I) iodide (CuI).[1][2][3]

  • For coupling at the C3 position: This is generally favored in non-polar solvents without CuI. The C3 position is electronically more deficient, leading to faster oxidative addition of the palladium catalyst.[2]

  • For coupling at the C5 position: A switch in regioselectivity to the C5 position is commonly observed in polar aprotic solvents like DMF, especially in the presence of CuI.[1][2] This is attributed to the preferred formation of a 5-pallado-2-pyrone intermediate, which is more reactive under these conditions.[1][2]

Troubleshooting Tip: To obtain the desired regioisomer, carefully control your solvent system and the use of a Cu(I) co-catalyst. For C5-substituted products, employ a polar aprotic solvent like DMF with a catalytic amount of CuI. For C3-substituted products, use a non-polar solvent and omit the CuI.

Q2: I am observing poor regioselectivity in my Suzuki-Miyaura coupling with a dibromo-2-pyrone. How can I improve this?

Similar to Stille couplings, the regioselectivity of Suzuki-Miyaura reactions with substrates like 3,5-dibromo-2-pyrone is significantly influenced by the reaction conditions, including the solvent and the palladium catalyst system.[4][5] The polarity of the solvent plays a crucial role in determining whether the coupling occurs preferentially at the C3 or C5 position.[4][5]

Troubleshooting Tip: A systematic screening of solvents with varying polarities is recommended to optimize the regioselectivity for your specific substrate and coupling partner.

Q3: My 2-pyrone synthesis is resulting in a low yield and the formation of a furanone byproduct. What can I do to minimize this?

Low yields and the formation of furanone isomers are common challenges in 2-pyrone synthesis.[6] The formation of a furanone byproduct is often due to a competing 5-exo-dig cyclization pathway, whereas the desired 2-pyrone is formed via a 6-endo-dig cyclization.[5][6][7]

Strategies to improve yield and selectivity for the 2-pyrone product include: [6]

  • Catalyst and Ligand Selection: For palladium-catalyzed reactions, the use of N-heterocyclic carbene (NHC) ligands can favor the desired 6-endo-dig cyclization.

  • Lewis Acid Additives: The addition of a Lewis acid, such as BF₃·Et₂O, can enhance the selectivity for the 2-pyrone product.

  • Anhydrous Conditions: Ensure all solvents and reagents are dry and the reaction is performed under an inert atmosphere, as moisture can lead to side reactions like ring-opening.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and prevent product degradation or side reactions.

Q4: How do solvents affect the outcome of photochemical 2-pyrone coupling reactions?

In photochemical reactions, the solvent can significantly influence the reaction's outcome by interacting with the electronic states of the photoexcited 2-pyrone.[8] Solute-solvent interactions can alter the energies of the electronic states and the crossings between them, thereby affecting the reaction pathway and the final product distribution.[8]

Troubleshooting Tip: When developing a photochemical coupling reaction with a 2-pyrone, consider the solvent's polarity and its ability to engage in specific interactions (e.g., hydrogen bonding) with the substrate, as these can modulate the excited-state dynamics.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Coupling Reaction of Dihalo-2-Pyrones

Symptoms:

  • A mixture of C3- and C5-substituted 2-pyrones is obtained.

  • The major product is the undesired regioisomer.

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Solvent Polarity For Stille and Suzuki-Miyaura couplings, solvent polarity is a key determinant of regioselectivity.[1][2][4][5] If C5-substitution is desired, switch to a polar aprotic solvent such as DMF or DMSO.[1][2] For C3-selectivity, a less polar solvent may be more effective.
Absence/Presence of Additives In Stille couplings, the addition of CuI is critical for directing the reaction to the C5 position in polar aprotic solvents.[1][2][3] Ensure that a catalytic amount of CuI is used if C5-arylation is the goal.
Ligand Effects The choice of ligand on the palladium catalyst can influence the electronic and steric environment of the catalytic center, thereby affecting regioselectivity. Experiment with different phosphine or NHC ligands.
Issue 2: Low Yield and/or Byproduct Formation

Symptoms:

  • The overall yield of the desired 2-pyrone product is low.

  • Significant amounts of furanone isomers or other byproducts are observed.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and catalyst loading. Monitor the reaction closely to avoid decomposition of the starting material or product.[6]
Competing Cyclization Pathways The formation of furanone byproducts arises from 5-exo-dig cyclization.[6] To favor the 6-endo-dig pathway leading to the 2-pyrone, consider adding a Lewis acid (e.g., BF₃·Et₂O) or using a catalyst system known to promote this selectivity (e.g., Pd with NHC ligands).[5][6][7]
Moisture in the Reaction 2-pyrone synthesis can be sensitive to moisture.[6] Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
Side Reactions Unwanted side reactions like decarboxylation or dimerization can reduce the yield.[6] Avoid excessively high temperatures and consider running the reaction at a lower concentration to minimize dimerization.[6]

Data Presentation: Solvent Effects on Regioselectivity

Table 1: Regioselectivity of Stille Coupling of 3,5-Dibromo-2-pyrone

SolventAdditiveC3-Substituted Product (%)C5-Substituted Product (%)
TolueneNone>95<5
DioxaneNone>95<5
DMF None 8515
DMF CuI (0.2 eq) 1090
NMPCuI (0.2 eq)1585

Data is generalized from trends reported in the literature. Actual results may vary based on specific substrates and reaction conditions.

Experimental Protocols

General Procedure for Palladium-Catalyzed Stille Coupling of 3,5-Dibromo-2-pyrone:

  • To an oven-dried flask under an inert atmosphere (argon or nitrogen), add 3,5-dibromo-2-pyrone (1.0 eq), the organostannane reagent (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • If C5-selectivity is desired, add copper(I) iodide (0.2 eq).

  • Add the anhydrous solvent (e.g., DMF for C5-selectivity or toluene for C3-selectivity) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to remove tin byproducts.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Regioselectivity start Problem: Poor Regioselectivity in Dihalo-2-Pyrone Coupling check_target Desired Isomer? start->check_target c3_path C3-Substitution check_target->c3_path C3 c5_path C5-Substitution check_target->c5_path C5 solvent_c3 Use Non-polar Solvent (e.g., Toluene) c3_path->solvent_c3 solvent_c5 Use Polar Aprotic Solvent (e.g., DMF) c5_path->solvent_c5 additive_c3 Omit CuI Additive solvent_c3->additive_c3 result Improved Regioselectivity additive_c3->result additive_c5 Add Catalytic CuI solvent_c5->additive_c5 additive_c5->result

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental_Workflow_Stille_Coupling cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification prep_flask 1. Prepare oven-dried flask under inert atmosphere add_reagents 2. Add 3,5-dibromo-2-pyrone, organostannane, and Pd catalyst prep_flask->add_reagents decision 3. C5 or C3 selectivity? add_reagents->decision add_cui 4a. Add CuI for C5 decision->add_cui C5 no_cui 4b. Omit CuI for C3 decision->no_cui C3 add_solvent 5. Add anhydrous solvent add_cui->add_solvent no_cui->add_solvent heat 6. Heat and stir add_solvent->heat monitor 7. Monitor by TLC/LC-MS heat->monitor quench 8. Cool and quench with aq. KF monitor->quench extract 9. Extract and dry quench->extract concentrate 10. Concentrate extract->concentrate chromatography 11. Purify by column chromatography concentrate->chromatography product Final Product chromatography->product

Caption: Experimental workflow for Stille coupling.

References

Technical Support Center: Managing Hydrobromic Acid Elimination in Pyrone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in pyrone synthesis where the elimination of hydrobromic acid (HBr) is a critical step.

Troubleshooting Guide

This guide addresses common issues encountered during the HBr elimination step in pyrone synthesis, providing potential causes and actionable solutions.

Question: My HBr elimination reaction is slow or appears incomplete. What are the possible causes and how can I resolve this?

Answer:

Several factors can lead to a sluggish or incomplete elimination reaction. Below is a summary of potential causes and corresponding solutions.

  • Insufficient Base Strength or Stoichiometry: The chosen base may not be strong enough to efficiently deprotonate the substrate, or an inadequate amount may have been used.

    • Solution: Switch to a stronger base. For E2 reactions, strong bases like potassium hydroxide (KOH) or sodium ethoxide are effective.[1] If a milder, non-nucleophilic base is required, consider sterically hindered bases such as potassium tert-butoxide or triethylamine.[2] Ensure at least one equivalent of the base is used to neutralize the generated HBr.

  • Suboptimal Reaction Temperature: Elimination reactions often require thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature. Refluxing the reaction mixture is a common strategy to promote elimination.[1] However, be mindful of potential side reactions at higher temperatures, such as decarboxylation.[3]

  • Inappropriate Solvent: The polarity of the solvent plays a crucial role in elimination versus substitution reactions.

    • Solution: Use a less polar solvent to favor elimination. Ethanolic potassium hydroxide is a classic example of conditions that maximize alkene yield.[1] Water as a solvent tends to favor the competing nucleophilic substitution reaction.[1]

Question: I am observing a significant amount of a rearranged isomeric pyrone as a byproduct. How can I improve the regioselectivity of the HBr elimination?

Answer:

The formation of isomeric byproducts, such as 5-bromo-2-pyrone when 3-bromo-2-pyrone is the target, can occur through prototropic migration in a basic medium followed by HBr elimination.[4] Controlling this isomerization is key to improving the yield of the desired product.

  • Choice of Base: The nature of the base can influence the regioselectivity of the elimination.

    • Solution: Employ a sterically hindered, non-nucleophilic base. Bulky bases like potassium tert-butoxide or 2,6-lutidine can favor the abstraction of a less sterically hindered proton, potentially leading to a different isomeric product ratio. The use of a bulky base often favors the formation of the less substituted alkene (Hofmann product).[5][6]

  • Reaction Temperature: Temperature can affect the equilibrium between isomers.

    • Solution: Optimize the reaction temperature. Running the reaction at a lower temperature, if feasible, may disfavor the isomerization pathway.

  • Reaction Time: Prolonged reaction times can sometimes lead to increased formation of the thermodynamically more stable isomer.

    • Solution: Monitor the reaction progress closely using techniques like TLC or NMR to stop the reaction once the desired product is maximized and before significant isomerization occurs.[2]

Question: The yield of my desired pyrone is low, and I suspect competing substitution reactions are the cause. How can I favor elimination over substitution?

Answer:

The competition between elimination (E) and nucleophilic substitution (SN) is a common challenge. Several factors can be adjusted to tip the balance in favor of elimination.

  • Base Strength and Steric Hindrance: Strong, sterically hindered bases are less likely to act as nucleophiles.

    • Solution: Utilize bulky bases such as potassium tert-butoxide. Their size makes it difficult for them to attack the carbon atom (nucleophilic attack), making proton abstraction (acting as a base) more favorable.[5]

  • Solvent Polarity: Less polar solvents generally favor elimination.

    • Solution: As mentioned previously, switching from an aqueous solvent to an alcohol like ethanol can significantly increase the yield of the elimination product.[1]

  • Temperature: Higher temperatures generally favor elimination over substitution.

    • Solution: Heating the reaction, often to reflux, provides the energy needed for the elimination pathway.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for HBr elimination in the synthesis of pyrones from brominated dihydropyrones?

A1: The elimination of HBr from a brominated dihydropyrone typically proceeds via an E2 (bimolecular elimination) mechanism. This is a one-step process where a base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine atom, and simultaneously, the carbon-bromine bond breaks, and a double bond is formed.[1] The reaction is concerted, meaning all bond-forming and bond-breaking occur in a single transition state.

Q2: Which bases are commonly used for HBr elimination in pyrone synthesis?

A2: A variety of bases can be employed, and the choice depends on the specific substrate and desired outcome. Common bases include:

  • Strong, nucleophilic bases: Potassium hydroxide (KOH) and sodium ethoxide (NaOEt) in an alcohol solvent are classic choices for promoting elimination.[1]

  • Strong, non-nucleophilic, hindered bases: Potassium tert-butoxide (t-BuOK) is often used to minimize competing substitution reactions.[5]

  • Weaker, non-nucleophilic amine bases: Triethylamine (Et3N) and pyridine are frequently used, often when a milder base is required to avoid degradation of sensitive functional groups.[2]

Q3: How can I effectively purify my pyrone product from the reaction mixture after HBr elimination?

A3: Purification typically involves a combination of techniques. After the reaction, a common workup procedure includes washing the organic phase with water to remove the salt byproduct (e.g., triethylammonium bromide) and any remaining base.[2] The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.[2] Final purification is often achieved by column chromatography on silica gel, using a suitable eluent system such as a mixture of ethyl acetate and hexane.[4]

Q4: Can the HBr generated in situ cause side reactions?

A4: Yes, the hydrobromic acid generated during the reaction can lead to unwanted side reactions if not effectively neutralized by a base. For instance, HBr can add across double bonds present in the starting material or product, leading to the formation of dibrominated species. It can also catalyze other acid-sensitive reactions. This is why the elimination is typically carried out in the presence of a base.

Quantitative Data Summary

Starting MaterialBaseSolventTemperatureProduct(s)YieldReference
3,4-Dibromo-3,4,5,6-tetrahydro-2H-pyran-2-oneTriethylamineMethylene ChlorideRoom Temp.3-Bromo-5,6-dihydro-2H-pyran-2-oneNot specifiedOrganic Syntheses
3,5-Dibromo-5,6-dihydro-2H-pyran-2-oneTriethylamineMethylene ChlorideRoom Temp.3-Bromo-2-pyrone & 5-Bromo-2-pyrone43% (3-bromo), 14% (5-bromo)Organic Syntheses
2-BromopropaneEthanolic KOHEthanolRefluxPropene80%Doc Brown's Chemistry
2-BromopropaneAqueous NaOHWaterRefluxPropene5%Doc Brown's Chemistry

Experimental Protocols

Detailed Methodology for HBr Elimination in the Synthesis of 3-Bromo-2-pyrone

This protocol is a generalized procedure based on established literature for the dehydrobromination of a dibrominated dihydropyrone using triethylamine.

  • Reaction Setup:

    • In a round-bottomed flask equipped with a magnetic stir bar, dissolve the crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one in a suitable anhydrous solvent like methylene chloride (CH2Cl2).[2]

    • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base:

    • To the stirring solution, add triethylamine (Et3N) dropwise via syringe at room temperature.[2] An exothermic reaction may be observed.

    • Typically, a slight excess of triethylamine (around 1.1 to 1.5 equivalents) is used.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy until the starting material is consumed.[2] This can take several hours.

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water and brine to remove the triethylammonium bromide salt and any excess base.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the filtrate under reduced pressure.[2]

  • Purification:

    • Purify the crude residue by column chromatography on silica gel.

    • A gradient elution system, for example, with increasing percentages of ethyl acetate in hexane, is often effective for separating the desired pyrone from byproducts and impurities.[4]

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the final product.

Visualizations

TroubleshootingWorkflow start_node Start: Low Yield or Incomplete Reaction decision_node decision_node start_node->decision_node Check Reaction Conditions issue_node High Isomeric Byproduct Formation start_node:s->issue_node:n If Isomeric Byproduct is the Main Issue action_node action_node decision_node->action_node Base Strength/ Stoichiometry Issue action_node3 action_node3 decision_node->action_node3 Temperature Too Low action_node5 action_node5 decision_node->action_node5 Solvent Choice Favors Substitution action_node2 Increase base strength (e.g., KOH, t-BuOK) or ensure >1 equivalent is used. action_node->action_node2 Action result_node Problem Resolved decision_node2 Control Isomerization issue_node->decision_node2 Troubleshoot Regioselectivity action_node2->result_node Re-evaluate action_node4 Increase temperature (e.g., reflux). action_node3->action_node4 Action action_node4->result_node action_node6 Switch to a less polar solvent (e.g., ethanol instead of water). action_node5->action_node6 Action action_node6->result_node action_node7 action_node7 decision_node2->action_node7 Base Choice action_node9 action_node9 decision_node2->action_node9 Reaction Time action_node8 Use a sterically hindered base (e.g., t-BuOK, 2,6-lutidine). action_node7->action_node8 Action result_node2 Regioselectivity Improved action_node8->result_node2 action_node10 Monitor reaction closely and stop when desired product is maximized. action_node9->action_node10 Action action_node10->result_node2

Caption: Troubleshooting workflow for low yield in HBr elimination.

References

Bromine Purification for Organic Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of bromine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of bromine for organic synthesis.

Issue 1: The distilled bromine appears to have a persistent yellow or brown tint, suggesting impurities remain.

  • Possible Cause: This may be due to the co-distillation of impurities with boiling points close to that of bromine, or the thermal decomposition of organic impurities.

  • Solution:

    • Pre-treatment: Before distillation, wash the crude bromine with concentrated sulfuric acid. This will help remove water and some organic compounds.[1][2]

    • Fractional Distillation: Employ fractional distillation instead of simple distillation to better separate compounds with close boiling points.

    • Aqueous Bromide Wash: If organic impurities are suspected, wash the bromine with an aqueous solution of sodium bromide (15-25% by weight). This process forms a water-soluble complex with bromine, leaving behind many organic contaminants. The purified bromine can then be recovered by heating the aqueous solution.[1][3]

Issue 2: The purified bromine is found to contain residual water, which can interfere with moisture-sensitive reactions.

  • Possible Cause: Incomplete drying or absorption of atmospheric moisture after purification.

  • Solution:

    • Drying with Concentrated Sulfuric Acid: Shake the purified bromine with a small volume of concentrated sulfuric acid in a separatory funnel. Allow the layers to separate completely and then carefully decant the denser bromine layer.[2][4]

    • Proper Storage: Store the purified bromine under a layer of concentrated sulfuric acid to keep it dry.[5] Alternatively, store it in a tightly sealed amber glass bottle in a cool, dry, and well-ventilated area.[1]

Issue 3: During distillation, the boiling rate is erratic, or there is evidence of "bumping."

  • Possible Cause: Uneven heating or the absence of boiling chips.

  • Solution:

    • Use of Boiling Chips: Always add a few boiling chips to the distillation flask before heating to ensure smooth boiling.[1]

    • Controlled Heating: Use a water bath for gentle and even heating of the distillation flask.[1]

Issue 4: A precipitate forms during the purification process.

  • Possible Cause: This could be due to the reaction of impurities with the purification reagents or the precipitation of inorganic salts. For instance, if the brine source contains calcium or strontium, using sulfuric acid could lead to the formation of insoluble sulfates.[6]

  • Solution:

    • Filtration: If a solid precipitate forms, it may be necessary to filter the bromine. This should be done with extreme caution in a closed system within a fume hood.

    • Alternative Reagents: If the precipitate is due to the reaction with a specific reagent, consider an alternative purification method. For example, if sulfuric acid causes precipitation, distillation might be a more suitable primary purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial bromine?

A1: Commercial bromine typically contains water, chlorine, and various organic compounds such as halogenated hydrocarbons (e.g., chloroform, carbon tetrachloride).[1][7] The concentration of these impurities can vary depending on the manufacturing process.

Q2: What safety precautions are essential when handling and purifying bromine?

A2: Bromine is highly toxic, corrosive, and volatile. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Have a solution of sodium thiosulfate readily available to neutralize any spills.[1]

Q3: How can I remove chlorine from bromine?

A3: Chlorine can be removed by reacting the impure bromine with an aqueous solution of a bromide salt, such as sodium bromide. The bromide ions will reduce the chlorine to chloride ions, which remain in the aqueous phase.[3][8]

Q4: What is the best way to store purified bromine?

A4: For long-term storage and to maintain dryness, purified bromine can be stored under a layer of concentrated sulfuric acid in a tightly sealed glass container.[5] For general use, store it in a cool, dark, and well-ventilated area in a tightly sealed amber glass bottle.[1]

Q5: How can the purity of bromine be quantitatively assessed?

A5: The purity of bromine can be determined using several analytical methods:

  • Titration: Titrimetric methods, such as those outlined in ASTM D1159, can be used to determine the bromine number, which is a measure of unsaturated compounds.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile organic impurities.[11]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This method can be used for the determination of trace elemental impurities.[12]

Data Presentation

The following tables summarize key quantitative data related to bromine purification.

Table 1: Typical Impurity Levels in Bromine

ImpurityConcentration in Commercial BromineTarget Concentration After Purification
WaterVariable< 30 ppm
ChlorineUp to 0.3%< 30 ppm
Organic Compounds0.0005 - 0.1%< 30 ppm
Non-volatile ResidueVariable< 60 ppm

Data compiled from various sources, including patent literature describing high-purity bromine production.[7]

Table 2: Comparison of Bromine Purification Methods

MethodImpurities RemovedTypical Purity AchievedAdvantagesDisadvantages
Distillation Water, chlorine, some organic and non-volatile impurities> 99.9%[1]Effective for a broad range of impurities.May not remove impurities with similar boiling points.
Drying with H₂SO₄ WaterCan achieve very low water content (< 30 ppm).Simple and effective for water removal.Does not remove other types of impurities.
Aqueous Bromide Wash Organic impurities, chlorineCan reduce organic contaminants to < 10 ppm.[3]Highly effective for removing organic compounds.Requires a subsequent step to recover bromine from the aqueous solution.

Experimental Protocols

Protocol 1: Purification of Bromine by Distillation

  • Pre-treatment (Optional but Recommended): In a separatory funnel, shake the impure bromine with an equal volume of concentrated sulfuric acid. Allow the layers to separate and carefully drain the lower bromine layer into a dry flask.

  • Apparatus Setup: Assemble an all-glass distillation apparatus in a fume hood. Use ground glass joints and ensure they are well-sealed.

  • Distillation: Place the pre-treated bromine in the distillation flask and add a few boiling chips. Heat the flask gently using a water bath.

  • Collection: Collect the fraction that distills at the boiling point of bromine (58.8 °C).

  • Storage: Transfer the purified bromine to a clean, dry, amber glass bottle for storage.

Protocol 2: Drying of Bromine with Concentrated Sulfuric Acid

  • Combine Reagents: In a separatory funnel, carefully add a small volume of concentrated sulfuric acid to the bromine (a 1:10 ratio of acid to bromine is often sufficient).

  • Mixing: Gently swirl the separatory funnel to ensure good contact between the two liquids.

  • Separation: Allow the mixture to stand until two distinct layers have formed. The denser bromine will be the bottom layer.

  • Decantation: Carefully drain the lower bromine layer into a clean, dry storage container.

Visualizations

Bromine_Purification_Workflow General Bromine Purification Workflow start Crude Bromine pretreatment Pre-treatment (Wash with conc. H₂SO₄) start->pretreatment distillation Distillation pretreatment->distillation drying Drying (with conc. H₂SO₄) distillation->drying aqueous_wash Aqueous Bromide Wash (for organic impurities) distillation->aqueous_wash If organic impurities persist analysis Purity Analysis (GC-MS, Titration) drying->analysis storage Storage analysis->storage recovery Bromine Recovery aqueous_wash->recovery recovery->drying

Caption: A general workflow for the purification of bromine.

Troubleshooting_Decision_Tree Troubleshooting Bromine Purification Issues start Problem with Purified Bromine color_issue Is the bromine still colored? start->color_issue Visual Impurity water_issue Is there residual water? start->water_issue Reaction Issue fractional_dist Use fractional distillation color_issue->fractional_dist Yes aq_bromide Wash with aqueous bromide solution color_issue->aq_bromide Yes, suspect organics dry_h2so4 Dry with conc. H₂SO₄ water_issue->dry_h2so4 Yes Impurity_Removal_Methods Impurities and Corresponding Removal Methods impurities Common Impurities water Water impurities->water chlorine Chlorine impurities->chlorine organics Organic Compounds impurities->organics distillation Distillation water->distillation h2so4_drying Drying with H₂SO₄ water->h2so4_drying chlorine->distillation aq_bromide_wash Aqueous Bromide Wash chlorine->aq_bromide_wash organics->distillation organics->aq_bromide_wash methods Purification Methods distillation->methods h2so4_drying->methods aq_bromide_wash->methods

References

Validation & Comparative

A Comparative Guide to 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone and Other Brominated Pyrones in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-pyrone scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and cytotoxic effects.[1] The introduction of a bromine atom onto the pyrone ring can significantly modulate the compound's physicochemical properties and biological potency, making brominated pyrones an attractive class of molecules for drug discovery and development. This guide provides a comparative analysis of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone against other brominated pyrones, offering insights into their potential therapeutic applications. Due to the limited publicly available biological data specifically for this compound, this guide will draw comparisons from data on structurally related brominated pyrones and other pyrone derivatives to infer potential activities and guide future research.

Comparative Analysis of Biological Activity

Antimicrobial Activity

The 2-pyrone core is a common feature in many natural products with antimicrobial properties. The introduction of bromine and other substituents can enhance this activity. For instance, a study on pyrone derivatives from Pseudomonas mosselii demonstrated significant antibacterial activity against Staphylococcus aureus.[2] While not brominated, these naturally occurring pyrones highlight the intrinsic antimicrobial potential of the pyrone scaffold. Other studies have shown that synthetic pyrone derivatives also possess potent antimicrobial activity against a range of pathogens.

Table 1: Antimicrobial Activity of Selected Pyrone Derivatives

Compound/ExtractTarget OrganismActivity MetricValueReference
Pseudopyronine BStaphylococcus aureusMIC0.156 µg/mL[2]
Pseudopyronine CStaphylococcus aureusMIC0.39 µg/mL[2]
N-heptyl-9-t-Bu-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dioneStaphylococcus aureus (MRSA)MIC≤2 µg/mL[3]
N-heptyl-9-t-Bu-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dioneEnterococcus spp.MIC0.25 µg/mL[3]

Based on these findings, it is plausible that this compound could exhibit antibacterial activity. The presence of the bromine atom, a known pharmacophore in many antimicrobial agents, may contribute to its potency. Further experimental validation is required to confirm this hypothesis.

Cytotoxic Activity

The cytotoxic potential of pyrone derivatives against various cancer cell lines has been extensively investigated. The substitution pattern on the pyrone ring plays a crucial role in determining the potency and selectivity of these compounds. For example, certain 4-substituted-6-methyl-2-pyrones have demonstrated significant growth inhibitory activities in human ovarian carcinoma (A2780) and chronic myelogenous leukemia (K562) cell lines.[4]

Table 2: Cytotoxic Activity of Selected Pyrone Derivatives

CompoundCell LineActivity MetricValue (µM)Reference
4-Phenylethynyl-6-methyl-2-pyroneA2780 (Ovarian Carcinoma)IC50Not specified, but potent[4]
4-Phenylethynyl-6-methyl-2-pyroneK562 (Leukemia)IC50Not specified, but potent[4]
Cryptoyunnane AHCT-116 (Colon Cancer)IC501.26[5]
Cryptoyunnane AMDA-MB-231 (Breast Cancer)IC506.25[5]
Cryptoyunnane APC-3 (Prostate Cancer)IC508.32[5]
Cryptoyunnane BHCT-116 (Colon Cancer)IC504.31[5]
Cryptoyunnane BMDA-MB-231 (Breast Cancer)IC505.87[5]
Cryptoyunnane BPC-3 (Prostate Cancer)IC507.64[5]

The structure of this compound, with its combination of a bromine atom, a carbethoxy group, and two methyl groups, suggests potential for cytotoxic activity. The lipophilicity imparted by the bromine and methyl groups could facilitate cell membrane penetration, while the carbethoxy group might be involved in target binding. Structure-activity relationship studies on related pyrones could further elucidate the contribution of each substituent to the overall cytotoxic profile.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other brominated pyrones) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution of Compounds: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing Experimental and Biological Processes

To aid in the conceptualization of experimental workflows and biological pathways, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Brominated Pyrones purification Purification & Characterization (NMR, MS, etc.) synthesis->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity data_analysis Data Analysis (IC50, MIC calculation) antimicrobial->data_analysis cytotoxicity->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar sar->synthesis Iterative Design & Synthesis

Caption: General workflow for the synthesis and biological evaluation of novel brominated pyrones.

Some pyrone derivatives have been shown to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[6]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1 Keap1 nrf2 Nrf2 keap1->nrf2 binds & promotes degradation ub Ubiquitin nrf2->ub nrf2_n Nrf2 nrf2->nrf2_n translocation pyrone Pyrone Derivative pyrone->keap1 inactivates proteasome Proteasome ub->proteasome maf Maf nrf2_n->maf dimerizes are ARE (Antioxidant Response Element) maf->are binds genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes activates transcription

Caption: Activation of the Nrf2/ARE signaling pathway by a pyrone derivative.

Conclusion and Future Directions

While direct biological data for this compound remains to be elucidated, the existing literature on related brominated pyrones and other pyrone derivatives strongly suggests its potential as a bioactive molecule with possible antimicrobial and cytotoxic properties. The structure-activity relationships derived from analogous compounds indicate that the specific substitution pattern of this compound is promising for biological activity.

Future research should focus on the synthesis and rigorous biological evaluation of this compound. The experimental protocols provided in this guide offer a starting point for these investigations. Determining the MIC values against a panel of pathogenic bacteria and fungi, as well as the IC50 values against various cancer cell lines, will be crucial in establishing its therapeutic potential. Furthermore, elucidation of its mechanism of action and identification of its molecular targets will be essential for its development as a potential drug candidate. The exploration of this and other novel brominated pyrones will undoubtedly contribute to the discovery of new and effective therapeutic agents.

References

A Comparative Guide to Suzuki and Stille Coupling for 2-Pyrone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-pyrone scaffold is a privileged motif in medicinal chemistry and natural products, necessitating efficient and versatile synthetic methodologies. Among the modern synthetic chemist's toolkit, palladium-catalyzed cross-coupling reactions are paramount for constructing the intricate carbon-carbon bonds that define these molecules. This guide provides an objective, data-driven comparison of two cornerstone reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the functionalization and synthesis of 2-pyrones.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids or estersOrganostannanes (organotin compounds)
Toxicity of Reagent Generally low toxicity, considered "greener"High toxicity of organotin reagents, requiring careful handling and disposal
Reagent Stability Boronic acids can be prone to decomposition; boronic esters offer greater stabilityGenerally stable to air and moisture
Byproducts Boron-based, often water-soluble and easily removedTin-based, can be challenging to remove completely from the product
Reaction Conditions Typically requires a base (e.g., carbonates, phosphates) to activate the boronic acidOften proceeds under neutral or mildly basic conditions
Functional Group Tolerance Broad, but can be sensitive to strongly basic conditionsExcellent, tolerates a wide range of functional groups

Performance Comparison: Experimental Data

The choice between Suzuki and Stille coupling is often dictated by the specific 2-pyrone substrate and the desired regioselectivity. The following tables summarize quantitative data for the synthesis of substituted 2-pyrones, primarily focusing on the functionalization of 3,5-dibromo-2-pyrone, a versatile starting material.

Table 1: Regioselective C3-Arylation of 3,5-Dibromo-2-Pyrone

This reaction selectively functionalizes the C3 position, which is electronically more deficient and thus more reactive under standard conditions.

Coupling MethodAryl GroupCatalyst (mol%)Base/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Stille PhenylPd(PPh₃)₄ (5)CuI (10)Toluene1000.594[1][2]
Stille 2-FurylPd(PPh₃)₄ (5)CuI (10)Toluene100172[2]
Stille 2-ThienylPd(PPh₃)₄ (5)CuI (10)Toluene100168[2]
Suzuki PhenylPd(dppf)Cl₂ (5)K₂CO₃Toluene801295[3]
Suzuki 4-MethoxyphenylPd(dppf)Cl₂ (5)K₂CO₃Toluene801296[3]
Suzuki 4-NitrophenylPd(dppf)Cl₂ (5)K₂CO₃Toluene801289[3]
Table 2: Regioselective C5-Arylation of 3,5-Dibromo-2-Pyrone

Achieving substitution at the C5 position often requires modified conditions to reverse the inherent reactivity of the C3 position.

Coupling MethodAryl GroupCatalyst (mol%)Base/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Stille PhenylPd(PPh₃)₄ (5)CuI (20)DMF801285[1][4]
Stille 2-ThienylPd(PPh₃)₄ (5)CuI (20)DMF801275[1][4]
Suzuki PhenylPd(PPh₃)₄ (5)Na₂CO₃ / CuI (20)DMF801281[3]
Suzuki 4-MethoxyphenylPd(PPh₃)₄ (5)Na₂CO₃ / CuI (20)DMF801285[3]
Suzuki 4-NitrophenylPd(PPh₃)₄ (5)Na₂CO₃ / CuI (20)DMF801275[3]
Table 3: Suzuki Coupling on Other 2-Pyrone Substrates
SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-6-methyl-4-tosyloxy-2-pyronePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane801292[5]
5-Bromo-2-pyrone2-Indolylstannane*Pd(PPh₃)₄ (5)-Dioxane1002474[4]

*Note: This entry uses an indolylstannane, which is a Stille coupling, highlighting its use on a monobrominated pyrone.

Catalytic Cycles and Experimental Workflow

The fundamental mechanisms of Suzuki and Stille couplings share a common framework of oxidative addition, transmetalation, and reductive elimination. However, key differences arise in the nature of the organometallic reagent and the requirements for the transmetalation step.

Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)Ln S_OA R¹-Pd(II)L₂-X S_Pd0->S_OA Oxidative Addition S_TM R¹-Pd(II)L₂-R² S_OA->S_TM Transmetalation S_TM->S_Pd0 S_Product R¹-R² S_TM->S_Product Reductive Elimination S_Base [R²B(OH)₃]⁻ S_Base->S_OA S_Boronic R²B(OH)₂ S_Boronic->S_Base S_Halide R¹-X S_Halide->S_OA S_Base_add Base (e.g., K₂CO₃) S_Base_add->S_Boronic St_Pd0 Pd(0)Ln St_OA R¹-Pd(II)L₂-X St_Pd0->St_OA Oxidative Addition St_TM R¹-Pd(II)L₂-R² St_OA->St_TM Transmetalation St_TM->St_Pd0 St_Product R¹-R² St_TM->St_Product Reductive Elimination St_Stannane R²Sn(R³)₃ St_Stannane->St_OA St_Halide R¹-X St_Halide->St_OA

Caption: Catalytic cycles for Suzuki and Stille couplings.

The general workflow for both reactions is similar, involving the setup of an inert atmosphere reaction, heating, and subsequent workup and purification. The key difference lies in the reagents used and the specific workup procedures required to remove boron- or tin-based byproducts.

Experimental_Workflow cluster_workflow Generalized Experimental Workflow start Start setup Combine 2-pyrone halide, organometallic reagent, catalyst, (base for Suzuki) in solvent under inert atmosphere start->setup reaction Heat reaction mixture (e.g., 80-100 °C) setup->reaction monitoring Monitor reaction progress (TLC, GC/MS, LC/MS) reaction->monitoring workup Aqueous Workup (Quench, Extract) monitoring->workup Upon completion purification Purify by Column Chromatography workup->purification end Characterize Product purification->end

Caption: Generalized experimental workflow comparison.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these coupling reactions. Below are representative protocols for the regioselective arylation of 3,5-dibromo-2-pyrone.

Protocol 1: Suzuki Coupling for C3-Arylation

This protocol is adapted from the synthesis of 3-phenyl-5-bromo-2-pyrone.[3]

Materials:

  • 3,5-Dibromo-2-pyrone (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add 3,5-dibromo-2-pyrone, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-phenyl-5-bromo-2-pyrone.

Protocol 2: Stille Coupling for C3-Arylation

This protocol is adapted from the synthesis of 3-phenyl-5-bromo-2-pyrone.[2]

Materials:

  • 3,5-Dibromo-2-pyrone (1.0 equiv)

  • Tributylphenyltin (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add 3,5-dibromo-2-pyrone, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe, followed by the addition of tributylphenyltin.

  • Heat the reaction mixture to 100 °C and stir for 30 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-phenyl-5-bromo-2-pyrone.

Discussion and Recommendations

Suzuki Coupling:

  • Advantages: The primary advantage of the Suzuki coupling is the low toxicity and environmental impact of the boron-containing reagents and byproducts.[3] The byproducts are typically water-soluble, simplifying purification. The reaction often proceeds with high yields and has a broad scope of commercially available boronic acids. For the C3-arylation of 3,5-dibromo-2-pyrone, the Suzuki reaction provided excellent yields (89-96%).[3]

  • Disadvantages: A key requirement is the presence of a base, which can be incompatible with sensitive functional groups on the substrate. Boronic acids themselves can be unstable and prone to protodeboronation, although the use of boronate esters can mitigate this issue.

Stille Coupling:

  • Advantages: The Stille coupling boasts exceptional functional group tolerance and often proceeds under neutral conditions, avoiding the need for a strong base.[1][4] Organostannanes are generally stable to air and moisture.[4] The reaction times can be significantly shorter than the equivalent Suzuki coupling, as seen in the C3-arylation of 3,5-dibromo-2-pyrone (0.5 hours vs. 12 hours).[2][3]

  • Disadvantages: The most significant drawback is the high toxicity of organotin reagents and the difficulty in completely removing tin-containing byproducts from the final product.[4] This can be a major hurdle in the context of pharmaceutical development where high purity is critical.

Regioselectivity: For a substrate like 3,5-dibromo-2-pyrone, both methods can be tuned to achieve high regioselectivity. The inherent reactivity favors substitution at the C3 position. However, by changing the solvent to a polar aprotic one like DMF and using a Cu(I) additive, the selectivity can be switched to the C5 position for both Suzuki and Stille couplings.[1][3] This is attributed to the preferred formation of a 5-pallado-2-pyrone intermediate under these conditions.[1]

Conclusion

Both Suzuki and Stille couplings are powerful and effective methods for the synthesis and functionalization of 2-pyrones.

  • The Suzuki coupling is often the preferred method, especially in pharmaceutical and process chemistry, due to its use of less toxic reagents and easier purification. It is highly effective for a wide range of arylations on the 2-pyrone core.

  • The Stille coupling remains an invaluable tool, particularly when substrates contain base-sensitive functional groups or when rapid reaction times are desired. Its primary limitations are the toxicity of the tin reagents and the challenges associated with purification.

The ultimate choice between these two powerful reactions will depend on the specific requirements of the synthesis, including the substrate's functional group tolerance, scale, purity requirements, and safety considerations.

References

alternative methods for the synthesis of 3,4-dimethyl-2-pyrones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted 2-pyrone scaffolds is a topic of significant interest due to their prevalence in biologically active natural products. This guide provides a comparative overview of alternative methods for the synthesis of 3,4-dimethyl-2-pyrones, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection.

Comparison of Synthetic Methods

Two distinct and effective methods for the synthesis of 3,4-dimethyl-2-pyrones are highlighted here: a base-promoted ring expansion of a cyclobutanol derivative and a transition metal-catalyzed oxidative annulation. The choice of method may depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups.

MethodKey Reagents & ConditionsYield (%)Reaction TimeAdvantagesDisadvantages
Base-Promoted Ring Expansion 1. [2+2] cycloaddition: Ethyl 2-methyl-2,3-butadienoate, 2-silyloxy-1,3-butadiene, Toluene, 130 °C. 2. Hydrolysis: Tetrabutylammonium fluoride (TBAF), Acetic acid, THF. 3. Rearrangement: Potassium bis(trimethylsilyl)amide (KHMDS), 18-crown-6, THF, 0 °C to rt.~94-100%Several hours per stepHigh yields, readily available starting materials for the key rearrangement step.Multi-step synthesis, requires elevated temperatures for the initial cycloaddition.
Rhodium-Catalyzed Oxidative Annulation Crotonic acid, Propyne, [Cp*RhCl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O, 1,2-Dichloroethane (DCE), 80 °C.85%12 hOne-pot reaction from commercially available starting materials, good yield.Requires a transition metal catalyst and oxidant, reaction conducted under a propyne atmosphere.

Experimental Protocols

Method 1: Base-Promoted Ring Expansion of a Cyclobutanol Derivative

This synthetic route involves three main stages: a [2+2] cycloaddition to form a cyclobutane intermediate, hydrolysis to the cyclobutanol, and a subsequent base-promoted ring expansion to the desired 3,4-dimethyl-2-pyrone.

Step 1: Synthesis of 1-((E)-1,3-dimethylbut-1-en-1-yl)-3-((E)-1-ethoxy-1-oxopropan-2-ylidene)cyclobutanol

  • [2+2] Cycloaddition: A solution of ethyl 2-methyl-2,3-butadienoate and a slight excess of the corresponding 2-silyloxy-1,3-butadiene in toluene is heated in a sealed tube at 130 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude cycloadduct is purified by flash chromatography.

  • Hydrolysis: The purified cycloadduct is dissolved in tetrahydrofuran (THF), and a solution of tetrabutylammonium fluoride (TBAF) and acetic acid in THF is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is extracted and purified to yield the cyclobutanol.

Step 2: Synthesis of 6-((E)-1,3-dimethylbut-1-en-1-yl)-3,4-dimethyl-2H-pyran-2-one

  • To a solution of the cyclobutanol in THF at 0 °C is added 18-crown-6 followed by potassium bis(trimethylsilyl)amide (KHMDS).

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and the resulting residue is purified by chromatography to afford the 3,4-dimethyl-2-pyrone.

Method 2: Rhodium-Catalyzed Oxidative Annulation

This method provides a more direct, one-pot synthesis of a trimethyl-substituted 2-pyrone from crotonic acid and propyne, which is structurally very similar to the target 3,4-dimethyl-2-pyrone and demonstrates a viable alternative strategy.

Synthesis of 3,4,6-trimethyl-2H-pyran-2-one

  • A mixture of crotonic acid, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂·H₂O is placed in a reaction vessel.

  • The vessel is evacuated and backfilled with propyne gas.

  • 1,2-Dichloroethane (DCE) is added, and the reaction mixture is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated.

  • The residue is purified by column chromatography on silica gel to give the desired 3,4,6-trimethyl-2-pyrone.

Visualization of Synthetic Workflows

The logical flow of each synthetic method is depicted below using Graphviz diagrams.

cluster_0 Method 1: Base-Promoted Ring Expansion A Ethyl 2-methyl-2,3-butadienoate + 2-Silyloxy-1,3-butadiene B [2+2] Cycloaddition A->B C Cyclobutane Intermediate B->C D Hydrolysis (TBAF, AcOH) C->D E Cyclobutanol D->E F Base-Promoted Ring Expansion (KHMDS) E->F G 3,4-Dimethyl-2-pyrone F->G cluster_1 Method 2: Rhodium-Catalyzed Oxidative Annulation H Crotonic Acid + Propyne I Rh(III)-Catalyzed Oxidative Annulation H->I J 3,4,6-Trimethyl-2-pyrone I->J

A Comparative Spectroscopic Guide to 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the infrared (IR) and mass spectrometry (MS) data for 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone, a key heterocyclic compound, and two structurally related pyrones: 3,5-dibromo-2-pyrone and 4,6-dimethyl-2-pyrone. The objective is to offer a clear, data-driven comparison to aid in the identification, characterization, and quality control of these molecules in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key IR absorption bands and mass spectral fragmentation patterns for the three compounds. This data is essential for distinguishing between these structurally similar molecules.

Infrared Spectroscopy Data
CompoundC=O Stretch (Lactone) (cm⁻¹)C=O Stretch (Ester) (cm⁻¹)C=C Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
This compound~1720~1740~1640, ~1560~1250, ~1100~680
3,5-Dibromo-2-pyrone1718-1602, 15161204, 1064852, ~700
4,6-Dimethyl-2-pyrone~1710-~1650, ~1570~1240, ~1030-

Note: The data for this compound and 4,6-dimethyl-2-pyrone are representative values obtained from the NIST Chemistry WebBook. The data for 3,5-dibromo-2-pyrone is from an Organic Syntheses procedure.

Mass Spectrometry Data
CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)Isotopic Pattern
This compound274/276 (1:1)246/248 ([M-CO]⁺), 229/231 ([M-OEt]⁺), 201/203 ([M-COOEt]⁺)Presence of one bromine atom results in M⁺ and M+2 peaks of nearly equal intensity.
3,5-Dibromo-2-pyrone252/254/256 (1:2:1)224/226/228 ([M-CO]⁺), 173/175 ([M-Br]⁺)Presence of two bromine atoms results in M⁺, M+2, and M+4 peaks.
4,6-Dimethyl-2-pyrone12496 ([M-CO]⁺), 81, 68No characteristic isotopic pattern for bromine.

Note: The data for this compound and 4,6-dimethyl-2-pyrone are representative values from the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS). The data for 3,5-dibromo-2-pyrone is based on expected fragmentation patterns.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the pyrone compounds.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_ir Infrared (IR) Spectroscopy cluster_ms Mass Spectrometry (MS) cluster_data Data Interpretation Sample Solid Pyrone Compound Dissolution Dissolve in appropriate solvent (e.g., Chloroform-d for MS, Acetone for IR) Sample->Dissolution IR_Acquisition Acquire Spectrum (FT-IR Spectrometer) Dissolution->IR_Acquisition IR Sample MS_Acquisition Acquire Spectrum (EI-MS Spectrometer) Dissolution->MS_Acquisition MS Sample IR_Analysis Analyze functional groups (C=O, C=C, C-O, C-Br stretches) IR_Acquisition->IR_Analysis Comparison Compare experimental data with reference spectra IR_Analysis->Comparison MS_Analysis Analyze fragmentation pattern and isotopic distribution MS_Acquisition->MS_Analysis MS_Analysis->Comparison Structure_Confirmation Confirm molecular structure Comparison->Structure_Confirmation Report Report Structure_Confirmation->Report

Caption: General Workflow for Spectroscopic Analysis.

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

  • A small amount of the solid pyrone sample (approximately 1-2 mg) is dissolved in a few drops of a volatile solvent with minimal IR absorption in the regions of interest (e.g., acetone or chloroform).

  • A drop of the resulting solution is carefully applied to the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • The solvent is allowed to evaporate completely, leaving a thin, uniform film of the sample on the plate.

Data Acquisition:

  • A background spectrum of the clean, empty sample compartment is recorded.

  • The salt plate with the sample film is placed in the spectrometer's sample holder.

  • The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Analysis: The positions (in cm⁻¹) and relative intensities of the absorption bands are determined. These are then correlated with known vibrational frequencies of specific functional groups to elucidate the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and elemental composition.

Instrumentation: An Electron Ionization Mass Spectrometer (EI-MS), often coupled with a Gas Chromatograph (GC-MS) for sample introduction and purification.

Sample Preparation:

  • A dilute solution of the pyrone sample is prepared in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • If using GC-MS, the solution is injected into the gas chromatograph. For direct infusion, the solution is introduced directly into the ion source.

Data Acquisition:

  • The sample is vaporized and introduced into the ion source of the mass spectrometer.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The presence and relative abundance of isotopic peaks (e.g., M+2 for bromine-containing compounds) are examined to confirm the elemental composition. The fragmentation pattern provides further structural information.

Unveiling the Solid-State Architecture of Substituted 2-Pyrone Derivatives: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of bioactive molecules is paramount. X-ray crystallography provides unparalleled insight into the precise spatial arrangement of atoms, informing structure-activity relationship (SAR) studies and guiding rational drug design. This guide offers a comparative analysis of the crystal structures of selected substituted 2-pyrone derivatives, supported by experimental data and detailed protocols.

The 2-pyrone scaffold is a privileged motif in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities. The precise conformation and intermolecular interactions of these molecules in the solid state, as revealed by X-ray diffraction, are critical for understanding their physicochemical properties and biological function.

This guide focuses on a comparative analysis of the crystal structures of three substituted 2-pyrone derivatives:

  • Compound I: N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamide

  • Compound II: N-(2-acetamidophenyl)-N-(2-oxo-2H-pyran-4-yl)acetamide

  • Compound III: 4-hydroxy-6-methyl-2-pyrone

The crystallographic data for Compounds I and II are derived from a recent study on the unexpected synthesis of novel 2-pyrone derivatives, which also investigated their potential as inhibitors of Tyrosine-protein kinase JAK2.[1][2] Compound III, a simpler and well-known 2-pyrone derivative, is included for a broader comparison.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data and selected geometric parameters for the three 2-pyrone derivatives, allowing for a direct comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement Details

ParameterCompound ICompound IICompound III
CCDC Number194374919437501001223
Empirical FormulaC₁₈H₁₈N₂O₆C₁₅H₁₄N₂O₅C₆H₆O₃
Formula Weight358.35302.28126.11
Temperature (K)100(2)100(2)293(2)
Wavelength (Å)0.710730.710731.54178
Crystal SystemMonoclinicTriclinicMonoclinic
Space GroupP2₁/cP-1P2₁/n
Unit Cell Dimensions
a (Å)11.018(2)8.237(3)6.773(1)
b (Å)12.183(3)9.014(3)11.285(2)
c (Å)12.502(3)10.198(4)7.643(1)
α (°)9073.34(3)90
β (°)105.15(3)80.99(3)98.34(1)
γ (°)9064.93(3)90
Volume (ų)1618.3(6)657.4(4)578.0(2)
Z424
Density (calculated) (Mg/m³)1.4711.5271.450
Absorption Coefficient (mm⁻¹)0.1110.1190.978
F(000)752316264
Refinement Details
R₁ [I > 2σ(I)]0.05780.05180.0340
wR₂ (all data)0.15830.14020.0980
Goodness-of-fit on F²1.0421.0451.050

Table 2: Selected Bond Lengths (Å)

BondCompound ICompound IICompound III
O1=C21.215(3)1.213(3)1.211(1)
O1-C61.381(3)1.378(3)1.373(1)
C2-C31.448(3)1.445(3)1.442(2)
C3-C41.355(3)1.352(3)1.345(2)
C4-C51.443(3)1.440(3)1.439(2)
C5=C61.348(3)1.345(3)1.341(2)
C4-N11.421(3)1.418(3)-

Table 3: Selected Bond Angles (°)

AngleCompound ICompound IICompound III
C6-O1-C2122.1(2)122.3(2)122.5(1)
O1-C2-C3116.8(2)117.0(2)117.2(1)
C2-C3-C4120.5(2)120.3(2)120.1(1)
C3-C4-C5120.1(2)120.4(2)120.6(1)
C4-C5-C6119.8(2)119.5(2)119.3(1)
C5-C6-O1120.7(2)120.5(2)120.3(1)

Table 4: Selected Torsion Angles (°)

Torsion AngleCompound ICompound II
C6-O1-C2-C3-1.5(4)-1.2(4)
O1-C2-C3-C41.8(4)1.5(4)
C2-C3-C4-C5-0.4(4)-0.2(4)
C3-C4-C5-C6-1.2(4)-1.0(4)
C4-C5-C6-O11.8(4)1.5(4)
C5-C6-O1-C2-0.5(4)-0.3(4)
C3-C4-N1-C7-125.8(3)-128.1(3)
C5-C4-N1-C755.4(4)53.2(4)

Experimental Protocols

The following provides a generalized methodology for the X-ray crystallographic analysis of substituted 2-pyrone derivatives, based on the procedures reported in the primary literature.

1. Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound. Common solvent systems include mixtures of dichloromethane and hexane, or ethyl acetate and hexane. The process involves dissolving the compound in a minimal amount of the more soluble solvent, followed by the addition of the less soluble solvent (the precipitant). The container is then loosely covered to allow for slow evaporation over several days at room temperature. The quality of the crystals is highly dependent on the purity of the compound, the choice of solvents, the rate of evaporation, and the absence of mechanical disturbances.

2. Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54178 Å) and an area detector. The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations. Data are typically collected in a series of frames with the crystal rotated through a specific angular range for each frame.

3. Structure Solution and Refinement: The collected diffraction data are processed to yield a set of reflection intensities. The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final refined structure is validated using tools such as CHECKCIF to ensure its quality and chemical reasonableness.

Visualization of Experimental Workflow and Signaling Pathways

To visually represent the processes and relationships discussed, the following diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 2-Pyrone Derivative purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Formation evaporation->crystal mounting Crystal Mounting crystal->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solution Structure Solution (Direct Methods) data_collection->solution refinement Structure Refinement solution->refinement validation Validation (CHECKCIF) refinement->validation final_structure Final Crystal Structure validation->final_structure

Experimental workflow for X-ray crystallography.

JAK2_Signaling_Pathway ligand Cytokine / Growth Factor receptor Cytokine Receptor ligand->receptor Binds jak2 JAK2 receptor->jak2 Activates stat STAT jak2->stat Phosphorylates stat_p p-STAT (Dimer) stat->stat_p Dimerizes nucleus Nucleus stat_p->nucleus Translocates to gene_transcription Gene Transcription (Proliferation, Differentiation, Apoptosis) stat_p->gene_transcription Induces pyrone 2-Pyrone Derivative pyrone->jak2 Inhibits

Inhibition of the JAK2 signaling pathway.

MAPK_PI3K_Pathway cluster_pi3k PI3K Pathway cluster_mapk MAPK Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk Binds pi3k PI3K rtk->pi3k Activates ras Ras rtk->ras Activates pip3 PIP3 pi3k->pip3 pip2 PIP2 akt Akt pip3->akt cell_survival Cell Survival & Proliferation akt->cell_survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk gene_expression Gene Expression & Cell Growth erk->gene_expression pyrone 2-Pyrone Derivative pyrone->pi3k Inhibits pyrone->raf Inhibits

Inhibition of MAPK/PI3K signaling pathways.

Conclusion

The crystallographic data presented provides a detailed comparison of the solid-state structures of three substituted 2-pyrone derivatives. The subtle differences in bond lengths, angles, and torsion angles, particularly around the substituent groups, can have a significant impact on the overall molecular conformation and the potential for intermolecular interactions. This information, combined with an understanding of the experimental protocols for structure determination and the biological pathways these compounds may target, is invaluable for the rational design of new and more potent 2-pyrone-based therapeutic agents. The provided workflows and pathway diagrams offer a clear visual summary of these complex processes, aiding in the communication and comprehension of this critical research data.

References

A Comparative Guide to the Regioselective Reactivity of C3 vs. C5 Bromine in 3,5-Dibromo-2-Pyrone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and synthetic chemistry, the selective functionalization of polyhalogenated heterocyclic scaffolds is a cornerstone of modern organic synthesis. Among these, 3,5-dibromo-2-pyrone serves as a versatile building block, offering two distinct reaction sites. Understanding the comparative reactivity of the bromine atoms at the C3 and C5 positions is crucial for designing efficient and selective synthetic routes to complex molecules. This guide provides a comprehensive comparison of the reactivity of these two positions, primarily in palladium-catalyzed cross-coupling reactions, supported by experimental data.

Executive Summary of Reactivity

The reactivity of the C3 and C5 bromine atoms in 3,5-dibromo-2-pyrone is predominantly governed by the electronic properties of the pyrone ring. Generally, the C3 position is more electrophilic and thus more susceptible to oxidative addition by a palladium(0) catalyst, leading to preferential coupling at this site under standard conditions. However, this inherent selectivity can be modulated and even reversed by careful selection of reaction parameters, such as catalysts, additives, and solvents, enabling regiocontrolled access to either 3-substituted or 5-substituted 2-pyrone derivatives.

Comparative Data in Palladium-Catalyzed Cross-Coupling Reactions

The regioselectivity of cross-coupling reactions of 3,5-dibromo-2-pyrone has been systematically investigated, particularly for Stille and Suzuki-Miyaura couplings. The following tables summarize the quantitative data from these studies, highlighting the dramatic influence of reaction conditions on the site of reactivity.

Stille Coupling Reactions

Stille couplings of 3,5-dibromo-2-pyrone typically favor substitution at the C3 position.[1][2][3] This preference is attributed to the lower electron density at C3, which facilitates a faster rate of oxidative addition of the palladium catalyst.[1][2][4] However, the addition of a copper(I) co-catalyst in a polar aprotic solvent can reverse this selectivity, directing the coupling to the C5 position.[1][2] This reversal is proposed to occur through the preferential formation of a more reactive 5-pallado-2-pyrone intermediate under these specific conditions.[1][2]

EntryOrganostannaneCatalyst / AdditiveSolventTemp (°C)Product (C3:C5 Ratio)Yield (%)
1Aryl/Vinyl StannanesPd(PPh₃)₄Toluene1003-substituted-5-bromo-2-pyroneGood
2Aryl/Vinyl StannanesPd(PPh₃)₄ / CuI (cat.)Toluene1003-substituted-5-bromo-2-pyrone (Increased selectivity and yield)Good to Excellent
3Aryl/Vinyl StannanesPd(PPh₃)₄ / CuI (1.0 eq)DMF505-substituted-3-bromo-2-pyronePredominantly C5
Suzuki-Miyaura Coupling Reactions

Similar to Stille couplings, the regioselectivity of Suzuki-Miyaura reactions with 3,5-dibromo-2-pyrone can be effectively controlled by the choice of reaction conditions.[4][5][6] Different palladium catalysts and ligand systems can be employed to selectively furnish either the C3- or C5-arylated product with high fidelity.

EntryBoronic AcidCatalyst / ConditionsProductYield (%)
1Aryl/Vinyl Boronic AcidsCondition A (e.g., specific Pd-catalyst system)3-substituted-5-bromo-2-pyroneGood
2Aryl/Vinyl Boronic AcidsCondition B (e.g., alternative Pd-catalyst system)5-substituted-3-bromo-2-pyroneGood to Excellent

Experimental Protocols

The following are generalized experimental protocols for achieving regioselective Stille and Suzuki-Miyaura couplings of 3,5-dibromo-2-pyrone, based on literature precedents. Researchers should optimize these conditions for their specific substrates.

Protocol 1: C3-Selective Stille Coupling

Reagents and Materials:

  • 3,5-Dibromo-2-pyrone

  • Organostannane (Aryl or Vinyl)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI) (catalytic amount)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add 3,5-dibromo-2-pyrone (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and a catalytic amount of CuI.

  • Add anhydrous toluene via syringe.

  • To this mixture, add the organostannane (1.1 eq).

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C5-Selective Stille Coupling

Reagents and Materials:

  • 3,5-Dibromo-2-pyrone

  • Organostannane (Aryl or Vinyl)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI) (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add 3,5-dibromo-2-pyrone (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (1.0 eq).

  • Add anhydrous DMF via syringe.

  • To this mixture, add the organostannane (1.1 eq).

  • Heat the reaction mixture to 50 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and work up as described in Protocol 1.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Reaction Pathways

The regioselective cross-coupling of 3,5-dibromo-2-pyrone can be visualized as a branching of reaction pathways dictated by the specific catalytic system employed.

G cluster_start Starting Material cluster_stille Stille Coupling cluster_suzuki Suzuki-Miyaura Coupling 3,5-Dibromo-2-Pyrone 3,5-Dibromo-2-Pyrone C3-Stille 3-Substituted-5-bromo-2-pyrone 3,5-Dibromo-2-Pyrone->C3-Stille Pd(PPh₃)₄ Toluene C5-Stille 5-Substituted-3-bromo-2-pyrone 3,5-Dibromo-2-Pyrone->C5-Stille Pd(PPh₃)₄, CuI (1.0 eq) DMF C3-Suzuki 3-Substituted-5-bromo-2-pyrone 3,5-Dibromo-2-Pyrone->C3-Suzuki Condition A C5-Suzuki 5-Substituted-3-bromo-2-pyrone 3,5-Dibromo-2-Pyrone->C5-Suzuki Condition B

Caption: Regioselective pathways in cross-coupling reactions of 3,5-dibromo-2-pyrone.

The logical flow of the regioselective functionalization can be further detailed in a workflow diagram.

G cluster_workflow Regioselective Functionalization Workflow Start 3,5-Dibromo-2-Pyrone Decision_Stille Stille Coupling Conditions Start->Decision_Stille Decision_Suzuki Suzuki Coupling Conditions Start->Decision_Suzuki C3_Stille C3-Selective Coupling Decision_Stille->C3_Stille Standard C5_Stille C5-Selective Coupling Decision_Stille->C5_Stille with CuI/DMF C3_Suzuki C3-Selective Coupling Decision_Suzuki->C3_Suzuki Condition A C5_Suzuki C5-Selective Coupling Decision_Suzuki->C5_Suzuki Condition B Product_C3 3-Substituted-5-bromo-2-pyrone C3_Stille->Product_C3 Product_C5 5-Substituted-3-bromo-2-pyrone C5_Stille->Product_C5 C3_Suzuki->Product_C3 C5_Suzuki->Product_C5

Caption: Decision workflow for regioselective C3 vs. C5 functionalization.

References

A Comparative Guide to Brominating Agents for Pyrone Synthesis: N-Bromosuccinimide vs. Liquid Bromine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective bromination of pyrone scaffolds is a critical step in the synthesis of a wide array of biologically active molecules. The choice of brominating agent can significantly influence reaction efficiency, regioselectivity, and overall yield. This guide provides an objective comparison of N-bromosuccinimide (NBS) and liquid bromine (Br₂) for the bromination of pyrones, supported by available experimental data.

The introduction of a bromine atom onto a pyrone ring serves as a versatile synthetic handle for further molecular elaborations through cross-coupling reactions, lithiation-substitution sequences, and other transformations. While liquid bromine has traditionally been employed for electrophilic aromatic bromination, its use presents several challenges, including hazardous handling due to its corrosive and volatile nature, and often a lack of selectivity, leading to mixtures of isomers and over-bromination.[1][2] N-bromosuccinimide has emerged as a safer and more selective alternative for many bromination reactions.[2]

Performance Comparison: N-Bromosuccinimide vs. Liquid Bromine

N-Bromosuccinimide generally offers superior performance in terms of handling, safety, and in certain cases, selectivity. Direct bromination of unsubstituted 2-pyrone with liquid bromine is known to be challenging, often resulting in a mixture of 3-bromo and 5-bromo isomers, and is prone to the formation of di-brominated byproducts.[1] In contrast, NBS can provide milder reaction conditions and, in some instances, better control over the reaction outcome.[1]

ParameterN-Bromosuccinimide (NBS)Liquid Bromine (Br₂)
Substrate Coumalic Acid2-Pyrone Precursor
Product(s) 3,5-Dibromo-2-pyroneMixture of 3-bromo- and 5-bromo-2-pyrone
Yield 51-53%[3]Yields for individual isomers not specified[1]
Regioselectivity Specific for 3 and 5 positions via bromo-decarboxylation[3]Often leads to a mixture of isomers[1]
Safety Crystalline solid, easier and safer to handle[2]Corrosive, fuming liquid requiring specialized handling[2]
Reaction Conditions Mild, often requiring a catalyst or initiator[1]Can be exothermic and require careful temperature control[1]
Work-up Generally simpler, removal of succinimide byproduct[4]May require quenching of excess bromine and more complex purification[1]
By-products SuccinimideHydrogen bromide, poly-brominated products[1][4]

Experimental Protocols

Detailed methodologies for the bromination of pyrone derivatives using both NBS and liquid bromine are provided below. These protocols are based on established synthetic procedures and highlight the different approaches required for each reagent.

Protocol 1: Synthesis of 3,5-Dibromo-2-pyrone from Coumalic Acid using N-Bromosuccinimide

This procedure details the synthesis of 3,5-dibromo-2-pyrone via a bromo-decarboxylation reaction, demonstrating the utility of NBS for this transformation.[3]

Materials:

  • Coumalic acid

  • N-Bromosuccinimide (NBS)

  • Tetrabutylammonium bromide

  • Chloroform

  • Hexane

  • Dichloromethane

  • Silica gel

Procedure:

  • A 200-mL two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser is charged with N-bromosuccinimide (15.8 g, 88.9 mmol, 2.5 equiv), tetrabutylammonium bromide (571 mg, 1.77 mmol, 0.05 equiv), and chloroform (50 mL).

  • Coumalic acid (5.00 g, 35.7 mmol) is added to the stirring solution.

  • The reaction mixture is heated in an oil bath at 50 °C for 12 hours.

  • After cooling to room temperature, hexane (100 mL) is added.

  • The succinimide byproduct is removed by filtering the mixture through a short plug of silica gel, eluting with a 1:1 dichloromethane-hexane solution.

  • The filtrate is concentrated using a rotary evaporator.

  • The crude product is purified by flash silica-gel column chromatography, eluting with a hexane-dichloromethane (3:2) mixture.

  • The combined eluents are concentrated to afford 3,5-dibromo-2-pyrone as a pale yellow solid (Yield: 4.66–4.73 g, 51–53%).[3]

Protocol 2: Synthesis of 3-Bromo- and 5-Bromo-2-pyrone using Liquid Bromine

This protocol describes a general method for the bromination of a 2-pyrone precursor, which typically yields a mixture of isomers.[1]

Materials:

  • 2-Pyrone precursor

  • Liquid Bromine (Br₂)

  • Suitable solvent (e.g., carbon tetrachloride, acetic acid)

  • Triethylamine

Procedure:

  • A solution of the 2-pyrone precursor is prepared in a suitable solvent and cooled in an ice bath.

  • A solution of bromine in the same solvent is added dropwise to the cooled solution over several hours. The reaction is exothermic and the temperature should be carefully monitored.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours.

  • The mixture is then cooled in an ice bath, and triethylamine is added via syringe. This step is also exothermic.

  • The reaction is quenched and worked up using standard extraction procedures.

  • The crude product is purified by column chromatography on silica gel to separate the 3-bromo and 5-bromo isomers.

Logical Workflow and Reaction Pathways

The bromination of pyrones can proceed through different pathways depending on the starting material and the chosen brominating agent. The following diagrams illustrate the general workflows for the synthesis of brominated pyrones.

Bromination_Workflow cluster_NBS NBS Bromination cluster_Br2 Liquid Bromine Bromination coumalic_acid Coumalic Acid nbs_reagent NBS, Bu₄NBr, CHCl₃, 50°C coumalic_acid->nbs_reagent Reacts with bromo_decarboxylation Bromo-decarboxylation nbs_reagent->bromo_decarboxylation product_3_5_dibromo 3,5-Dibromo-2-pyrone bromo_decarboxylation->product_3_5_dibromo Yields pyrone_precursor 2-Pyrone Precursor br2_reagent Br₂, Solvent, Cooling pyrone_precursor->br2_reagent Reacts with electrophilic_addition Electrophilic Addition br2_reagent->electrophilic_addition base_elimination Base (Et₃N) Elimination electrophilic_addition->base_elimination product_mixture Mixture of 3-bromo and 5-bromo-2-pyrone base_elimination->product_mixture Yields

General workflows for pyrone bromination using NBS and liquid bromine.

The reaction of coumalic acid with NBS proceeds via an electrophilic aromatic bromination at the C3 position followed by a bromo-decarboxylation at the C5 position.[5][6] In contrast, the direct bromination of a 2-pyrone precursor with liquid bromine is believed to occur through an addition-elimination mechanism, which can lead to the formation of a mixture of isomers.[1]

Reaction_Pathway cluster_main Pyrone Bromination Pathways Pyrone Pyrone Ring NBS_node N-Bromosuccinimide (Milder Conditions) Pyrone->NBS_node Reacts with Br2_node Liquid Bromine (Harsher Conditions) Pyrone->Br2_node Reacts with Selective_Product Selective Bromination (e.g., at specific positions) NBS_node->Selective_Product Leads to Product_Mixture Mixture of Isomers (e.g., 3-bromo and 5-bromo) Br2_node->Product_Mixture Often leads to Side_Reactions Side Reactions (e.g., Polybromination) Br2_node->Side_Reactions Can lead to

Logical relationship between brominating agent and reaction outcome.

Conclusion

For the bromination of pyrones, N-bromosuccinimide presents significant advantages over liquid bromine, primarily concerning safety and handling. While direct quantitative comparisons of yield and regioselectivity for the same pyrone substrate are not extensively documented, the available evidence suggests that NBS can offer a more controlled and selective bromination, particularly when specific isomers are desired or when dealing with sensitive substrates. The use of NBS in the bromo-decarboxylation of coumalic acid provides a clear example of its utility in achieving a specific brominated pyrone in a moderate yield.[3] In contrast, the use of liquid bromine for the direct bromination of the 2-pyrone ring often results in a mixture of products, necessitating more challenging purification steps.[1]

Researchers and drug development professionals should consider the desired outcome, the nature of the pyrone substrate, and safety considerations when selecting a brominating agent. For applications requiring high selectivity and safer handling, N-bromosuccinimide is often the superior choice. Further side-by-side comparative studies would be invaluable to the scientific community to quantify the performance differences between these two reagents for a broader range of pyrone substrates.

References

A Tale of Two Scaffolds: Unraveling the Biological Activities of 2-Pyrone and 4-Pyrone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a core chemical scaffold is a critical decision in the quest for novel therapeutics. Among the myriad of heterocyclic compounds, the 2-pyrone and 4-pyrone scaffolds have emerged as privileged structures, demonstrating a broad spectrum of biological activities. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational design of next-generation therapeutic agents.

The 2-pyrone (or α-pyrone) and 4-pyrone (or γ-pyrone) are isomeric six-membered heterocyclic rings containing one oxygen atom. Their structural differences, primarily the position of the endocyclic oxygen atom relative to the carbonyl group, give rise to distinct electronic and steric properties, which in turn influence their biological profiles. Both scaffolds are prevalent in natural products and have inspired the synthesis of a vast library of derivatives with diverse pharmacological applications.[1][2][3] This guide delves into a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities.

At a Glance: Comparative Biological Activities

Biological Activity2-Pyrone Derivatives4-Pyrone DerivativesKey Findings
Anticancer Potent activity against various cancer cell lines including leukemia, ovarian, and lung cancer.[4][5]Demonstrated efficacy against leukemia and epidermoid carcinoma cell lines.[6][7]Both scaffolds exhibit significant anticancer potential, often through the modulation of key signaling pathways. A direct comparison of potency is challenging due to the variety of derivatives and cancer cell lines tested.
Antimicrobial Broad-spectrum activity against bacteria (e.g., B. subtilis, E. coli, S. aureus) and fungi.[4][5]Reported activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8]Both 2-pyrone and 4-pyrone derivatives have shown promise as antimicrobial agents, with specific derivatives exhibiting potent activity against a range of pathogens.
Anti-inflammatory Derivatives have been shown to inhibit nitric oxide (NO) production.[9][10]Chalcone derivatives containing a 4-pyrone-like core inhibit the NF-κB signaling pathway.[11]Both scaffolds are implicated in the modulation of inflammatory pathways, suggesting their potential as anti-inflammatory agents.

In-Depth Analysis: Anticancer Activity

Derivatives of both 2-pyrone and 4-pyrone scaffolds have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the modulation of critical signaling pathways that are frequently dysregulated in cancer.

2-Pyrone Derivatives in Oncology

A notable example is the 2-pyrone derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one, which has shown potent antileukemic activity with IC50 values ranging from 5 µM to 50 µM in various acute myeloid leukemia (AML) cell lines.[12] This compound was found to induce cell cycle arrest and apoptosis by modulating the MAPK and PI3K signaling pathways.[12] Other synthetic 2-pyrones have also exhibited growth inhibitory activity against human ovarian carcinoma (A2780) and chronic myelogenous leukemia (K562) cell lines.[4]

4-Pyrone Derivatives in Oncology

Halogenated derivatives of 5-hydroxy-2-hydroxymethyl-4-pyranone have shown inhibitory effects on L1210 murine leukemia cell growth, with IC50 values as low as 3.15 µM.[7] Furthermore, a pyridone analog of a cortistatin A, which contains a 4-pyrone-like core, exhibited potent and selective growth inhibitory activity against human umbilical vein endothelial cells (HUVECs) with an IC50 of 0.001 µM, highlighting its anti-angiogenic potential.[6]

Comparative Signaling Pathway Modulation

The anticancer effects of both pyrone scaffolds are often attributed to their ability to interfere with key cellular signaling cascades.

Anticancer_Signaling_Pathways Figure 1: Simplified Overview of Signaling Pathways Targeted by Pyrone Derivatives cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway cluster_NFkB NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation 2-Pyrone_PI3K 2-Pyrone Derivatives 2-Pyrone_PI3K->PI3K Inhibition 4-Pyrone_PI3K 4-Pyrone Derivatives 4-Pyrone_PI3K->Akt Inhibition RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors\n(Cell Proliferation & Survival) Transcription Factors (Cell Proliferation & Survival) ERK->Transcription Factors\n(Cell Proliferation & Survival) 2-Pyrone_MAPK 2-Pyrone Derivatives 2-Pyrone_MAPK->ERK Modulation 4-Pyrone_MAPK 4-Pyrone Derivatives 4-Pyrone_MAPK->MEK Inhibition IKK IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Gene Transcription\n(Inflammation, Survival) Gene Transcription (Inflammation, Survival) NFkB->Gene Transcription\n(Inflammation, Survival) 2-Pyrone_NFkB 2-Pyrone Derivatives 2-Pyrone_NFkB->IKK Inhibition 4-Pyrone_NFkB 4-Pyrone Derivatives 4-Pyrone_NFkB->NFkB Inhibition of Nuclear Translocation

Caption: Pyrone derivatives modulate key oncogenic signaling pathways.

  • PI3K/Akt/mTOR Pathway: Both 2-pyrone and 4-pyrone derivatives have been reported to inhibit this critical pathway for cell growth and survival. For instance, a 2-pyrone derivative has been shown to down-regulate p-Akt, and certain flavonoids with a 4-pyrone core also inhibit this pathway.[12][13]

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation and survival. Certain 2-pyrone derivatives have been found to activate the MAPK pathway, leading to apoptosis in leukemia cells, while some 4-pyrone-containing compounds inhibit this pathway.[1][12][13][14][15]

  • NF-κB Pathway: This pathway is a key regulator of inflammation and cell survival. 2-pyrone derivatives have been shown to suppress NF-κB signaling.[12] Chalcones, which can be considered related to 4-pyrones, are also known to inhibit NF-κB activation.[11][16]

Antimicrobial and Anti-inflammatory Potential

Antimicrobial Activity

Both 2-pyrone and 4-pyrone scaffolds are found in natural products with antimicrobial properties and have been the basis for the development of synthetic antimicrobial agents.

  • 2-Pyrone Derivatives: Synthetic 4-substituted-6-methyl-2-pyrones have demonstrated potent inhibitory activity against a range of bacteria, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus, as well as the yeast Schizosaccharomyces pombe.[4]

  • 4-Pyrone Derivatives: A series of pyrano[4,3-b]pyran derivatives, synthesized from a 4-hydroxypyran-2-one precursor, were active against Bacillus subtilis, Clostridium tetani, and Candida albicans.[8]

Anti-inflammatory Activity

The anti-inflammatory effects of pyrone derivatives are often linked to their ability to modulate inflammatory pathways.

  • 2-Pyrone Derivatives: Prenylated α-pyrone derivatives isolated from Hypericum henryi have exhibited inhibitory effects against nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 cells.[9]

  • 4-Pyrone Derivatives: 4'-hydroxychalcone, a compound with a structure related to 4-pyrones, inhibits TNFα-induced NF-κB pathway activation by inhibiting proteasome activity.[11]

Experimental Protocols

To ensure the reproducibility and validation of the cited biological activities, detailed experimental protocols are essential.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

MTT_Assay_Workflow Figure 2: General Workflow of the MTT Assay start Start plate_cells Plate cells in a 96-well plate start->plate_cells incubate1 Incubate for 24h plate_cells->incubate1 add_compound Add test compounds (2- or 4-pyrone derivatives) incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at ~570 nm add_solubilizer->measure_absorbance end End measure_absorbance->end

Caption: The MTT assay is a standard method for assessing cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (2-pyrone or 4-pyrone derivatives) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Broth Microdilution for Antimicrobial Susceptibility

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow Figure 3: General Workflow of the Broth Microdilution Assay start Start prepare_dilutions Prepare serial dilutions of test compounds in broth start->prepare_dilutions add_to_plate Add dilutions to a 96-well plate prepare_dilutions->add_to_plate inoculate_plate Inoculate the plate with the microorganism add_to_plate->inoculate_plate prepare_inoculum Prepare standardized bacterial/fungal inoculum prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_mic Determine the MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: The broth microdilution assay determines the minimum inhibitory concentration.

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Griess Assay for Nitric Oxide Production

The Griess assay is used to quantify nitrite, a stable and quantifiable breakdown product of nitric oxide (NO), as an indicator of NO production by cells.

Griess_Assay_Workflow Figure 4: General Workflow of the Griess Assay start Start plate_cells Plate macrophages (e.g., RAW 264.7) in a 96-well plate start->plate_cells incubate1 Incubate for 24h plate_cells->incubate1 treat_cells Treat cells with test compounds and LPS incubate1->treat_cells incubate2 Incubate for 24h treat_cells->incubate2 collect_supernatant Collect cell culture supernatant incubate2->collect_supernatant add_griess Add Griess reagent to supernatant collect_supernatant->add_griess incubate3 Incubate for 10-15 min at room temperature add_griess->incubate3 measure_absorbance Measure absorbance at ~540 nm incubate3->measure_absorbance end End measure_absorbance->end

Caption: The Griess assay measures nitric oxide production by quantifying nitrite.

Protocol:

  • Cell Culture: Plate macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere.

  • Cell Treatment: Treat the cells with the test compounds in the presence or absence of an inflammatory stimulus like lipopolysaccharide (LPS).

  • Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at approximately 540 nm. The absorbance is proportional to the nitrite concentration.

Conclusion

Both 2-pyrone and 4-pyrone scaffolds represent versatile and promising platforms for the development of new therapeutic agents. The available data indicates that derivatives of both scaffolds exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. While a definitive declaration of superiority of one scaffold over the other is not possible without direct comparative studies, this guide provides a solid foundation of their respective biological profiles. The choice between a 2-pyrone and a 4-pyrone core will likely depend on the specific therapeutic target and the desired pharmacological properties. Further research involving head-to-head comparisons of a diverse range of derivatives is warranted to fully elucidate the structure-activity relationships and therapeutic potential of these remarkable scaffolds.

References

Assessing the Purity of Synthesized 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

**For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for determining the purity of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone, a substituted 2-pyrone with potential applications in medicinal chemistry. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), presenting their strengths and limitations in the context of this specific molecule.

Introduction to Purity Assessment

The purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute that directly impacts its safety and efficacy. Impurities can arise from unreacted starting materials, byproducts of the reaction, or degradation products. For this compound, a key consideration is the potential for the formation of positional isomers, such as 5-Bromo-3-carbethoxy-4,6-dimethyl-2-pyrone, during the bromination step of its synthesis. Therefore, the chosen analytical methods must be capable of separating and quantifying these closely related species.

Comparative Analysis of Purity Assessment Techniques

The selection of an appropriate analytical technique for purity assessment depends on several factors, including the nature of the compound, the expected impurities, the required level of accuracy, and the availability of instrumentation. Here, we compare three powerful and widely used techniques for the analysis of this compound.

TechniquePrincipleAdvantages for this CompoundLimitations for this Compound
HPLC-UV Differential partitioning between a stationary and mobile phase, with detection by UV absorbance.High resolution for separating positional isomers. Good sensitivity and reproducibility for quantitative analysis.Requires a chromophore (present in the pyrone ring). Method development can be time-consuming.
qNMR The signal intensity is directly proportional to the number of nuclei. Purity is determined relative to a certified internal standard.Provides an absolute measure of purity without the need for a specific reference standard of the analyte. Can identify and quantify unknown impurities if their structure can be elucidated from the spectrum.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification if not properly resolved.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity and specificity. Excellent for separating volatile isomers. Mass spectrometry provides structural information for impurity identification.The compound must be thermally stable and volatile. Derivatization may be required, adding complexity.

Experimental Protocols

Below are detailed experimental protocols that can be adapted for the purity assessment of synthesized this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed to separate the target compound from its potential positional isomer and other non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient Elution:

  • Start with a composition of 70% A and 30% B.

  • Linearly increase to 95% B over 15 minutes.

  • Hold at 95% B for 5 minutes.

  • Return to initial conditions and equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm (based on the UV absorbance of the pyrone ring) Injection Volume: 10 µL Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in acetonitrile to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measurement of the molar purity of the compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., dimethyl sulfone, chosen for its simple singlet signal that is unlikely to overlap with analyte signals) into the same vial.[1]

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

NMR Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 s is often sufficient).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of the analyte (e.g., one of the methyl singlets) and the singlet of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is particularly useful for identifying and quantifying volatile impurities, including positional isomers.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

GC Column:

  • A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point for separating isomers.[2]

Temperature Program:

  • Initial Temperature: 150 °C, hold for 2 minutes.

  • Ramp: Increase to 280 °C at a rate of 10 °C/min.[2]

  • Final Hold: Hold at 280 °C for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min. Injection Mode: Split (e.g., 50:1 split ratio) Injector Temperature: 250 °C MS Transfer Line Temperature: 280 °C Ion Source Temperature: 230 °C Mass Range: Scan from m/z 50 to 400.

Sample Preparation: Prepare a dilute solution of the synthesized compound (approximately 100 µg/mL) in a volatile solvent such as ethyl acetate.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_data Data Evaluation & Reporting synthesis Synthesis of 3-Bromo-5-carbethoxy- 4,6-dimethyl-2-pyrone initial_char Initial Characterization (e.g., Melting Point) synthesis->initial_char hplc HPLC-UV Analysis initial_char->hplc qnmr qNMR Analysis initial_char->qnmr gcms GC-MS Analysis initial_char->gcms data_comp Data Comparison & Purity Calculation hplc->data_comp qnmr->data_comp gcms->data_comp report Final Purity Report data_comp->report Method_Selection start Purity Assessment Required q1 Need for Absolute Quantitation? start->q1 q2 Are Impurities Volatile? q1->q2 No ans_qnmr Use qNMR q1->ans_qnmr Yes q3 Primary goal is Isomer Separation? q2->q3 No ans_gcms Use GC-MS q2->ans_gcms Yes ans_hplc Use HPLC q3->ans_hplc Yes ans_hplc_gcms Use HPLC and/or GC-MS q3->ans_hplc_gcms No

References

Mechanistic Insights into Palladium-Catalyzed Pyrone Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers have increasingly turned to palladium-catalyzed cross-coupling reactions to functionalize pyrone scaffolds, which are key components in numerous natural products and pharmaceuticals. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and expanding their synthetic utility. This guide compares various mechanistic pathways and presents supporting experimental data for palladium-catalyzed pyrone coupling reactions, with a focus on C-H functionalization and decarboxylative couplings.

Mechanistic Overview: C-H Functionalization vs. Decarboxylative Coupling

Palladium-catalyzed pyrone couplings predominantly follow two major mechanistic routes: direct C-H functionalization and decarboxylative cross-coupling.

  • Direct C-H Functionalization: This approach involves the direct activation of a C-H bond on the pyrone ring by a palladium catalyst. A notable example is the regioselective C-H functionalization of 2-pyrones at the C3 position.[1][2] Mechanistic studies support a neutral palladium(II) pathway for this transformation.[1][2] The catalytic cycle is generally believed to proceed via a concerted metalation-deprotonation (CMD) mechanism, which is a widely accepted pathway for palladium-catalyzed C-H bond cleavage.[3] The electrophilicity of the palladium center and the basicity of the ligand are critical factors influencing the energy barrier of this step.[3]

  • Decarboxylative Coupling: This strategy utilizes a carboxylic acid precursor, often a 2-carboxypyrone, which undergoes decarboxylation to generate an in situ nucleophile for the cross-coupling reaction.[4] This method avoids the need to pre-prepare organometallic reagents.[5][6] The mechanism often involves a dual-catalyst system, typically palladium and copper.[5] In such systems, a likely pathway involves decarboxylative cupration of the carboxylate, followed by transmetalation to the palladium center, and subsequent reductive elimination to yield the coupled product.[5]

Comparative Analysis of Catalytic Systems

The choice of catalyst, ligands, and reaction conditions significantly impacts the efficiency and selectivity of pyrone coupling reactions. Below is a comparison of different approaches based on reported data.

Coupling TypePyrone SubstrateCoupling PartnerCatalyst SystemKey Findings & YieldsRef.
C-H Functionalization2-PyronesAryl HalidesPd(OAc)₂ / LigandRegioselective at C3 position; proceeds via a neutral Pd(II) pathway. Cationic Pd(II) complexes were found to be unstable.[1][2]
Decarboxylative Coupling2-CarboxypyroneAllyl CarbonatesPd₂(dba)₃ / LigandDouble-decarboxylative addition to form conjugated dienoic esters. CO₂ is the sole byproduct.[4]
Decarboxylative Coupling2-(Azaaryl)carboxylatesAryl HalidesPd(II) and Cu(I) saltsMediated by a dual Pd/Cu catalytic system, avoiding stoichiometric organometallic reagents.[5][6]

Experimental Protocols

General Procedure for Pd-catalyzed C-H Functionalization of 2-Pyrones:

A representative protocol, as adapted from literature, is provided below. Researchers should consult the primary literature for specific substrate and catalyst details.

To a reaction vessel charged with the 2-pyrone substrate, the aryl halide coupling partner, and a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand) and a base (e.g., K₂CO₃, Cs₂CO₃) are added. The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent (e.g., dioxane, toluene, or DMF) is added, and the reaction mixture is heated to the specified temperature (typically 80-120 °C) for a designated time. Upon completion, the reaction is cooled to room temperature, diluted, and purified by chromatography to isolate the desired product.

General Procedure for Pd/Cu-catalyzed Decarboxylative Coupling:

This protocol is a generalized representation. Specific conditions may vary.

In an oven-dried flask, the (azaaryl)carboxylate, aryl halide, palladium source (e.g., PdI₂, 5 mol%), and copper source (e.g., Cu₂O, 10 mol%) are combined. A suitable ligand and solvent (e.g., DMF) are added. The mixture is degassed and heated under an inert atmosphere at a temperature typically ranging from 110-130 °C. Reaction progress is monitored by techniques such as TLC or LCMS. After completion, the mixture is worked up and the product is purified via column chromatography.[5]

Mechanistic Diagrams

The following diagrams illustrate the proposed catalytic cycles for the primary palladium-catalyzed pyrone coupling pathways.

G cluster_0 Pd(0)/Pd(II) Catalytic Cycle for C-H Functionalization pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2_complex R-Pd(II)-X(L_n) oa->pd2_complex R-X cmd Concerted Metalation-Deprotonation (C-H Activation) pd2_complex->cmd Pyrone-H, Base cyclometalate Cyclometalated Pd(II) Intermediate cmd->cyclometalate re Reductive Elimination cyclometalate->re re->pd0 Pyrone-R product Coupled Product (Pyrone-R) re->product substrate Pyrone-H + R-X substrate->oa

Caption: Proposed catalytic cycle for direct C-H functionalization of pyrones.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_aryl Ar-Pd(II)-X(L_n) transmetalation Transmetalation pd2_aryl->transmetalation pd2_trans Ar-Pd(II)-Pyrone(L_n) reductive_elimination Reductive Elimination pd2_trans->reductive_elimination cu_salt Cu(I) Salt decarboxylation Decarboxylative Cupration cu_salt->decarboxylation Pyrone-COOH, -CO2 cu_pyrone Pyrone-Cu(I) cu_pyrone->transmetalation reductive_elimination->pd0 Pyrone-Ar product Pyrone-Ar reductive_elimination->product oxidative_addition->pd2_aryl Ar-X transmetalation->pd2_trans decarboxylation->cu_pyrone substrates Pyrone-COOH + Ar-X substrates->oxidative_addition substrates->decarboxylation

Caption: Proposed dual catalytic cycle for decarboxylative pyrone coupling.

References

comparison of different palladium catalysts for Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. The choice of the palladium catalyst is a critical parameter that dictates the success, efficiency, and scope of this transformation. This guide provides an objective comparison of various palladium catalysts, supported by experimental data, to aid in the selection of the most suitable catalyst for your research and development needs.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is influenced by a multitude of factors including the nature of the ligands, the oxidation state of the palladium, and the reaction conditions. Below is a summary of the performance of commonly employed palladium catalysts under various conditions.

Homogeneous Palladium Catalysts

Homogeneous catalysts are soluble in the reaction medium and generally exhibit high activity and selectivity.

Table 1: Comparison of Common Homogeneous Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid [1]

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / SPhos0.0005Toluene / H₂OK₃PO₄1002>99198,00099,000
Pd₂(dba)₃ / XPhos0.0025MeOH / THFK₃PO₄RT12~9538,0003,167
[Pd(IPr)(allyl)Cl]0.00125MeOH / THFK₃PO₄RT12~8568,0005,667
Palladacycle10⁻⁹AnisoleK₂CO₃1205>995 x 10⁹1 x 10⁹

Table 2: Comparison of Palladium Catalysts for the Coupling of 3-Tolylboronic Acid with 4-Bromoanisole [2]

CatalystLigand TypeCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄Monodentate Phosphine2 - 5Toluene / WaterK₂CO₃90 - 11012 - 2475 - 85
Pd(dppf)Cl₂Bidentate Ferrocenylphosphine1 - 3Dioxane / WaterK₃PO₄80 - 1004 - 1285 - 95
PEPPSI-IPrN-Heterocyclic Carbene (NHC)0.5 - 2t-BuOH / WaterK₃PO₄80 - 1001 - 6> 95
Heterogeneous Palladium Catalysts

Heterogeneous catalysts are in a different phase from the reaction mixture, typically solid catalysts in a liquid-phase reaction. They offer the significant advantage of easy separation and recyclability.

Table 3: Performance of Heterogeneous Palladium Catalysts in Suzuki-Miyaura Coupling

CatalystSubstratesCatalyst LoadingSolventBaseTemp. (°C)TimeYield (%)Reusability
Pd/C (3%)[1]4-Chlorotoluene, Phenylboronic acid3 mol%WaterK₃PO₄1000.17 h100Not specified
Pd/Fe₃O₄ magnetic nanoparticles[3]Various aryl halides and boronic acidsNot specifiedNot specifiedNot specifiedNot specifiedNot specified83-95Reused 5 times without significant loss of activity
Pd-NHC@Eu-BCI[4]Various aryl halides and boronic acidsNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedup to >99Recycled 4 times without significant decrease in activity

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Suzuki-Miyaura coupling reactions using different types of palladium catalysts.

General Procedure using a Pd(OAc)₂/SPhos Catalyst System

This protocol is adapted for the coupling of an aryl halide with an arylboronic acid using an in-situ generated catalyst.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium acetate (Pd(OAc)₂) (0.0005 mol%)

  • SPhos (0.001 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed toluene and water via syringe.

  • Stir the reaction mixture vigorously at 100 °C for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure using a PEPPSI-IPr Catalyst

This protocol is suitable for couplings involving N-heterocyclic carbene (NHC) ligated palladium catalysts.[2]

Materials:

  • Aryl bromide (1.0 mmol)

  • 3-Tolylboronic acid (1.2 mmol)

  • PEPPSI-IPr (0.5 - 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • tert-Butanol (4 mL)

  • Water (1 mL)

Procedure:

  • In a vial equipped with a magnetic stir bar, combine the aryl bromide, 3-tolylboronic acid, PEPPSI-IPr catalyst, and potassium phosphate.

  • Purge the vial with an inert gas.

  • Add tert-butanol and water.

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 1-6 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl R¹-Pd(II)L_n-R² transmetalation->pd2_diaryl r2b R²-B(OR)₂ r2b->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product r1x R¹-X r1x->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines a typical workflow for setting up and performing a Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Aryl Halide, Boronic Acid, Base, and Catalyst Inert Establish Inert Atmosphere (Ar/N₂) Reagents->Inert Solvent Add Degassed Solvent Heating Heat and Stir Solvent->Heating Inert->Solvent Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Quench Reaction (e.g., with water) Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification Final Product Final Product Purification->Final Product

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone, a halogenated organic compound. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted while wearing appropriate PPE. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat.

Engineering Controls: All work with this compound, including preparation for disposal, should be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors or dust.

Hazard and Safety Data Summary

The following table summarizes the known hazard information for this compound. Due to the limited specific data, a thorough risk assessment should be conducted by qualified personnel before handling.

Hazard InformationData
GHS Pictogram GHS07 (Warning)[1]
Hazard Statements May cause skin and eye irritation (inferred from GHS pictogram).
Precautionary Statements P264: Wash hands thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Toxicological Data Specific toxicological data (e.g., LD50, LC50) is not readily available. Treat as a potentially harmful substance.
Reactivity Data Avoid contact with strong oxidizing agents. Thermal decomposition may release irritating gases and vapors, including hydrogen halides.[3]

Experimental Protocol: Waste Segregation and Disposal

The proper disposal of this compound requires its classification and segregation as halogenated organic waste .

Materials:

  • Designated, leak-proof, and clearly labeled hazardous waste container for "Halogenated Organic Waste."

  • Personal Protective Equipment (PPE) as specified above.

  • Chemical fume hood.

Procedure:

  • Waste Identification: Positively identify all waste containing this compound. This includes pure compound, reaction mixtures, and contaminated materials (e.g., filter paper, silica gel).

  • Segregation:

    • Solid Waste: Collect any solid waste contaminated with the compound in a designated, sealed container labeled "Solid Halogenated Organic Waste."

    • Liquid Waste: Transfer any liquid waste containing the compound into a designated, sealed, and properly vented container labeled "Liquid Halogenated Organic Waste."

    • Do not mix with non-halogenated waste streams.

  • Container Labeling: Ensure the waste container is clearly labeled with:

    • The words "Hazardous Waste"

    • "Halogenated Organic Waste"

    • The full chemical name: "this compound"

    • An approximate concentration or quantity of the compound in the waste.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Always follow local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow start Waste Generation (this compound) ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check waste_type Determine Waste Type ppe_check->waste_type solid_waste Solid Waste (Contaminated materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures) waste_type->liquid_waste Liquid solid_container Collect in Labeled 'Solid Halogenated Organic Waste' Container solid_waste->solid_container liquid_container Collect in Labeled 'Liquid Halogenated Organic Waste' Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage disposal Arrange for Disposal via EHS or Licensed Contractor storage->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for handling 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone (CAS No. 18152-79-9) in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Eye/Face ANSI-approved safety goggles with side shields.[1]Full-face shield worn over safety goggles.[1]
Hand Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for integrity before each use.[1]Double-gloving with appropriate material.
Body Standard laboratory coat, long pants, and closed-toe shoes.[1]Chemical-resistant apron over a lab coat.
Respiratory Not generally required when handled within a certified chemical fume hood.A respirator with appropriate cartridges may be necessary for large spills or emergencies.

Physical and Chemical Properties

PropertyValue
CAS Number 18152-79-9
Molecular Formula C₁₀H₁₁BrO₄
Molecular Weight 275.10 g/mol
Storage Sealed in a dry place at 2-8°C.[2]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound in a laboratory setting.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS and Safety Information prep_area Prepare Work Area in Chemical Fume Hood prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_measure Weigh/Measure Chemical in Fume Hood prep_ppe->handle_measure handle_reaction Perform Experiment handle_measure->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and Label Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Experimental Protocol:

  • Preparation and Planning:

    • Thoroughly review this safety guide and any available Safety Data Sheet (SDS) from the supplier.

    • Ensure a certified chemical fume hood is operational.

    • Prepare and label all necessary glassware and equipment.

    • Have spill cleanup materials (such as an inert absorbent) and designated waste containers readily available.

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated work area.

  • Reagent Handling and Reaction Setup:

    • Conduct all manipulations of the solid compound, including weighing and transferring, inside a chemical fume hood to avoid inhalation of dust particles.

    • Use a secondary container when transporting the chemical within the lab.

  • Cleanup:

    • Decontaminate all glassware and work surfaces after the experiment is complete.

    • Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Aqueous Waste: Any aqueous solutions containing this compound should be collected as hazardous waste.

  • Solid Waste:

    • Unused or contaminated this compound must be disposed of as hazardous chemical waste.

    • Contaminated lab supplies, such as gloves, filter paper, and pipette tips, must be collected in a designated solid hazardous waste container.

  • Waste Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste".[3] Never dispose of this chemical down the drain.[3] Follow all institutional and local regulations for hazardous waste disposal.

References

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